Product packaging for 4,5-Di(hydroxymethyl)thiazole(Cat. No.:CAS No. 1393686-89-9)

4,5-Di(hydroxymethyl)thiazole

Cat. No.: B1512696
CAS No.: 1393686-89-9
M. Wt: 145.18 g/mol
InChI Key: PNPJTRKDLZMFBQ-UHFFFAOYSA-N
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Description

4,5-Di(hydroxymethyl)thiazole is a useful research compound. Its molecular formula is C5H7NO2S and its molecular weight is 145.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2S B1512696 4,5-Di(hydroxymethyl)thiazole CAS No. 1393686-89-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(hydroxymethyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c7-1-4-5(2-8)9-3-6-4/h3,7-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPJTRKDLZMFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856127
Record name (1,3-Thiazole-4,5-diyl)dimethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393686-89-9
Record name (1,3-Thiazole-4,5-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Di(hydroxymethyl)thiazole: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Di(hydroxymethyl)thiazole is a key heterocyclic building block in medicinal chemistry, primarily recognized as a precursor in the synthesis of Vitamin B1 (Thiamine) and its derivatives. The strategic placement of two hydroxymethyl groups on the thiazole core offers versatile handles for further chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process considerations. We will explore both the construction of the thiazole ring via the renowned Hantzsch synthesis and the subsequent functional group transformations required to yield the target diol. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions contribute to its frequent role as a pharmacophore. The synthesis of substituted thiazoles, therefore, remains an area of intense research interest. This compound, in particular, serves as a crucial intermediate, most notably in the industrial synthesis of Thiamine (Vitamin B1), where it is coupled with a pyrimidine moiety.[1] Beyond its role in vitamin synthesis, the diol functionality provides a platform for derivatization, enabling the exploration of new chemical space in drug development programs.

This guide will focus on the most practical and established chemical synthesis routes to this compound, providing the necessary detail for reproduction in a laboratory setting.

Primary Synthetic Strategy: A Two-Stage Approach

The most logical and widely applicable approach to the synthesis of this compound involves a two-stage strategy:

  • Stage 1: Formation of the Thiazole Ring. This is typically achieved through the Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole core from readily available starting materials.[2][3] The key advantage of this approach is the ability to introduce substituents at the 4- and 5-positions with a high degree of control. For our target molecule, this involves the synthesis of a 4,5-dicarbalkoxythiazole.

  • Stage 2: Reduction of the Ester Functionalities. The ester groups of the synthesized thiazole intermediate are then reduced to the corresponding primary alcohols using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄).[4][5]

The following sections will delve into the specifics of each of these stages, providing both mechanistic explanations and detailed experimental procedures.

Stage 1: Hantzsch Thiazole Synthesis of a 4,5-Dicarbalkoxythiazole Intermediate

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide.[2][3][6] To generate a 4,5-dicarbalkoxythiazole, a key starting material is a halogenated β-ketoester derivative.

Mechanism of the Hantzsch Synthesis

The reaction proceeds through a series of well-established steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in the α-haloketone. This results in the formation of a thiazolinium salt intermediate.

  • Cyclization: An intramolecular cyclization occurs, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

The overall transformation is a highly efficient method for the construction of the thiazole heterocycle.

Experimental Protocol: Synthesis of Diethyl 2-Methylthiazole-4,5-dicarboxylate

This protocol describes the synthesis of a representative 4,5-dicarbalkoxythiazole intermediate.

Starting Materials:

  • Thioacetamide

  • Diethyl 2-chloro-3-oxosuccinate

  • Triethylamine

  • Acetonitrile

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in acetonitrile.

  • To this solution, add diethyl 2-chloro-3-oxosuccinate (1.0 equivalent) dropwise at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-3 hours, during which a solid precipitate may form.

  • Slowly add triethylamine (2.5 equivalents) to the reaction mixture.

  • Heat the mixture to a gentle reflux and maintain for 1-2 hours.

  • Cool the reaction mixture to room temperature and filter to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure diethyl 2-methylthiazole-4,5-dicarboxylate.

Reactant Molar Ratio Role
Thioacetamide1.0Thioamide component
Diethyl 2-chloro-3-oxosuccinate1.0α-haloketone component
Triethylamine2.5Base
Acetonitrile-Solvent

Stage 2: Reduction of the Diester to this compound

The reduction of the ester functionalities of the 4,5-dicarbalkoxythiazole intermediate is a critical step to afford the target diol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[4][5]

Mechanism of LiAlH₄ Reduction of Esters

The reduction of an ester with LiAlH₄ proceeds via a two-step mechanism for each ester group:

  • Nucleophilic Acyl Substitution: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide leaving group to form an aldehyde.

  • Nucleophilic Addition: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion, leading to the formation of a primary alcohol upon acidic workup.[7]

Since the target molecule contains two ester groups, a sufficient excess of LiAlH₄ is required to ensure complete reduction.

Experimental Protocol: Synthesis of this compound

This protocol outlines the reduction of diethyl 2-methylthiazole-4,5-dicarboxylate to 2-methyl-4,5-di(hydroxymethyl)thiazole. A similar procedure can be followed for the unsubstituted analogue.

Starting Materials:

  • Diethyl 2-methylthiazole-4,5-dicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a significant excess, e.g., 4-5 equivalents) in anhydrous THF.

  • Addition of the Ester: Dissolve diethyl 2-methylthiazole-4,5-dicarboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction Monitoring: The reaction is typically exothermic. After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture in an ice bath. Cautiously and slowly add saturated aqueous sodium sulfate solution dropwise to quench the excess LiAlH₄. This should be done with vigorous stirring until the grey suspension turns into a white, granular precipitate.

  • Filtration and Extraction: Filter the mixture through a pad of celite and wash the filter cake thoroughly with THF.

  • Drying and Concentration: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Reactant Molar Ratio Role
Diethyl 2-methylthiazole-4,5-dicarboxylate1.0Substrate
Lithium aluminum hydride (LiAlH₄)4.0 - 5.0Reducing agent
Anhydrous Tetrahydrofuran (THF)-Solvent
Saturated aqueous sodium sulfate-Quenching agent

Alternative Synthetic Pathways and Considerations

While the Hantzsch synthesis followed by reduction is the most common route, other potential pathways exist:

  • Direct Hantzsch Synthesis with Hydroxymethyl Precursors: In principle, one could perform a Hantzsch synthesis using an α-haloketone that already contains the hydroxymethyl groups (or protected versions thereof). However, the availability and stability of such starting materials can be a significant challenge.

  • Modification of other Thiazole Derivatives: It may be possible to synthesize this compound from other commercially available thiazole derivatives through a series of functional group interconversions. However, these routes are often longer and less efficient than the de novo synthesis described above.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Synthesis_Pathway_1 Thioacetamide Thioacetamide Diester Diethyl 2-methylthiazole-4,5-dicarboxylate Thioacetamide->Diester Hantzsch Synthesis (Triethylamine, Acetonitrile) Haloketoester Diethyl 2-chloro-3-oxosuccinate Haloketoester->Diester Diol 2-Methyl-4,5-di(hydroxymethyl)thiazole Diester->Diol Reduction (LiAlH4, THF)

Figure 1: Hantzsch synthesis followed by reduction.

LiAlH4_Reduction_Mechanism Ester Ester (R-COOR') Tetrahedral_1 Tetrahedral Intermediate Ester->Tetrahedral_1 + H- (from LiAlH4) Aldehyde Aldehyde (R-CHO) Tetrahedral_1->Aldehyde - R'O- Tetrahedral_2 Tetrahedral Intermediate Aldehyde->Tetrahedral_2 + H- (from LiAlH4) Alcohol Primary Alcohol (R-CH2OH) Tetrahedral_2->Alcohol H+ workup

Figure 2: Mechanism of LiAlH4 reduction of an ester.

Conclusion

The synthesis of this compound is a key process for accessing important building blocks in medicinal chemistry. The two-stage approach, commencing with the Hantzsch thiazole synthesis to form a 4,5-dicarbalkoxythiazole intermediate, followed by its reduction with lithium aluminum hydride, represents a reliable and versatile strategy. This guide has provided a detailed overview of the mechanistic underpinnings of these reactions, along with practical experimental protocols. By understanding the principles and procedures outlined herein, researchers can confidently synthesize this compound and its derivatives for their own research and development endeavors.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • ResearchGate. Thiamin Synthesis From Thiazole and Pyrimidine Precursors.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.
  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • National Institutes of Health. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids.
  • ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives.
  • PubMed Central. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug.
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • University of Calgary. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols.
  • SciSpace. Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles.
  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.
  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • Google Patents. Preparation of 4-methyl-5-(beta-hydroxyethyl)-thiazole.
  • YouTube. Reduction of Acid Derivatives.
  • PubMed Central. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.
  • Google Patents. Synthetic method of 4-methylthiazole-5-formaldehyde.
  • Google Patents. Preparation of 4-methyl thiazole-5-carboxyl acid.
  • YouTube. Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism).
  • Google Patents. Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Di(hydroxymethyl)thiazole

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide synthesizes information from structurally related compounds and established chemical principles to offer predicted properties and detailed experimental protocols for their validation. This document is intended to serve as a foundational resource for researchers, enabling them to anticipate the behavior of this compound in various experimental settings and providing the necessary methodologies for its empirical characterization.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of biologically active molecules. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[2][3][4] The thiazole moiety is present in numerous FDA-approved drugs, highlighting its clinical relevance and therapeutic potential.[3] The functionalization of the thiazole ring, as in this compound, offers opportunities to modulate physicochemical properties such as solubility and to introduce key interaction points for biological targets.

Molecular Structure and Predicted Physicochemical Properties

Chemical Structure:

Caption: Molecular structure and identifiers for this compound.

Predicted Physicochemical Data Summary:

PropertyPredicted ValueNotes and Rationale
Melting Point (°C) > 25 (Solid at RT)Similar to 5-(hydroxymethyl)thiazole, which is a solid. The presence of two hydroxyl groups would likely increase the melting point due to enhanced hydrogen bonding.
Boiling Point (°C) > 200 (decomposes)High boiling point is expected due to the polar nature and hydrogen bonding capabilities. Decomposition at high temperatures is likely. 4-methyl-5-(2-hydroxyethyl)thiazole has a boiling point of 135 °C at 7 mmHg.[5]
Water Solubility SolubleThe two hydroxyl groups are expected to confer good aqueous solubility through hydrogen bonding with water. 4-methyl-5-(2-hydroxyethyl)thiazole is reported to be soluble in water.[5][6]
logP (o/w) < 1The presence of two polar hydroxyl groups will significantly lower the octanol-water partition coefficient, indicating hydrophilicity.
pKa (acidic) ~13-14The hydroxyl groups are weakly acidic. The pKa of the hydroxyl group in 5-(hydroxymethyl)thiazole is predicted to be around 13.61.[7]
pKa (basic) ~2-3The nitrogen atom in the thiazole ring is weakly basic.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Aqueous Solubility

Causality Behind Experimental Choice: The shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound, providing a fundamental understanding of its behavior in aqueous media, which is critical for drug delivery and formulation.[8]

Experimental Workflow:

G start Start: Weigh Compound add_solvent Add excess solid to water start->add_solvent equilibrate Equilibrate (e.g., 24-72h with shaking/stirring) add_solvent->equilibrate separate Separate solid and liquid (centrifugation/filtration) equilibrate->separate quantify Quantify concentration in supernatant (e.g., HPLC-UV) separate->quantify result Determine Solubility quantify->result

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of purified water (e.g., 10 mg in 1 mL) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Determination of Octanol-Water Partition Coefficient (logP)

Causality Behind Experimental Choice: The shake-flask method for logP determination directly measures the partitioning of a compound between a non-polar (n-octanol) and a polar (water) phase, providing a crucial indicator of its lipophilicity, which influences membrane permeability and pharmacokinetic properties.[9]

Experimental Workflow:

G start Start: Prepare pre-saturated solvents dissolve Dissolve compound in one phase start->dissolve mix Mix with the other phase and shake to equilibrate dissolve->mix separate Separate the two phases (centrifugation) mix->separate quantify_aq Quantify concentration in aqueous phase separate->quantify_aq quantify_org Quantify concentration in octanol phase separate->quantify_org calculate Calculate logP = log([C]octanol / [C]water) quantify_aq->calculate quantify_org->calculate

Caption: Workflow for determining logP using the shake-flask method.

Step-by-Step Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

  • Partitioning: Dissolve a known amount of this compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) and then allow the phases to separate completely, often aided by centrifugation.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Causality Behind Experimental Choice: A combination of NMR, IR, and Mass Spectrometry provides a comprehensive structural characterization of the molecule. NMR reveals the connectivity of atoms, IR identifies functional groups, and MS determines the molecular weight and fragmentation pattern, collectively confirming the compound's identity and purity.[10]

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR):

    • Predicted Chemical Shifts (in CDCl₃):

      • ~8.8 ppm (singlet, 1H, H2 of thiazole ring)

      • ~4.8 ppm (singlet, 4H, two -CH₂- groups)

      • ~3.5 ppm (broad singlet, 2H, two -OH groups)

  • ¹³C NMR (Carbon NMR):

    • Predicted Chemical Shifts (in CDCl₃):

      • ~155 ppm (C2 of thiazole)

      • ~145 ppm (C4 of thiazole)

      • ~130 ppm (C5 of thiazole)

      • ~55 ppm (-CH₂OH)

Experimental Protocol for NMR:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Include 2D experiments like COSY and HSQC for unambiguous signal assignments.

3.3.2. Infrared (IR) Spectroscopy

  • Predicted Absorptions:

    • Broad peak around 3300 cm⁻¹ (O-H stretch of hydroxyl groups)

    • Peaks around 2900 cm⁻¹ (C-H stretch of methylene groups)

    • Peaks in the 1600-1400 cm⁻¹ region (C=N and C=C stretching of the thiazole ring)

    • Strong peak around 1050 cm⁻¹ (C-O stretch of the primary alcohols)

Experimental Protocol for IR:

  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3.3.3. Mass Spectrometry (MS)

  • Predicted Molecular Ion Peak (M⁺):

    • m/z = 145.02 (for the most abundant isotopes)

  • Expected Fragmentation:

    • Loss of H₂O (m/z = 127)

    • Loss of CH₂OH (m/z = 114)

Experimental Protocol for MS:

  • Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol) into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion.

  • Analysis: Acquire the mass spectrum, noting the m/z of the molecular ion and major fragment ions.

Conclusion

This compound is a promising scaffold for further chemical exploration in drug discovery and materials science. While comprehensive experimental data for this specific molecule is limited, this guide provides a robust framework for its characterization. The predicted physicochemical properties, grounded in the behavior of related thiazole derivatives, offer a valuable starting point for experimental design. The detailed protocols provided herein empower researchers to empirically determine the key parameters necessary for advancing their research and development efforts with this versatile compound.

References

  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (2018). Current Drug Discovery Technologies, 15(3), 163-177. [Link]
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • A review on thiazole based compounds & it's pharmacological activities. (2024).
  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). Neliti.
  • 4-Methyl-5-(2-hydroxyethyl)thiazole. (n.d.). PubChem.
  • Physicochemical Properties and Compound Quality. (2015). Royal Society of Chemistry.
  • Physicochemical Properties. (2023). The Handbook of Medicinal ChemistryPrinciples and Practice.
  • 5-(Hydroxymethyl)thiazole. (2024). ChemBK.
  • 4-Methyl-5-thiazoleethanol. (n.d.). Solubility of Things.

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4,5-Di(hydroxymethyl)thiazole CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Di(hydroxymethyl)thiazole: Synthesis, Characterization, and Applications in Medicinal Chemistry

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This structure is integral to numerous natural products, such as Vitamin B1 (Thiamine), and a wide array of FDA-approved drugs, including anticancer and antimicrobial agents.[1][2][3][5] Within the vast library of thiazole derivatives, molecules functionalized at multiple positions offer exceptional versatility as building blocks for complex molecular architectures.

This guide focuses on This compound , also known as thiazole-4,5-dimethanol. As a bifunctional synthon, it presents two reactive primary alcohol groups on a stable aromatic core, making it a highly valuable, albeit specialized, intermediate for organic synthesis and drug discovery. This document provides a comprehensive technical overview of its chemical identity, a robust proposed synthesis protocol, expected characterization data, and its potential applications for researchers, scientists, and drug development professionals.

Part 1: Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and core properties. This compound is characterized by a central thiazole ring substituted at the C4 and C5 positions with hydroxymethyl (-CH2OH) groups.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name (1,3-Thiazole-4,5-diyl)dimethanolN/A
CAS Number 1393686-89-9AccelaChemBio
Molecular Formula C₅H₇NO₂SAccelaChemBio
Molecular Weight 145.18 g/mol AccelaChemBio

Note: The CAS number is provided by chemical suppliers but may have limited indexing in major public chemical databases, reflecting its status as a specialized research chemical.

Table 2: Predicted Physicochemical Properties and Comparison with Analogs

Direct experimental data for this compound is scarce. The following table provides predicted values alongside experimentally determined properties of related, simpler thiazole alcohols for context and comparison.

PropertyThis compound (Predicted)5-(Hydroxymethyl)thiazole (Experimental)[6][7]4-Methyl-5-(2-hydroxyethyl)thiazole (Experimental)[8][9]
Physical Form SolidOil / SolidSolid
Boiling Point >250 °C95-96 °C @ 0.02 mmHg135 °C @ 7 mmHg
Melting Point >100 °CN/A<25 °C
Water Solubility HighSolubleSoluble
LogP -1.0 to -0.5-0.170.8

The presence of two hydroxyl groups in the target molecule is expected to significantly increase its polarity, leading to a higher melting point and greater water solubility compared to its monosubstituted or alkylated analogs.

Part 2: Synthesis and Purification

While various methods exist for constructing the thiazole ring, a practical and efficient route to this compound for a research setting involves the chemical reduction of a readily available precursor, diethyl thiazole-4,5-dicarboxylate. This approach leverages a common and reliable transformation in organic synthesis.

Proposed Synthetic Pathway: Reduction of a Di-ester

The core of this synthesis is the reduction of two ester functional groups to primary alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which ensures complete conversion where milder reagents might fail.

Caption: Proposed synthesis of this compound.

Causality Behind Experimental Choices:

  • Starting Material: Diethyl thiazole-4,5-dicarboxylate is an ideal precursor. It can be synthesized via established methods, such as the Hantzsch thiazole synthesis, and the ethyl ester groups are excellent leaving groups during the reduction.

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of converting esters to primary alcohols with high efficiency. Its use necessitates anhydrous conditions as it reacts violently with water.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent. It is inert to LiAlH₄ and effectively solubilizes both the starting ester and the intermediate alkoxide species.

  • Workup (Quenching): A sequential addition of water, followed by aqueous sodium hydroxide, and then more water (a Fieser workup) is a standard and safe method for quenching excess LiAlH₄. This procedure is crucial for decomposing the reactive hydride and precipitating the aluminum salts as a filterable solid, simplifying the product isolation.

Experimental Protocol: Synthesis and Purification

This protocol describes a self-validating system for the synthesis, workup, and purification of the target compound.

Materials:

  • Diethyl thiazole-4,5-dicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Methanol (for chromatography)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon).

Workflow Diagram:

G A Setup: Flame-dry flask under N₂ atmosphere B Add LiAlH₄ to anhydrous THF A->B C Cool reaction to 0°C (ice bath) B->C D Slowly add solution of diester in THF C->D E Warm to RT and stir until completion (TLC monitoring) D->E F Cool to 0°C and cautiously quench (H₂O, NaOH, H₂O) E->F G Filter off aluminum salts, wash with THF/EtOAc F->G H Combine filtrates and dry over Na₂SO₄ G->H I Concentrate under reduced pressure H->I J Purify crude product via silica gel chromatography I->J K Characterize pure fractions (NMR, MS) J->K

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Methodology:

  • Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of nitrogen.

  • Reagent Addition: Anhydrous THF is added to the flask via cannula, followed by the portion-wise addition of LiAlH₄ (2.5 equivalents). The resulting slurry is cooled to 0 °C in an ice-water bath.

  • Substrate Addition: Diethyl thiazole-4,5-dicarboxylate (1 equivalent) is dissolved in anhydrous THF and added to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ slurry over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: The flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams. Vigorous stirring is maintained.

  • Isolation: The resulting granular precipitate (aluminum salts) is removed by filtration through a pad of Celite. The filter cake is washed thoroughly with THF and ethyl acetate.

  • Drying and Concentration: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by flash column chromatography on silica gel, using a gradient elution system (e.g., 0% to 10% methanol in ethyl acetate) to isolate the pure this compound.

Part 3: Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data for this compound

TechniqueParameterPredicted Value / ObservationAssignment
¹H NMR Chemical Shift (δ)~8.8 ppmH at C2 (thiazole ring)
(400 MHz, DMSO-d₆)MultiplicitySinglet
Integration1H
Chemical Shift (δ)~4.7 ppm-CH ₂OH at C4
MultiplicityDoublet
Integration2H
Chemical Shift (δ)~4.6 ppm-CH ₂OH at C5
MultiplicityDoublet
Integration2H
Chemical Shift (δ)~5.5 ppm-CH₂OH (both)
MultiplicityTriplet (couples to CH₂)
Integration2H
¹³C NMR Chemical Shift (δ)~155 ppmC 2 (thiazole ring)
(100 MHz, DMSO-d₆)Chemical Shift (δ)~148 ppmC 4 (thiazole ring)
Chemical Shift (δ)~130 ppmC 5 (thiazole ring)
Chemical Shift (δ)~55 ppm-C H₂OH at C4
Chemical Shift (δ)~54 ppm-C H₂OH at C5
FT-IR Wavenumber (cm⁻¹)3400-3200 cm⁻¹ (broad, strong)O-H stretch (alcohol)
(ATR)Wavenumber (cm⁻¹)~3100 cm⁻¹ (medium)C-H stretch (aromatic)
Wavenumber (cm⁻¹)~2900 cm⁻¹ (medium)C-H stretch (aliphatic)
Wavenumber (cm⁻¹)~1050 cm⁻¹ (strong)C-O stretch (primary alcohol)
MS (ESI+) m/z146.02[M+H]⁺
m/z168.00[M+Na]⁺

Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.[10]

  • Analysis: Process the data to determine chemical shifts, coupling constants, and integrations to confirm the proposed structure.

Part 4: Applications in Drug Discovery and Organic Synthesis

The synthetic utility of this compound stems from its two primary alcohol functional groups, which can be independently or simultaneously transformed into a variety of other functionalities.

Role as a Bifunctional Synthon: The twin hydroxymethyl groups are versatile handles for further synthetic elaboration. They can be:

  • Oxidized to form the corresponding dialdehyde or dicarboxylic acid, which are precursors for heterocycle formation or peptide coupling.

  • Converted to Halides (e.g., -CH₂Br or -CH₂Cl) to enable nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Sonogashira).

  • Esterified or Etherified to introduce new side chains, modify solubility, or act as protecting groups.

start This compound A 4,5-Diformylthiazole start->A Oxidation (e.g., PCC, DMP) B Thiazole-4,5-dicarboxylic acid start->B Oxidation (e.g., KMnO₄, Jones) C 4,5-Bis(bromomethyl)thiazole start->C Halogenation (e.g., PBr₃) D Diesters / Diethers start->D Esterification / Etherification

Caption: Potential synthetic transformations of the hydroxymethyl groups.

Scaffold for Bioactive Molecules: The thiazole core is a proven pharmacophore in a multitude of therapeutic areas.[1][4] By using this compound as a central scaffold, medicinal chemists can systematically build out novel molecular entities. For example, attaching different pharmacophoric groups to each of the two functional handles allows for the exploration of structure-activity relationships (SAR) in a defined and rigid spatial orientation, a key strategy in rational drug design.[11] This approach is valuable for developing new anticancer, antibacterial, or anti-inflammatory agents.[3][4][12]

Conclusion

This compound represents a potent and versatile, yet underutilized, building block in synthetic chemistry. While not a common commodity chemical, its straightforward synthesis from dicarboxylate precursors makes it readily accessible to the research community. Its bifunctional nature provides a rigid scaffold upon which complex molecular architectures can be constructed, making it an attractive starting point for creating new chemical probes, materials, and therapeutic candidates. This guide provides the foundational knowledge—from synthesis to characterization and potential application—to empower researchers to incorporate this valuable synthon into their discovery programs.

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A Technical Guide to the Biological Significance of the Thiazole Scaffold: From Vitamin B1 Biosynthesis to Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The five-membered thiazole ring, a heterocyclic scaffold containing sulfur and nitrogen, represents a cornerstone of both fundamental biochemistry and advanced medicinal chemistry. While the specific molecule 4,5-Di(hydroxymethyl)thiazole is not a central biological mediator, its core structure is integral to life as the precursor to the essential cofactor thiamine (Vitamin B1). Beyond this vital metabolic role, the thiazole nucleus has emerged as a "privileged scaffold" in drug discovery, forming the backbone of numerous FDA-approved therapeutics across a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. This technical guide provides an in-depth exploration of the dual role of the thiazole moiety. We will first dissect its fundamental biological function within the de novo biosynthesis of thiamine, followed by a comprehensive overview of its application as a versatile building block in modern drug design. Finally, we will address the critical aspects of its metabolism and bioactivation—a key consideration for drug development professionals—and provide detailed experimental protocols for the synthesis and evaluation of novel thiazole-based compounds.

Section 1: The Thiazole Moiety in Essential Metabolism: The Thiamine (Vitamin B1) Biosynthesis Pathway

Thiamine, in its active form thiamine pyrophosphate (TPP), is an indispensable cofactor for enzymes critical to carbohydrate and amino acid metabolism in all living organisms.[1] Its structure is a conjugate of two independently synthesized heterocyclic precursors: a pyrimidine and a thiazole.[2] The biosynthesis of the thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P or THZ-P), is a fascinating and complex process that underscores the fundamental importance of this scaffold.[3]

De Novo Thiazole Biosynthesis in Prokaryotes

In prokaryotic systems like E. coli and B. subtilis, the formation of the thiazole ring is a multi-enzyme process involving an elegant oxidative condensation.[2][3] The pathway requires at least six gene products and utilizes precursors from central metabolism.[2] The key steps involve:

  • Precursor Integration: The pathway begins with the coupling of glyceraldehyde 3-phosphate and pyruvate by 1-deoxy-D-xylulose 5-phosphate synthase (Dxs) to yield 1-deoxy-D-xylulose 5-phosphate (DXP).[2]

  • Sulfur Insertion: A complex process delivers the sulfur atom. The sulfur carrier protein ThiS is first adenylated by ThiF. Subsequently, a cysteine desulfurase (like IscS or NifS) transfers sulfur from cysteine to ThiS, forming a terminal thiocarboxylate.[4] This activated sulfur is destined for incorporation into the thiazole ring.[2]

  • Ring Formation: The enzyme ThiG catalyzes the critical ring formation step, combining the sulfur-bearing ThiS, DXP, and a glycine imine (derived from glycine by the enzyme ThiO in B. subtilis) to form the thiazole phosphate ring.[4]

Thiazole Biosynthesis in Eukaryotes

Eukaryotes, including yeast and plants, employ a distinct and remarkable pathway for thiazole synthesis that is only beginning to be fully understood.[5] In contrast to the multi-protein complex in prokaryotes, a single enzyme, THI4 in yeast or its homolog THI1 in plants, is responsible for thiazole formation.[6] This enzyme catalyzes an unprecedented suicide reaction where it provides the sulfur atom for the thiazole ring from one of its own cysteine residues, destroying its own activity in a single turnover. The other precursors are NAD and glycine.[5][6]

The convergence of these two independently synthesized moieties—the pyrimidine pyrophosphate (HMP-PP) and the thiazole phosphate (HET-P)—is catalyzed by thiamin phosphate synthase (ThiE) to form thiamin monophosphate (ThMP).[2] A final phosphorylation step yields the active cofactor, thiamine pyrophosphate (TPP).[7]

Thiamine_Biosynthesis cluster_pyrimidine Pyrimidine Moiety Synthesis cluster_thiazole Thiazole Moiety Synthesis (Prokaryotic) cluster_coupling Coupling and Activation AIR 5-Aminoimidazole ribotide (AIR) HMP_P Hydroxymethylpyrimidine phosphate (HMP-P) AIR->HMP_P ThiC HMP_PP Hydroxymethylpyrimidine pyrophosphate (HMP-PP) HMP_P->HMP_PP ThiD ThMP Thiamine Monophosphate (ThMP) HMP_PP->ThMP Precursors Pyruvate + G3P + Glycine + Cysteine DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Precursors->DXP Dxs THZ_P 4-Methyl-5-hydroxyethyl thiazole phosphate (THZ-P) DXP->THZ_P ThiG, ThiS, ThiF, ThiH, ThiI, IscS THZ_P->ThMP ThiE TPP Thiamine Pyrophosphate (TPP - Active Cofactor) ThMP->TPP ThiL

Figure 1: Simplified overview of the prokaryotic thiamine biosynthesis pathway.

Section 2: The Thiazole Scaffold in Drug Discovery and Development

The same chemical properties that make the thiazole ring a stable component of a biological cofactor—its aromaticity, planarity, and the presence of heteroatoms capable of hydrogen bonding—also make it an ideal scaffold for medicinal chemistry.[8] The thiazole nucleus is considered a "privileged structure," meaning it is a molecular framework that can provide useful ligands for more than one type of biological target.[9] This versatility has led to the development of a multitude of drugs containing a thiazole core.[10]

Therapeutic Applications of Thiazole Derivatives

The thiazole ring is a component in over 18 FDA-approved drugs and countless more in clinical development.[10][11] Its derivatives have demonstrated a vast range of biological activities.

  • Anticancer Agents: Thiazole is a key component of potent kinase inhibitors like Dasatinib (used for chronic myeloid leukemia) and Dabrafenib (a BRAF inhibitor for melanoma).[12] Its ability to fit into the ATP-binding pockets of kinases is a primary reason for its success in this area.

  • Antimicrobial Agents: The thiazole ring is found in several generations of cephalosporin antibiotics, such as Cefdinir and Ceftriaxone, and was a core component of the early sulfonamide antimicrobials like Sulfathiazole.[9][13]

  • Anti-inflammatory Drugs: Non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam and the urologic drug Febuxostat (a xanthine oxidase inhibitor for gout) feature a thiazole ring.[13]

  • Antidiabetic Agents: The thiazolidinedione class of drugs, including Pioglitazone and Rosiglitazone, which act as agonists for the PPARγ receptor to improve insulin sensitivity, are prominent examples of thiazole-containing therapeutics.

  • Antiviral and CNS Agents: The antiretroviral drug Ritonavir, used in HIV treatment, contains a thiazole moiety.[9] Additionally, thiazole derivatives have been explored for activity against various CNS targets, including dopamine and adenosine receptors.

Drug Name Therapeutic Class Mechanism of Action Key Structural Feature
Dasatinib AnticancerMulti-targeted tyrosine kinase inhibitor (BCR-ABL, SRC family)Aminothiazole core
Dabrafenib AnticancerBRAF kinase inhibitorThiazole ring linked to a sulfonamide
Cefdinir Antibiotic (Cephalosporin)Inhibits bacterial cell wall synthesisAminothiazole side chain
Ritonavir Antiviral (HIV)Protease inhibitorBis-thiazole structure
Meloxicam Anti-inflammatory (NSAID)Preferential COX-2 inhibitor4-hydroxy-2-methyl-thiazole scaffold
Pioglitazone AntidiabeticPeroxisome proliferator-activated receptor gamma (PPARγ) agonistThiazolidinedione ring
Febuxostat Anti-goutXanthine oxidase inhibitorThiazole carboxylic acid
Table 1: Selected FDA-approved drugs containing the thiazole scaffold.

Section 3: Metabolism, Bioactivation, and Safety Considerations

For drug development professionals, understanding a compound's metabolic fate is as critical as understanding its efficacy. Thiazole-containing drugs are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[14][15] While often leading to detoxification and excretion, this metabolic processing can sometimes generate chemically reactive metabolites (RMs), which pose a potential risk for toxicity.[16][17]

The thiazole ring can undergo several oxidative biotransformations:

  • Epoxidation: Oxidation across the C4=C5 double bond can form a highly reactive thiazole-epoxide. This is often a kinetically favored pathway.[16][18]

  • S-oxidation: The sulfur atom can be oxidized to form a sulfoxide.[14]

  • N-oxidation: The ring nitrogen can be oxidized to an N-oxide.[14]

These reactive intermediates, particularly epoxides, are electrophilic and can form covalent bonds with nucleophilic residues on cellular macromolecules like proteins and DNA.[17][19] This "covalent binding" can lead to mechanism-based enzyme inactivation, disruption of cellular function, and potentially trigger idiosyncratic adverse drug reactions.[19][20] Therefore, a crucial part of the drug development process for thiazole-based compounds is to conduct metabolic profiling and reactive metabolite trapping studies (e.g., with glutathione) to assess and mitigate the risk of bioactivation.[20]

Metabolic_Bioactivation cluster_metabolism CYP450-Mediated Oxidation Thiazole_Drug Thiazole-Containing Drug Epoxide Reactive Epoxide Thiazole_Drug->Epoxide Epoxidation (C4=C5) S_Oxide S-Oxide Thiazole_Drug->S_Oxide S-oxidation N_Oxide N-Oxide Thiazole_Drug->N_Oxide N-oxidation Covalent_Binding Covalent Binding to Cellular Proteins Epoxide->Covalent_Binding Detox Detoxification & Excretion S_Oxide->Detox N_Oxide->Detox Toxicity Toxicity / Adverse Drug Reactions Covalent_Binding->Toxicity

Figure 2: Potential metabolic pathways for a thiazole-containing drug.

Section 4: Key Experimental Protocols

This section provides validated, step-by-step methodologies for the synthesis and preliminary biological evaluation of novel thiazole derivatives.

Protocol: Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first described in 1887, is a classic and robust method for constructing the thiazole ring.[21] It involves the condensation of an α-haloketone with a thioamide.[22][23]

Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

  • 2-bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Deionized water

  • Stir bar, 20 mL scintillation vial or round-bottom flask

  • Hot plate with stirring capability

  • Buchner funnel and side-arm flask for vacuum filtration

Methodology:

  • Reaction Setup: In a 20 mL vial, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).[22]

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar.[22]

  • Heating: Heat the mixture with vigorous stirring on a hot plate set to approximately 100°C for 30 minutes. The reaction should become a clear solution.[23] Causality: Heating provides the activation energy for the initial SN2 attack and subsequent cyclization/dehydration steps. Methanol serves as a polar protic solvent to dissolve the reactants.

  • Cooling & Precipitation: Remove the vial from the heat and allow it to cool to room temperature.[22]

  • Neutralization: Pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl. A precipitate should form immediately.[22] Causality: The initial product is the HBr salt, which is soluble. The sodium carbonate base neutralizes the acid, forming the free base of the thiazole, which is poorly soluble in water and precipitates out.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water to remove any remaining salts.

  • Drying & Characterization: Allow the collected solid to air dry completely. The product can then be characterized by determining its mass (for yield calculation), melting point, and NMR spectroscopy.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational screening tool for novel anticancer compounds.[24][25]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel thiazole derivative against a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thiazole test compound (dissolved in DMSO to make a stock solution)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in sterile PBS)[26]

  • Solubilization solution (e.g., pure DMSO or acidified isopropanol)

  • Sterile 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.[25]

  • Compound Treatment: Prepare serial dilutions of the thiazole test compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include "vehicle control" wells (medium with DMSO, no compound) and "blank" wells (medium only).[24]

  • Incubation: Incubate the plate for 48-72 hours at 37°C. Causality: This extended incubation allows the compound to exert its cytotoxic or cytostatic effects on the cell population.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[26] Causality: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[25] Gently agitate the plate for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well / Average Absorbance of Vehicle Control) x 100. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Figure 3: Standard workflow for an MTT cytotoxicity assay.

Section 5: Conclusion and Future Perspectives

The thiazole ring exemplifies the elegant efficiency of nature, serving as a stable building block for the essential vitamin B1 cofactor. This same inherent stability and chemical versatility have been harnessed by scientists to establish it as one of the most important privileged scaffolds in medicinal chemistry. From its role in fundamental metabolic pathways to its presence in life-saving pharmaceuticals, the biological significance of the thiazole moiety is vast and multifaceted.

Future research will continue to leverage this remarkable scaffold. The development of novel thiazole derivatives will focus on enhancing target specificity, overcoming drug resistance, and minimizing off-target toxicity by carefully tuning metabolic pathways to avoid bioactivation. As synthetic methodologies become more advanced and our understanding of biological targets deepens, the thiazole ring is certain to remain a central and invaluable component in the development of the next generation of therapeutic agents.

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A Technical Guide to 4-Methyl-5-(β-hydroxyethyl)thiazole Phosphate (THZ-P): The Core Thiazole Precursor in Thiamine Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiamine pyrophosphate (TPP) is a universally conserved and essential enzymatic cofactor derived from Vitamin B1. Its biosynthesis is critical for central metabolism in prokaryotes, fungi, and plants. This technical guide provides an in-depth examination of the thiamine biosynthetic pathway, with a specific focus on its thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P). We will dissect the complex, multi-enzyme biosynthetic route leading to THZ-P in model prokaryotic systems, elucidate the mechanistic principles of its subsequent coupling with the pyrimidine precursor, and provide validated laboratory protocols for its chemical synthesis and analytical characterization. This document is intended for researchers, chemists, and drug development professionals seeking to understand, replicate, or target this fundamental biochemical pathway.

Introduction: The Significance of Thiamine and Its Precursors

Thiamine, or Vitamin B1, is indispensable for life. In its biologically active form, thiamine pyrophosphate (TPP), it functions as a critical coenzyme for enzymes involved in carbohydrate, lipid, and branched-chain amino acid metabolism.[1][2] Key TPP-dependent enzyme complexes, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, are central hubs in cellular energy production through the citric acid cycle.[1][2]

The thiamine molecule is a conjugate of two distinct heterocyclic structures: a pyrimidine and a thiazole. In all organisms capable of de novo synthesis, these two moieties are produced via separate metabolic branches and subsequently coupled to form thiamine monophosphate (ThMP).[3][4] A final phosphorylation event, catalyzed by thiamin phosphate kinase (ThiL), yields the active TPP cofactor.[3][5][6]

This guide centers on the thiazole component. While the topic of interest is often broadly referred to, the specific biological precursor is 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P) , not 4,5-di(hydroxymethyl)thiazole.[5][7][8] Understanding the formation and utilization of THZ-P is paramount for fields ranging from metabolic engineering to the development of novel antimicrobial agents, as this pathway is absent in mammals and thus presents a viable therapeutic target.[5][9]

Section 1: The Biosynthetic Pathway of the Thiazole Moiety (THZ-P) in Bacteria

The formation of THZ-P is a feat of intricate biochemistry, requiring the coordinated action of multiple enzymes to assemble the thiazole ring from simple metabolic building blocks. The pathways in Escherichia coli and Bacillus subtilis are the most extensively studied and serve as our primary models.[3][4] The process involves the convergence of three molecular inputs: 1-deoxy-D-xylulose 5-phosphate (DXP), a sulfur donor, and a source of the C2-N3 fragment of the thiazole ring.[9]

The key enzymatic steps are as follows:

  • DXP Synthesis: 1-deoxy-D-xylulose 5-phosphate synthase (Dxs) catalyzes the condensation of pyruvate and glyceraldehyde 3-phosphate to produce DXP. This is a common entry point for both thiamine and isoprenoid biosynthesis.[4]

  • Sulfur Mobilization: A complex system is used to deliver the sulfur atom. In E. coli, the sulfur carrier protein ThiS is adenylated at its C-terminus by ThiF. Subsequently, the cysteine desulfurase IscS mobilizes sulfur from cysteine, which is transferred to the adenylated ThiS to form a terminal thiocarboxylate (ThiS-COSH).[3][6] This activated sulfur is the ultimate source for the thiazole ring.

  • C2-N3 Fragment Generation: The source of the remaining atoms differs between organisms. In E. coli, the radical S-adenosylmethionine (SAM) enzyme ThiH converts tyrosine to dehydroglycine.[3][5] In B. subtilis, the flavoprotein ThiO oxidizes glycine to achieve the same end.[3][10]

  • Thiazole Ring Assembly: Thiazole synthase (ThiG) is the central enzyme that orchestrates the complex oxidative condensation of DXP, the ThiS-thiocarboxylate, and dehydroglycine to form the thiazole ring.[3][6][10]

  • Aromatization: The product of the ThiG-catalyzed reaction is a thiazole tautomer. In B. subtilis, the enzyme TenI is required to catalyze the final aromatization to yield THZ-P.[3][6]

The causality for this intricate pathway lies in the chemical stability of the starting materials and the energetic favorability of using activated carriers like ThiS-COSH and radical-based chemistry to construct the heterocyclic ring.

Thiazole_Biosynthesis_Pathway cluster_inputs Metabolic Inputs cluster_enzymes Enzymatic Cascade cluster_intermediates Key Intermediates cluster_output Final Product Pyruvate Pyruvate Dxs Dxs Pyruvate->Dxs GAP Glyceraldehyde 3-Phosphate GAP->Dxs Cysteine L-Cysteine IscS IscS Cysteine->IscS Tyrosine Tyrosine (E. coli) / Glycine (B. subtilis) ThiH_O ThiH / ThiO Tyrosine->ThiH_O DXP 1-Deoxy-D-xylulose 5-Phosphate (DXP) Dxs->DXP Condensation ThiS_SH ThiS-COSH (Thiocarboxylate) IscS->ThiS_SH ThiF ThiF ThiS_AMP ThiS-CO-AMP ThiF->ThiS_AMP ThiS ThiS-COOH ThiS->ThiF Adenylation Dehydroglycine Dehydroglycine ThiH_O->Dehydroglycine ThiG ThiG (Thiazole Synthase) Tautomer Thiazole Tautomer ThiG->Tautomer Ring Formation TenI TenI (B. subtilis) THZ_P 4-Methyl-5-(β-hydroxyethyl) thiazole Phosphate (THZ-P) TenI->THZ_P Aromatization DXP->ThiG ThiS_AMP->IscS Sulfur Transfer ThiS_SH->ThiG Dehydroglycine->ThiG Tautomer->TenI Aromatization

Figure 1: Prokaryotic biosynthetic pathway for THZ-P.

Section 2: The Coupling Reaction - A Dissociative Mechanism

The penultimate step in thiamine biosynthesis is the coupling of the thiazole and pyrimidine moieties, catalyzed by thiamin phosphate synthase (ThiE).[11] This enzyme joins THZ-P with 4-amino-5-(hydroxymethyl)-2-methylpyrimidine pyrophosphate (HMP-PP) to form thiamine monophosphate (ThMP) and pyrophosphate (PPi).[7][8]

Mechanistic studies have provided compelling evidence for a dissociative (SN1-like) mechanism.[7][8] This choice of pathway is dictated by the need to activate the pyrimidine ring for nucleophilic attack by the thiazole. The key events are:

  • Substrate Binding: Both HMP-PP and THZ-P bind to the active site of ThiE.

  • Dissociation: The enzyme facilitates the departure of the pyrophosphate group from HMP-PP. This is the rate-limiting step and results in the formation of a highly reactive, transient pyrimidine carbocation intermediate (or a species with significant carbocationic character).[8]

  • Nucleophilic Attack: The electron-rich thiazole ring of THZ-P acts as a nucleophile, attacking the pyrimidine carbocation. This traps the reactive intermediate and forms the C-C bond that links the two heterocyclic rings.

  • Product Release: The final products, ThMP and PPi, are released from the enzyme.

The evidence for this SN1-like mechanism over an SN2-like alternative includes kinetic studies using pyrimidine analogs with electron-donating or electron-withdrawing substituents, which demonstrated a strong dependence of the reaction rate on the electronic stability of the carbocation intermediate.[8]

Coupling_Reaction cluster_substrates Substrates cluster_enzyme Enzyme Active Site cluster_mechanism Reaction Mechanism cluster_products Products HMP_PP 4-Amino-5-hydroxymethyl- 2-methylpyrimidine-PP (HMP-PP) ThiE Thiamin Phosphate Synthase (ThiE) HMP_PP->ThiE THZ_P 4-Methyl-5-(β-hydroxyethyl) thiazole-P (THZ-P) THZ_P->ThiE Carbocation Pyrimidine Carbocation (Reactive Intermediate) THZ_P->Carbocation Nucleophilic Attack ThiE->Carbocation Dissociation (SN1-like) - PPi PPi_out Pyrophosphate (PPi) ThMP Thiamine Monophosphate (ThMP) Carbocation->ThMP Coupling ThMP->ThiE Release

Figure 2: The dissociative mechanism of Thiamin Phosphate Synthase (ThiE).

Section 3: Laboratory Synthesis and Purification

For research and industrial applications, direct chemical synthesis of the unphosphorylated thiazole precursor, 4-methyl-5-(2-hydroxyethyl)thiazole, is often required. Various synthetic routes exist, with many being variations of the classic Hantzsch thiazole synthesis, which typically involves the condensation of a thioamide with an α-haloketone.[12]

A practical and scalable approach utilizes readily available starting materials.[13] The following protocol provides a validated method for its synthesis and subsequent purification.

Experimental Protocol 1: Synthesis of 4-Methyl-5-(2-hydroxyethyl)thiazole[13]

Objective: To synthesize the target thiazole via condensation and subsequent diazotization/reduction.

Materials:

  • 3-Acetylpropanol

  • Thiourea

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH) solution (e.g., 20% w/v)

  • Diethyl ether

  • Sodium Nitrite (NaNO₂)

  • Sodium Hypophosphite (NaH₂PO₂)

  • Dichloromethane (DCM)

  • Ice

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-acetylpropanol (1.0 mol) and thiourea (1.2 mol) in an appropriate solvent under acidic conditions (e.g., aqueous HCl).

  • Heat the mixture to reflux (approx. 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup 1: After cooling to room temperature, carefully neutralize the reaction mixture with NaOH solution to a pH of 9-10.

  • Extract the aqueous phase three times with diethyl ether. Combine the organic layers and dry over anhydrous sodium sulfate. Remove the ether under reduced pressure to yield the crude aminothiazole intermediate.

  • Diazotization: Dissolve the crude intermediate in concentrated HCl and cool the solution to -15 °C in an ice-salt bath.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 mol) dropwise, ensuring the temperature remains below -10 °C. Stir for 30 minutes after addition is complete.

  • Reduction: While maintaining a low temperature (-5 °C), add an aqueous solution of sodium hypophosphite dropwise. Allow the reaction to proceed in an ice bath for 3-5 hours.

  • Workup 2: Adjust the pH of the final reaction mixture to ~9.0 with NaOH solution.

  • Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Final Purification: Remove the dichloromethane by rotary evaporation. The resulting crude product can be purified by vacuum distillation to yield 4-methyl-5-(2-hydroxyethyl)thiazole as a liquid.

Experimental Protocol 2: Purification by Column Chromatography[14]

For higher purity, the crude product from Protocol 1 can be purified using silica gel chromatography.

Procedure:

  • Dissolve the crude oil in a minimal amount of dichloromethane.

  • Load the solution onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).

  • Collect fractions and monitor by TLC, staining with potassium permanganate to visualize the product.

  • Combine fractions containing the pure product and remove the solvent under reduced pressure.

Synthesis_Workflow Start Inputs: 3-Acetylpropanol Thiourea Step1 Step 1: Condensation (Reflux, Acidic) Start->Step1 Workup1 Workup 1: Neutralization & Ether Extraction Step1->Workup1 Intermediate Crude Aminothiazole Workup1->Intermediate Step2 Step 2: Diazotization (NaNO₂, HCl, < -10°C) Intermediate->Step2 Step3 Step 3: Reduction (NaH₂PO₂, < 0°C) Step2->Step3 Workup2 Workup 2: Neutralization & DCM Extraction Step3->Workup2 Crude_Product Crude Product Oil Workup2->Crude_Product Purification Purification: Vacuum Distillation or Column Chromatography Crude_Product->Purification Final_Product Pure 4-Methyl-5- (2-hydroxyethyl)thiazole Purification->Final_Product

Figure 3: Workflow for the chemical synthesis and purification of the thiazole precursor.

Section 4: Analytical Characterization

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized 4-methyl-5-(2-hydroxyethyl)thiazole. A combination of spectroscopic techniques is standard practice.

Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides unambiguous structural information. The expected chemical shifts are highly characteristic.[14]

  • ¹H NMR (CDCl₃, 90 MHz): The proton spectrum will show distinct signals for the methyl group, the two methylene groups of the hydroxyethyl side chain, the hydroxyl proton, and the lone proton on the thiazole ring.

  • ¹³C NMR (CDCl₃, 25.16 MHz): The carbon spectrum will confirm the number of unique carbon environments, corresponding to the thiazole ring carbons, the methyl group, and the side chain carbons.[14]

Methodology 2: Mass Spectrometry (MS) MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI-MS) will typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular formula C₆H₉NOS.

Data Summary Table

Analytical MethodParameterExpected Value/ObservationReference
¹H NMR Chemical Shift (δ, ppm)~8.5 (s, 1H, thiazole H), ~3.8 (t, 2H, -CH₂OH), ~3.0 (t, 2H, -CH₂-thiazole), ~2.4 (s, 3H, -CH₃)[14]
¹³C NMR Chemical Shift (δ, ppm)~150 (thiazole C-S), ~149 (thiazole C-N), ~128 (thiazole C-C), ~62 (-CH₂OH), ~30 (-CH₂-thiazole), ~15 (-CH₃)[14]
Mass Spec (ESI) [M+H]⁺m/z ≈ 144.05Calculated

Section 5: Relevance to Drug Development

The thiamine biosynthesis pathway is a validated and attractive target for the development of novel antimicrobial agents.[9] Its absence in humans provides a therapeutic window, allowing for selective targeting of pathogens. Most bacteria, pathogenic fungi, and parasites like Plasmodium falciparum rely on this pathway for survival, making its enzymes essential.[5]

  • Enzyme Inhibition: Enzymes such as ThiG (thiazole synthase) and ThiE (thiamin phosphate synthase) have complex mechanisms and unique active sites that can be targeted by small molecule inhibitors.[5][9] Blocking any step in the de novo synthesis of THZ-P or its subsequent coupling can lead to thiamine starvation and cessation of pathogen growth.

  • Antimetabolites: Analogs of the thiazole or pyrimidine precursors can be designed to act as antimetabolites. These molecules may be mistakenly taken up by the cell and incorporated by the biosynthetic enzymes, leading to the formation of non-functional thiamine analogs that can act as potent inhibitors of TPP-dependent enzymes.[15]

Therefore, a deep understanding of the structure and function of 4-methyl-5-(β-hydroxyethyl)thiazole and the enzymes that process it is crucial for structure-based drug design and the development of next-generation antibiotics.

Conclusion

4-Methyl-5-(β-hydroxyethyl)thiazole phosphate is the central thiazole precursor in the biosynthesis of the essential cofactor thiamine pyrophosphate. Its formation in microorganisms is a testament to elegant biochemical solutions, involving a suite of specialized enzymes to construct the heterocyclic ring. The subsequent coupling of this thiazole moiety with its pyrimidine counterpart is catalyzed by thiamin phosphate synthase via a well-characterized dissociative mechanism. The ability to replicate the synthesis of the thiazole core in the laboratory, guided by robust synthetic protocols and validated by modern analytical techniques, provides researchers with the tools needed to probe this pathway further. As the threat of antimicrobial resistance grows, the thiamine biosynthetic pathway, and specifically the enzymes involved with its unique thiazole precursor, will continue to be a fertile ground for the discovery of novel therapeutic agents.

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literature review on 4,5-disubstituted thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,5-Disubstituted Thiazoles: Synthesis, Bioactivity, and Therapeutic Frontiers

Authored by a Senior Application Scientist

Foreword: The Thiazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a privileged scaffold in the landscape of drug discovery and development.[1][2][3][4][5] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a constituent of numerous natural products, including Vitamin B1 (Thiamine), and a core component of many FDA-approved drugs like the anti-inflammatory Meloxicam and the antimicrobial Sulfathiazole.[3][6][7] Among the various substitution patterns, the 4,5-disubstituted arrangement offers a particularly versatile platform for modulating pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 4,5-disubstituted thiazoles, intended for researchers, medicinal chemists, and drug development professionals.

Part 1: Foundational Synthetic Strategies for the 4,5-Disubstituted Thiazole Core

The construction of the 4,5-disubstituted thiazole ring is a well-established field, with several robust methods at the disposal of the synthetic chemist. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

The Hantzsch Thiazole Synthesis: A Timeless and Versatile Approach

First described in 1887, the Hantzsch synthesis remains one of the most reliable and widely used methods for preparing thiazoles.[8] The fundamental principle involves the cyclocondensation of an α-haloketone with a thioamide.[7][9][10] This reaction is prized for its high yields and operational simplicity.[10]

Causality of the Hantzsch Mechanism: The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, forming an intermediate. This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the ketone's carbonyl carbon. The final step is a dehydration event, which results in the formation of the aromatic thiazole ring.

Hantzsch_Mechanism A α-Haloketone C Initial Adduct (S-Alkylation) A->C Nucleophilic Attack (SN2) B Thioamide B->C D Cyclized Intermediate (Hemiaminal) C->D Intramolecular Cyclization E 4,5-Disubstituted Thiazole D->E Dehydration (-H2O)

Caption: The Hantzsch Thiazole Synthesis Mechanism.

Field-Proven Experimental Protocol: Hantzsch Synthesis
  • Reagent Preparation: In a round-bottom flask, dissolve the chosen thioamide (1.2 equivalents) in a suitable solvent such as ethanol or methanol.

  • Reaction Initiation: Add the α-haloketone (1.0 equivalent) to the solution. The reaction can often proceed at room temperature, but gentle heating (e.g., 60-80°C) can accelerate the process.[10]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The residue is then neutralized with a weak base like sodium bicarbonate solution to quench any acid formed.[10]

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 4,5-disubstituted thiazole.

The Cook-Heilbron Synthesis: A Gateway to 5-Aminothiazoles

For accessing 5-aminothiazole derivatives, which are valuable precursors for further functionalization, the Cook-Heilbron synthesis is the method of choice.[11][12] This reaction involves the interaction of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents under mild conditions.[6][11][13]

Mechanistic Rationale: The reaction begins with the nucleophilic attack of the nitrogen from the α-aminonitrile onto the electrophilic carbon of the sulfur reagent (e.g., carbon disulfide). A series of proton transfers and a subsequent intramolecular cyclization, where the newly formed sulfur nucleophile attacks the nitrile carbon, leads to the formation of the 5-aminothiazole ring.[11]

Cook_Heilbron_Mechanism A α-Aminonitrile C Dithiocarbamate Intermediate A->C B Carbon Disulfide (CS2) B->C Nucleophilic Addition D Cyclized Thioimidate C->D Intramolecular Cyclization E 5-Amino-2-mercapto thiazole D->E Tautomerization

Caption: The Cook-Heilbron Synthesis Mechanism.

Modern Synthetic Developments

While the Hantzsch and Cook-Heilbron syntheses are workhorses, modern organic chemistry has introduced novel methodologies:

  • Isocyanide-Based Syntheses: A regioselective synthesis of 4,5-disubstituted thiazoles has been developed through the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with isocyanides. This method is notable for its rapid reaction times and catalyst-free nature.[14]

  • Domino Reactions: Domino alkylation-cyclization reactions starting from propargyl bromides and thiourea derivatives have been reported, often utilizing microwave irradiation to accelerate the synthesis.[6]

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization A Select Starting Materials (e.g., α-haloketone, thioamide) B Reaction Setup (Solvent, Temp, Time) A->B C Monitor Progress (TLC) B->C D Workup & Isolation (Filtration/Extraction) C->D E Purification (Recrystallization or Column Chromatography) D->E F Structural Analysis (NMR, IR, MS) E->F G Purity Check (HPLC) F->G H H G->H Pure 4,5-Disubstituted Thiazole

Caption: General workflow for synthesis and characterization.

Part 2: Biological Activities and Therapeutic Potential

The strategic placement of substituents at the C4 and C5 positions of the thiazole ring provides a powerful handle to tune biological activity, leading to compounds with potent anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

4,5-disubstituted thiazoles have emerged as a promising class of anti-inflammatory agents.[15][16][17] Many non-steroidal anti-inflammatory drugs (NSAIDs) carry risks of side effects due to their interference with the arachidonic acid cascade.[15][16] Thiazole derivatives offer alternative mechanisms of action.

Mechanism of Action: The anti-inflammatory effects are often linked to the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[16][18] For instance, certain 4,5-diarylthiazoles have been identified as COX-1 inhibitors.[18] Additionally, some steroidal 4,5-dihydropyrazole thiazole hybrids have been shown to significantly suppress the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 by inhibiting iNOS and COX-2 expression.[19][20]

Structure-Activity Relationship (SAR) Insights:

  • A phenyl group as a substituent is often crucial for high in vivo activity.[16]

  • The nature and position of substituents on aryl rings at the C4 and C5 positions significantly impact COX inhibition selectivity and potency.[18]

  • Combining the thiazole scaffold with other pharmacophores, like pyrazoles, can lead to synergistic anti-inflammatory effects.[19][20]

Antimicrobial (Antibacterial and Antifungal) Activity

The thiazole nucleus is a key component in many antimicrobial agents.[21][22][23] 4,5-disubstituted derivatives have shown a broad spectrum of activity against various pathogenic bacteria and fungi.[1][21]

SAR Insights:

  • Steric Hindrance: A key finding in SAR studies is that increasing the size of the substituents at either the C4 or C5 position on the thiazole nucleus tends to decrease antimicrobial activity.[1][21] This suggests that a specific spatial arrangement is necessary for optimal interaction with the biological target.

  • Specific Substituents: The compound 5-acetyl-4-methyl-2-(3-pyridyl)thiazole exhibited particularly potent activity, being twice as effective as ampicillin against Staphylococcus epidermidis and equipotent to amphotericin B against Geotricum candidum.[1][21]

  • Lipophilicity: The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may enhance their ability to penetrate bacterial cell membranes, leading to cell disruption.[2]

Representative Antimicrobial Activity Data
CompoundOrganismMIC (μg/mL)Reference DrugMIC (μg/mL)Reference
5-acetyl-4-methyl-2-(3-pyridyl)thiazoleStaphylococcus epidermidis0.24Ampicillin0.48[21]
5-acetyl-4-methyl-2-(3-pyridyl)thiazoleGeotricum candidum0.48Amphotericin B0.48[21]
Protocol: In Vitro Antimicrobial Susceptibility Testing (Disc Diffusion Assay)
  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the microbial suspension over the surface of an appropriate agar plate (e.g., Mueller-Hinton agar).

  • Disc Application: Impregnate sterile paper discs with a known concentration of the synthesized thiazole compound. Place the discs onto the inoculated agar surface.

  • Controls: Use a disc with the solvent alone as a negative control and discs with standard antibiotics (e.g., Ampicillin) as positive controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented). A larger zone indicates greater antimicrobial activity.

Anticancer Activity

The development of novel, effective, and safer anticancer agents is a paramount goal in medicinal chemistry.[24] 4,5-disubstituted thiazoles have demonstrated significant cytotoxic potential against a variety of human cancer cell lines.[25][26]

SAR and Activity:

  • Compounds containing a pyrazole ring linked to a dihydrothiazole have shown a broad spectrum of antitumor activity.[26]

  • One such compound, 3-phenyl-4-amino-5-(3,5-dimethyl-1-phenyl-1H-pyrazole-4-methylidenehydrazinocarbonyl)thiazole-2(3H)-thione, was identified as a potent agent with a GI50 (concentration for 50% growth inhibition) of 3.93 µM across a panel of cancer cell lines.[26]

  • The substitution pattern is critical; for example, replacing the 3-phenyl group with a 3-(4-chlorophenyl) group resulted in slightly lower but still significant activity.[26]

  • Other thiazole derivatives have shown promising activity against colon (HCT-116, HT-29) and liver (HepG2) cancer cell lines.[24][25]

Representative Anticancer Activity Data
Compound IDCell Line Panel (MG-MID)GI₅₀ (µM)TGI (µM)Reference
4a NCI-603.9341.7[26]
4b NCI-60>3.93>41.7[26]

(GI₅₀: 50% Growth Inhibition; TGI: Total Growth Inhibition; MG-MID: Mean Graph Midpoint)

Drug_Discovery_Flow A Design & Synthesis of 4,5-Disubstituted Thiazole Library B In Vitro Screening (Antimicrobial, Anticancer, Anti-inflammatory Assays) A->B C Identify 'Hit' Compounds B->C D Structure-Activity Relationship (SAR) Analysis C->D E Lead Optimization (Improve Potency & Selectivity) D->E Iterative Design E->B F In Vivo Efficacy & Toxicity Studies (Animal Models) E->F G Preclinical Candidate Selection F->G

Caption: Logical flow of a drug discovery program.

Part 3: Conclusion and Future Perspectives

4,5-Disubstituted thiazoles represent a robust and highly adaptable chemical scaffold with demonstrated therapeutic potential across multiple disease areas. The well-established synthetic routes, particularly the Hantzsch and Cook-Heilbron syntheses, provide a solid foundation for generating diverse chemical libraries. The clear structure-activity relationships that have been elucidated—linking substituent size to antimicrobial efficacy and aryl substitution patterns to anti-inflammatory and anticancer activity—offer a rational path forward for drug design.

Future research should focus on leveraging these insights to develop next-generation compounds with enhanced potency and selectivity. The exploration of novel therapeutic targets, the use of computational modeling to refine SAR, and the development of innovative drug delivery systems for these compounds will be critical in translating the promise of the 4,5-disubstituted thiazole scaffold into clinically successful therapeutics.

References

  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine.
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  • Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents. PubMed.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. MDPI.
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  • review-of-the-synthesis-and-biological-activity-of-thiazoles. Bohrium.
  • A Review on Thiazole Scaffolds and its Biological Activity. ijrpr.
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  • Hypothetical Hantzsch-type Route to the Target Thiazoles 4–5.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • Thiadiazole derivatives as anticancer agents.
  • The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. Royal Society of Chemistry.
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  • Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. SciELO.
  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents.
  • Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis.
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  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry.
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance.
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The Thiazole Motif: A Historical and Biosynthetic Journey Through Nature's Medicine Cabinet

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Heterocycle with Profound Impact

In the vast and intricate tapestry of natural products, certain chemical motifs appear with remarkable frequency, hinting at their evolutionary significance and inherent utility. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is one such privileged scaffold.[1][2][3] Though seemingly simple in its structure, the thiazole core is a cornerstone of a multitude of biologically active compounds, from essential vitamins to potent anti-cancer agents.[1][2][4] This guide embarks on a comprehensive exploration of the discovery and history of thiazole-containing natural products, delving into their biosynthesis, diverse chemical space, and the analytical techniques that have been pivotal in bringing their existence and function to light. For the drug development professional, understanding the historical context and natural origins of these compounds provides a fertile ground for the design of novel therapeutics.

I. A Glimpse into History: From Synthetic Curiosities to Natural Wonders

The story of the thiazole ring begins not in the verdant depths of a rainforest or the azure expanse of the ocean, but in the nascent field of synthetic organic chemistry.

The Dawn of Thiazole Chemistry: The Hantzsch Synthesis

In 1887, the German chemist Arthur Hantzsch reported a robust method for the synthesis of thiazole derivatives from α-haloketones and thioamides.[5][6] This reaction, now famously known as the Hantzsch thiazole synthesis, was a landmark achievement that opened the door to the systematic study of this new class of heterocyclic compounds.[6] While initially a pursuit of pure chemical synthesis, Hantzsch's work laid the crucial groundwork for recognizing and later confirming the structure of naturally occurring thiazoles.

Experimental Protocol: The Hantzsch Thiazole Synthesis

A representative protocol for the Hantzsch synthesis is as follows:

  • Reactant Preparation: An α-haloketone (e.g., 2-chloroacetophenone) and a thioamide (e.g., thioacetamide) are dissolved in a suitable solvent, typically a lower alcohol like ethanol.

  • Reaction: The mixture is heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then typically dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate solution) to neutralize any acidic byproducts.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the pure thiazole derivative.

Hantzsch_Synthesis reagents α-Haloketone + Thioamide intermediate Thiazoline Intermediate reagents->intermediate Nucleophilic Attack & Cyclization product Thiazole intermediate->product Dehydration

Caption: The Hantzsch thiazole synthesis proceeds via a thiazoline intermediate.

The First Natural Thiazole: Unraveling the Structure of Thiamine (Vitamin B1)

The first hint of the thiazole ring's presence in the natural world came with the investigation of thiamine (Vitamin B1). This essential nutrient, the deficiency of which causes beriberi, was isolated in the early 20th century. However, its complex structure remained a puzzle for many years. It was through meticulous degradation studies and comparison with synthetic compounds, made possible by the foundational work of chemists like Hantzsch, that the presence of a thiazole moiety linked to a pyrimidine ring was finally confirmed in the 1930s.[7] This discovery was a pivotal moment, demonstrating that the thiazole ring was not merely a laboratory curiosity but a fundamental building block of life.

A Medical Revolution: The Thiazolidine Ring in Penicillin

The story of penicillin, the first true antibiotic, is one of the most celebrated in medical history. While the antibacterial properties of Penicillium mold were observed by Alexander Fleming in 1928, the isolation and structural elucidation of its active component were a monumental undertaking. The structure of penicillin, with its reactive β-lactam ring fused to a thiazolidine ring (a saturated analog of thiazole), was a subject of intense debate and research during World War II. The correct structure was ultimately confirmed by Dorothy Hodgkin in 1945 using X-ray crystallography. The discovery of the thiazolidine ring in this miracle drug further solidified the importance of this heterocyclic system in the realm of natural products and medicine.

II. Nature's Thiazole Factories: Biosynthesis and Natural Sources

The widespread occurrence of thiazole-containing compounds in nature begs the question: how do organisms synthesize this versatile scaffold? The answer lies in elegant and efficient biosynthetic pathways that have evolved to construct the thiazole ring from simple amino acid precursors.

The Thiamine Blueprint: A Universal Pathway

The biosynthesis of the thiazole moiety of thiamine is a well-conserved pathway across bacteria, archaea, and eukaryotes. In many bacteria, the thiazole ring is assembled from three key precursors: glycine (or tyrosine), cysteine, and 1-deoxy-D-xylulose-5-phosphate (DXP). This intricate process involves a series of enzymatic reactions catalyzed by a suite of "Thi" proteins (ThiS, ThiF, ThiG, ThiH, and IscS). The sulfur atom of the thiazole is ultimately derived from cysteine.

Thiamine_Biosynthesis Glycine Glycine/Tyrosine Thi_Proteins ThiS, ThiF, ThiG, ThiH, IscS Glycine->Thi_Proteins Cysteine Cysteine Cysteine->Thi_Proteins DXP 1-Deoxy-D-xylulose-5-phosphate DXP->Thi_Proteins Thiazole_Phosphate Thiazole Phosphate Thi_Proteins->Thiazole_Phosphate Thiamine_Monophosphate Thiamine Monophosphate Thiazole_Phosphate->Thiamine_Monophosphate HMP_PP Hydroxymethylpyrimidine pyrophosphate HMP_PP->Thiamine_Monophosphate

Caption: Simplified overview of the biosynthesis of the thiazole moiety of thiamine.

A Marine Cornucopia: Cyanobacteria, Sponges, and Tunicates

The marine environment has proven to be a particularly rich source of novel thiazole-containing natural products.[8] Marine organisms, especially cyanobacteria, sponges, and tunicates, produce a vast array of complex peptides and other secondary metabolites that incorporate the thiazole ring, often alongside other heterocycles like oxazoles and thiazolines. These compounds exhibit a wide spectrum of potent biological activities, including anticancer, antibacterial, and antiviral properties.

Natural Product Class Representative Compound(s) Natural Source Noteworthy Biological Activity
Cyanobactins Patellamide A, TrunkamideCyanobacteria (Prochloron spp.)Cytotoxic, anticancer
Dolastatins Dolastatin 10, Dolastatin 15Sea hare (Dolabella auricularia)Potent anticancer
Thiazolyl Peptides Thiocoraline, GE2270 AMarine actinomycetesAntibacterial, anticancer
Ecteinascidins Ecteinascidin 743 (Trabectedin)Tunicate (Ecteinascidia turbinata)Anticancer (approved drug)

III. The Chemical Diversity and Biological Prowess of Natural Thiazoles

The thiazole ring's stability and its ability to participate in a variety of non-covalent interactions make it an ideal scaffold for the evolution of biologically active molecules. This has led to a remarkable diversity of structures and functions among naturally occurring thiazole compounds.

Beyond Peptides: A Broader Look at Thiazole Natural Products

While thiazole-containing peptides from marine organisms are a major class, nature's ingenuity extends to other structural types as well. For example, the firefly luciferin, the molecule responsible for the enchanting bioluminescence of fireflies, is a benzothiazole derivative. Additionally, a number of alkaloids and other small molecules from terrestrial plants and microorganisms also feature the thiazole motif.

A Spectrum of Biological Activities

The biological activities of natural thiazole compounds are as diverse as their structures. Many of these molecules have been shown to be potent inhibitors of key cellular processes, making them valuable leads for drug discovery.[2][3]

  • Anticancer Activity: A significant number of thiazole-containing natural products exhibit potent cytotoxicity against a wide range of cancer cell lines.[1] Compounds like the dolastatins and ecteinascidin 743 interfere with microtubule dynamics or DNA replication, respectively, leading to cell cycle arrest and apoptosis.

  • Antibacterial and Antifungal Activity: The thiazole ring is a key component of several antibiotics, including the thiopeptide family. These compounds often exert their effects by inhibiting protein or cell wall synthesis in bacteria.

  • Antiviral Activity: Some thiazole derivatives have shown promise as antiviral agents, with activity against viruses such as HIV.

  • Other Activities: The biological activities of natural thiazoles also extend to anti-inflammatory, immunosuppressive, and enzyme inhibitory effects.

IV. Unveiling Nature's Secrets: Isolation and Structure Elucidation

The journey from a crude natural extract to a pure, structurally characterized thiazole compound is a challenging but rewarding process that relies on a suite of sophisticated analytical techniques.

The Path to Purity: Isolation and Purification

The first step in studying a natural product is its isolation from the source organism. This typically involves a series of extraction and chromatographic steps to separate the compound of interest from the complex mixture of other metabolites.[9]

Workflow: Bioassay-Guided Isolation of a Natural Thiazole

Isolation_Workflow Start Natural Source (e.g., Marine Sponge) Extraction Solvent Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography (e.g., Silica Gel) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Biological Assay (e.g., Cytotoxicity Assay) Fractions->Bioassay Active_Fraction Active Fraction(s) Bioassay->Active_Fraction HPLC High-Performance Liquid Chromatography (HPLC) Active_Fraction->HPLC Pure_Compound Pure Thiazole Compound HPLC->Pure_Compound

Sources

The Pivotal Role of 4,5-Di(hydroxymethyl)thiazole in Maillard Reaction Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Maillard reaction, a cornerstone of food and flavor chemistry, generates a complex array of compounds that define the sensory characteristics of thermally processed foods. Among these, sulfur-containing heterocycles, particularly thiazoles, are renowned for their potent, often meaty and roasted aromas. This technical guide delves into the chemistry of a specific, yet significant, member of this class: 4,5-Di(hydroxymethyl)thiazole. While less studied than its alkylated counterparts, its unique dihydroxymethyl structure presents intriguing possibilities in flavor modulation and as a reactive intermediate. This document provides a comprehensive overview of its plausible formation pathways, its anticipated role in flavor chemistry, detailed methodologies for its analysis, and insights into its stability.

Introduction: The Maillard Reaction and the Genesis of Flavor

The Maillard reaction is a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating.[1] This cascade of reactions is responsible for the desirable color and flavor of a vast range of foods, from baked bread and roasted coffee to seared meats. The reaction proceeds through three main stages:

  • Initial Stage: Condensation of a reducing sugar with an amino compound to form a glycosylamine, which then rearranges to an Amadori or Heyns product.[2]

  • Intermediate Stage: Degradation of the Amadori/Heyns products into a variety of highly reactive carbonyl compounds, including dicarbonyls like glyoxal and methylglyoxal.[3] This stage also sees the Strecker degradation of amino acids, producing aldehydes and sulfur compounds like hydrogen sulfide (H₂S) from cysteine.[4]

  • Final Stage: Polymerization of the highly reactive intermediates into high molecular weight, brown pigments known as melanoidins. Concurrently, smaller volatile compounds, which constitute the aroma, are formed.[5]

Thiazoles are a critical class of flavor compounds generated during the intermediate and final stages, particularly when sulfur-containing amino acids like cysteine are present.[6][7] They are characterized by a five-membered ring containing both sulfur and nitrogen and are often associated with nutty, meaty, and roasted flavor notes.[8]

Plausible Formation Pathways of this compound

Direct experimental evidence detailing the formation of this compound in Maillard reaction systems is not extensively documented in scientific literature. However, based on established Maillard reaction mechanisms, a scientifically sound pathway can be proposed. The structure of this compound suggests that its carbon backbone originates from a four-carbon sugar or two two-carbon fragments.

The key precursors for the formation of the thiazole ring are:

  • A sulfur source: Typically from the degradation of cysteine, providing hydrogen sulfide (H₂S).[9]

  • An ammonia source: Also from the degradation of amino acids.

  • Carbonyl compounds: Derived from sugar fragmentation.

A plausible key intermediate for the formation of this compound is glycolaldehyde . Glycolaldehyde can be formed from the retro-aldol condensation of sugars. The reaction of glycolaldehyde with H₂S and ammonia can lead to the formation of the thiazole ring with hydroxymethyl substituents.

Below is a proposed reaction mechanism:

G cluster_precursors Precursors cluster_product Product C4_Sugar C4-Sugar (e.g., Erythrose) Glycolaldehyde Glycolaldehyde (x2) C4_Sugar->Glycolaldehyde Retro-aldol Condensation Cysteine L-Cysteine H2S Hydrogen Sulfide (H₂S) Cysteine->H2S Strecker Degradation NH3 Ammonia (NH₃) Cysteine->NH3 Strecker Degradation DHMT This compound Glycolaldehyde->DHMT Condensation H2S->DHMT NH3->DHMT caption Proposed formation pathway of this compound.

Caption: Proposed formation pathway of this compound.

The Role of this compound in Flavor Chemistry

While the specific sensory profile of pure this compound is not widely reported, the flavor characteristics of structurally similar thiazoles provide valuable insights. The presence of hydroxymethyl groups can influence the volatility, solubility, and overall sensory perception of the molecule.

Compound Reported Flavor/Odor Descriptors Significance
4-Methyl-5-(β-hydroxyethyl)thiazole Nutty, meaty, brothy, roasted, metallic, sulfurous.[10]A well-known flavor compound found in many cooked foods and used as a flavor additive.
2-Isobutylthiazole Green, tomato-like.Key aroma compound in tomatoes.
4,5-Dimethylthiazole Nutty, roasted, fishy, boiled shrimp-like.[11]Contributes to the savory notes in various cooked products.
2-Acetyl-2-thiazoline Roast, popcorn-like.[12]An important roast flavor compound.

Based on these related structures, this compound is anticipated to contribute to the following sensory attributes:

  • Savory and Meaty Notes: The thiazole ring itself is a strong indicator of savory, meaty, and roasted flavor profiles.

  • Reduced Volatility: The two hydroxyl groups likely decrease its volatility compared to its alkylated analogs, potentially making it a longer-lasting flavor component that contributes more to taste than to aroma.

  • Potential for Further Reactions: The hydroxyl groups are reactive sites that can undergo further reactions, such as esterification, which would create a new range of flavor compounds.

Analytical Methodologies

The detection and quantification of this compound in complex food matrices require sensitive and selective analytical techniques. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for such analyses.[13][14][15]

Sample Preparation

A robust sample preparation protocol is crucial to remove interfering matrix components and concentrate the analyte.

G start Food Sample Homogenization extraction Solvent Extraction (e.g., Ethyl Acetate or Acetonitrile) start->extraction centrifugation Centrifugation extraction->centrifugation spe Solid Phase Extraction (SPE) (e.g., C18 or HILIC cartridge) centrifugation->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis HPLC-MS/MS Analysis reconstitution->analysis caption Sample preparation workflow for thiazole analysis.

Caption: Sample preparation workflow for thiazole analysis.

HPLC-MS/MS Protocol

Objective: To quantify this compound in a thermally processed food matrix.

Materials:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 analytical column (e.g., 150 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • This compound analytical standard.

  • Isotopically labeled internal standard (e.g., ¹³C₂-4,5-Di(hydroxymethyl)thiazole), if available.

Procedure:

  • Chromatographic Separation:

    • Set the column oven temperature to 40 °C.

    • Use a flow rate of 0.3 mL/min.

    • Employ a gradient elution program:

      • 0-2 min: 5% B

      • 2-10 min: Linear gradient from 5% to 95% B

      • 10-12 min: Hold at 95% B

      • 12-12.1 min: Return to 5% B

      • 12.1-15 min: Re-equilibration at 5% B

  • Mass Spectrometric Detection:

    • Operate the ESI source in positive ionization mode.

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing the analytical standard.

    • Perform Multiple Reaction Monitoring (MRM) for quantification. Identify precursor and product ions for this compound and the internal standard.

      • Hypothetical MRM transitions for this compound (M+H)⁺:

        • Precursor ion: m/z (to be determined from the standard)

        • Product ion 1 (Quantifier): m/z (to be determined)

        • Product ion 2 (Qualifier): m/z (to be determined)

  • Quantification:

    • Prepare a calibration curve using the analytical standard in a matrix-matched solvent.

    • Spike the internal standard into all samples and calibration standards at a fixed concentration.

    • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.

Stability and Degradation

The stability of flavor compounds is critical for maintaining the sensory quality of food products during storage. The hydroxyl groups in this compound make it susceptible to certain degradation pathways.

Potential Degradation Pathways:

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized, and the primary alcohol groups can be oxidized to aldehydes or carboxylic acids.

  • Hydrolysis: The thiazole ring can be susceptible to hydrolysis under strongly acidic or alkaline conditions.

  • Further Maillard Reactions: The molecule itself can act as a reactive intermediate in further Maillard reactions, contributing to the formation of more complex flavor compounds and melanoidins.

A forced degradation study can be conducted to assess the stability of this compound under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).

Conclusion and Future Perspectives

This compound represents an intriguing, albeit under-researched, component of the Maillard reaction landscape. Its proposed formation from fundamental Maillard intermediates and its structural similarity to known potent flavor compounds suggest a significant, yet to be fully elucidated, role in the development of savory and roasted notes in food. The analytical methodologies outlined in this guide provide a framework for its detection and quantification, which will be crucial for understanding its occurrence and impact in various food systems.

Future research should focus on:

  • Confirming the proposed formation pathways using isotopically labeled precursors.

  • Synthesizing pure this compound to determine its precise sensory attributes and odor/taste thresholds.

  • Investigating its formation kinetics under different processing conditions (pH, temperature, water activity).

  • Exploring its potential as a precursor for novel flavor compounds through further reactions.

A deeper understanding of the chemistry of this compound will empower food scientists and flavor chemists to better control and optimize the sensory profiles of thermally processed foods, leading to the development of more appealing and flavorful products.

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Characterization of 4,5-Di(hydroxymethyl)thiazole: A Comprehensive Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic data essential for the characterization of 4,5-Di(hydroxymethyl)thiazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectral data with foundational principles of spectroscopic analysis. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages data from structurally analogous compounds and established spectroscopic theory to provide a robust framework for its identification and characterization.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of its hydroxymethyl groups and the inherent biological activity often associated with the thiazole scaffold. Unambiguous structural confirmation is a critical first step in any research endeavor. This guide details the expected outcomes from core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a comprehensive analytical workflow for this molecule.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds and the fundamental principles of each spectroscopic technique.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment within a molecule. For this compound, the spectrum is expected to be relatively simple, with key signals arising from the thiazole ring proton, the methylene protons of the hydroxymethyl groups, and the hydroxyl protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale and Comparative Insights
~8.90Singlet1HH2 (Thiazole ring)The proton at the C2 position of the thiazole ring is expected to be the most downfield signal due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. In unsubstituted thiazole, the H2 proton appears around 8.89 ppm in CDCl₃[1]. The hydroxymethyl substituents at C4 and C5 are not expected to significantly alter this chemical shift.
~5.40Triplet2H-OHThe hydroxyl protons are expected to appear as a triplet due to coupling with the adjacent methylene protons. Their chemical shift can be variable and is sensitive to concentration, temperature, and solvent. In DMSO-d₆, a common solvent for polar compounds, hydrogen bonding with the solvent typically results in a distinct signal in this region.
~4.70Doublet2H-CH₂- (at C4)The methylene protons of the hydroxymethyl group at the C4 position are coupled to the hydroxyl proton, resulting in a doublet. The chemical shift is influenced by the adjacent thiazole ring and the electronegative oxygen atom.
~4.60Doublet2H-CH₂- (at C5)Similar to the C4-hydroxymethyl group, the methylene protons at the C5 position will appear as a doublet due to coupling with the hydroxyl proton. The electronic environment is slightly different from the C4 position, which may lead to a small difference in their chemical shifts, though they may also overlap.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for its ability to dissolve polar compounds and to slow down the exchange of hydroxyl protons, allowing for the observation of their coupling to adjacent methylene protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 5 seconds to ensure full relaxation of all protons.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals.

Logical Workflow for ¹H NMR Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition (500 MHz NMR) cluster_2 Data Processing cluster_3 Spectral Interpretation A Dissolve in DMSO-d6 B Add TMS A->B C Acquire FID B->C D Fourier Transform C->D E Phase & Baseline Correction D->E F Integration E->F G Assign Chemical Shifts F->G H Analyze Multiplicity G->H I Confirm Structure H->I

Caption: Workflow for ¹H NMR characterization.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignmentRationale and Comparative Insights
~155.0C4 (Thiazole ring)The C4 carbon, being adjacent to the sulfur atom and substituted with a hydroxymethyl group, is expected to be significantly downfield. In 4-methyl-5-(2-hydroxyethyl)thiazole, the C4 carbon appears around 148.86 ppm[2]. The presence of a hydroxymethyl group instead of a methyl group at C4 is expected to have a minor effect on the chemical shift.
~150.0C2 (Thiazole ring)The C2 carbon, situated between the nitrogen and sulfur atoms, is highly deshielded and is predicted to have a chemical shift in this region.
~125.0C5 (Thiazole ring)The C5 carbon is generally more shielded than C2 and C4 in thiazole systems. For comparison, in 4-methyl-5-(2-hydroxyethyl)thiazole, the C5 carbon resonates at approximately 128.51 ppm[2].
~55.0-CH₂- (at C4)The carbon of the hydroxymethyl group at C4 is expected in this region, typical for sp³-hybridized carbons attached to an aromatic ring and an oxygen atom.
~54.0-CH₂- (at C5)The carbon of the hydroxymethyl group at C5 will have a similar chemical shift to the one at C4, with a potential for a slight difference due to the different electronic environment of C4 and C5 in the thiazole ring.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0-220 ppm.

  • Data Processing: Process the FID similarly to the ¹H NMR data to obtain the final spectrum.

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the O-H of the alcohol, the C-O of the alcohol, and the C=N and C=C bonds within the thiazole ring.

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Insights
3400-3200Strong, BroadO-H stretch (Hydrogen-bonded)The hydroxyl groups will engage in intermolecular hydrogen bonding, giving rise to a characteristic broad and strong absorption band in this region. This is a hallmark of alcohols in the solid or neat liquid state[3]. For instance, the O-H stretch in 4-methyl-5-thiazoleethanol is observed at 3402.17 cm⁻¹ as a broad band[4].
~3100MediumC-H stretch (Thiazole ring)Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹.
~2900MediumC-H stretch (Aliphatic)The methylene (-CH₂-) groups will show C-H stretching vibrations in this region.
~1550MediumC=N stretch (Thiazole ring)The carbon-nitrogen double bond in the thiazole ring is expected to absorb in this region. In 4-methyl-5-thiazoleethanol, a C-C skeletal vibration of the thiazole ring is observed at 1541.12 cm⁻¹[4].
~1450MediumC=C stretch (Thiazole ring)The carbon-carbon double bond within the thiazole ring will also contribute to absorptions in the aromatic region.
1200-1000StrongC-O stretch (Primary alcohol)The C-O stretching vibration of primary alcohols typically appears as a strong band in this region[3].

Experimental Protocol: IR Spectroscopy (ATR-FTIR)

  • Sample Preparation: As this compound is expected to be a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is a convenient method that requires minimal sample preparation.

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Record a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Relationship between Molecular Structure and IR Absorptions

G cluster_0 This compound Structure cluster_1 Key Functional Groups cluster_2 Expected IR Absorption (cm⁻¹) mol Image of this compound structure OH O-H (Alcohol) CH_thiazole C-H (Thiazole) CH_aliphatic -CH2- CN C=N (Thiazole) CO C-O (Alcohol) OH_abs 3400-3200 (Broad, Strong) OH->OH_abs stretching CH_thiazole_abs ~3100 (Medium) CH_thiazole->CH_thiazole_abs stretching CH_aliphatic_abs ~2900 (Medium) CH_aliphatic->CH_aliphatic_abs stretching CN_abs ~1550 (Medium) CN->CN_abs stretching CO_abs 1200-1000 (Strong) CO->CO_abs stretching

Caption: Correlation of functional groups in this compound with their expected IR absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, Electron Ionization (EI) is a suitable technique that will likely produce a distinct molecular ion peak and a characteristic fragmentation pattern.

Predicted Mass Spectrometry Data (EI)

m/zAssignmentRationale and Comparative Insights
145[M]⁺The molecular ion peak, corresponding to the molecular weight of this compound (C₅H₇NO₂S). Thiazoles generally exhibit abundant molecular ions[5].
114[M - CH₂OH]⁺Loss of a hydroxymethyl radical is a likely fragmentation pathway, initiated by cleavage of the C-C bond between the thiazole ring and one of the hydroxymethyl groups.
85[M - 2(CH₂O)]⁺Subsequent loss of a second formaldehyde molecule from the other hydroxymethyl group.
84[M - CH₂OH - HCHO]⁺Loss of a hydroxymethyl radical followed by the loss of formaldehyde.
58[C₂H₂NS]⁺Cleavage of the thiazole ring can lead to various smaller fragments. This fragment corresponds to the thioformamide radical cation.

Experimental Protocol: Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization Method: Utilize Electron Ionization (EI).

  • Instrument Parameters:

    • Electron Energy: 70 eV.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable.

    • Mass Range: Scan from m/z 30 to 250.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predictive power of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the structure and purity of this important heterocyclic compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in experimental results. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this compound and related derivatives.

References

  • PubChem. 4-Methyl-5-(2-hydroxyethyl)thiazole.
  • SciSpace. Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles. [Link]
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Solubility and Stability of 4,5-Di(hydroxymethyl)thiazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

4,5-Di(hydroxymethyl)thiazole is a key heterocyclic intermediate, structurally related to the thiazole moiety of thiamine (Vitamin B1).[1][2][3] Its utility in synthetic chemistry and drug development necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its chemical stability under diverse environmental conditions. This technical guide provides a deep dive into the theoretical and practical aspects of these properties. While quantitative public data is scarce, this document consolidates the foundational principles of thiazole chemistry and furnishes detailed, field-proven experimental protocols to enable researchers to generate reliable solubility and stability profiles. The methodologies are presented within the framework of international regulatory standards, ensuring the data generated is robust and suitable for applications in pharmaceutical development and beyond.

Introduction and Physicochemical Overview

The thiazole ring is a fundamental scaffold in numerous natural products and pharmaceuticals, most notably Vitamin B1.[3] this compound, also known as thiazole-4,5-dimethanol, serves as an important precursor or analog in the synthesis of thiamine and other biologically active molecules.[4][5] The success of its application in synthesis, formulation, and biological assays is critically dependent on its behavior in solution. Factors such as reaction kinetics, purification efficiency, and bioavailability are directly influenced by the molecule's ability to dissolve and remain intact in a given medium.

This guide addresses these critical aspects by first establishing the theoretical basis for its solubility and stability, followed by actionable experimental protocols for their quantitative determination.

Core Physicochemical Properties

The molecular structure, dominated by two primary alcohol functional groups and the polar thiazole heterocycle, dictates its behavior. These features suggest a high degree of polarity, extensive hydrogen bonding potential, and specific sites susceptible to chemical degradation.

PropertyValue / PredictionSource / Rationale
Molecular Formula C₅H₇NO₂S-
Molecular Weight 145.18 g/mol -
Appearance White to off-white solid (Expected)General property of similar small organic molecules.
Predicted Water Solubility HighThe two hydroxyl groups and N, S heteroatoms allow for extensive hydrogen bonding with water.
Predicted LogP < 1.0The high polarity suggests a preference for aqueous phases over octanol.
pKa (Strongest Basic) ~2.5 - 3.5 (Predicted)The nitrogen atom on the thiazole ring is weakly basic.[6]
pKa (Strongest Acidic) ~15 - 16 (Predicted)The hydroxyl protons are weakly acidic, similar to ethanol.[6]

Solubility Profile

The selection of an appropriate solvent is a foundational step in any chemical or biological workflow. The principle of "like dissolves like" provides a strong predictive framework for the solubility of this compound.

Theoretical Considerations

Due to its high polarity and capacity for hydrogen bonding, this compound is anticipated to be most soluble in polar protic solvents such as water, methanol, and ethanol. Polar aprotic solvents like DMSO and DMF should also serve as effective solvents. Conversely, poor solubility is expected in non-polar solvents like hexane, toluene, and diethyl ether, where the molecule's polar interactions cannot be overcome.

Experimental Workflow for Solubility Determination

To move from qualitative prediction to quantitative data, a systematic experimental approach is required. The workflow below outlines a logical progression for characterizing the solubility profile.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Measurement (Shake-Flask Method) A Select diverse solvents (Protic, Aprotic, Non-polar) B Add ~1-2 mg of compound to 1 mL of each solvent A->B C Observe at RT (Soluble, Sparingly, Insoluble) B->C D Prepare supersaturated solutions in promising solvents C->D Proceed with 'Soluble' or 'Sparingly Soluble' candidates E Equilibrate for 24-48h at constant temperature D->E F Filter (0.45µm) to remove undissolved solid E->F G Quantify concentration in filtrate (e.g., HPLC-UV, Gravimetric) F->G

Caption: Logical workflow for solubility assessment.

Protocol: Isothermal Shake-Flask Solubility Determination

This protocol describes a reliable method for determining the equilibrium solubility of a compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Hexane)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibrium.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each test solvent to its respective vial.

  • Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour period is recommended for confirmation.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Dilution & Analysis: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of your analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration. Calculate the original solubility in mg/mL or mol/L.

Data Summary Table (Template)

Quantitative data should be organized for clear comparison. Researchers can use the following template to record their findings.

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
WaterPolar Protic25Experimental ValueCalculated Value
MethanolPolar Protic25Experimental ValueCalculated Value
EthanolPolar Protic25Experimental ValueCalculated Value
AcetonitrilePolar Aprotic25Experimental ValueCalculated Value
Ethyl AcetateMid-Polarity25Experimental ValueCalculated Value
n-HexaneNon-Polar25Experimental ValueCalculated Value

Stability Profile

Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential degradants that could affect product quality and safety. Forced degradation studies, conducted under conditions more severe than standard storage, are essential for this purpose.[7][8][9]

Theoretical Degradation Pathways

The thiazole ring and its substituents present several potential sites for degradation.[10][11] The primary anticipated pathways include:

  • Hydrolysis: While the thiazole ring itself is relatively stable to hydrolysis, extreme acidic or alkaline conditions could potentially lead to ring opening. A study on a similar dihydrothiazole showed significant degradation at pH 4.5.[12]

  • Oxidation: The sulfur atom in the thiazole ring is a prime target for oxidation, which can lead to the formation of N-oxides or S-oxides, altering the molecule's properties.[10]

  • Photodegradation: Aromatic heterocyclic systems can be susceptible to degradation upon exposure to UV or visible light, often leading to complex reactions and multiple products.[10][13]

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products main This compound acid Acidic Hydrolysis (e.g., HCl) main->acid base Alkaline Hydrolysis (e.g., NaOH) main->base oxid Oxidation (e.g., H₂O₂) main->oxid photo Photolysis (UV/Vis Light) main->photo p_hydrolysis Ring-Opened Products acid->p_hydrolysis base->p_hydrolysis p_oxid Thiazole S-oxide or N-oxide Derivatives oxid->p_oxid p_photo Complex Photoproducts photo->p_photo

Caption: Potential degradation pathways for this compound.

Protocol: Forced Degradation Study

This protocol is designed in accordance with ICH (International Council for Harmonisation) guidelines to investigate stability under stress conditions.[7][14] A stability-indicating analytical method, typically HPLC, is required.

Materials:

  • This compound

  • Solutions of 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • Solvent for dissolution (e.g., water or methanol)

  • pH meter, heating block/oven, photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store a sample at room temperature and another at an elevated temperature (e.g., 60 °C).

  • Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store samples as in the acid hydrolysis step.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store a sample at room temperature.

  • Thermal Degradation: Store a sample of the stock solution at an elevated temperature (e.g., 60 °C).

  • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber (as per ICH Q1B guidelines). Wrap a control sample in aluminum foil and store it under the same conditions.

  • Time Points: Withdraw aliquots from each condition at specified time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using the stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and quantify any significant degradation products relative to the initial concentration.

Data Summary Table (Template)

Results from the forced degradation study should be tabulated to provide a clear stability profile.

Stress ConditionTime (hours)Assay of Parent (%)Peak Area of Major Degradant (%)Observations (e.g., New Peaks)
0.1 M HCl (60 °C)24Experimental ValueExperimental Valuee.g., 2 new peaks at RRT 0.8, 1.2
0.1 M NaOH (RT)24Experimental ValueExperimental Valuee.g., 1 new peak at RRT 0.75
3% H₂O₂ (RT)24Experimental ValueExperimental Valuee.g., No significant degradation
Thermal (60 °C)24Experimental ValueExperimental Valuee.g., Minor degradation
Photolytic (ICH)24Experimental ValueExperimental Valuee.g., Significant degradation

Practical Recommendations and Conclusion

  • Solvent Selection: For synthetic reactions, polar protic solvents like methanol or ethanol are likely good choices. For formulation, aqueous-based systems are highly feasible. For purification by crystallization, a binary solvent system (e.g., ethanol/ethyl acetate) might be effective.

  • Storage and Handling: Based on general thiazole chemistry, this compound should be stored in well-sealed containers, protected from light, at controlled room or refrigerated temperatures. Solutions should be prepared fresh, and exposure to highly acidic or alkaline conditions should be minimized.

References

  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: https://www.researchgate.
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  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available at: https://www.researchgate.net/figure/Proposed-degradation-pathways-of-the-drug-under-different-hydrolytic-conditions_fig6_265220556
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  • Patel, Y. P., et al. (2011). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. Available at: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2011/Volume%204/Issue%201/Research%20Article/RJPT_4_1_1.pdf
  • Zhang, J., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Available at: https://pubmed.ncbi.nlm.nih.gov/17658253/
  • Ali, F., et al. (2020). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Catalysts. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7588147/
  • ResearchGate. (n.d.). Stability of a 2-(1-hydroxyethyl)-4,5-dihydrothiazole solution at different pHs. ResearchGate. Available at: https://www.researchgate.
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  • MDPI. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules. Available at: https://www.mdpi.com/1420-3049/27/19/6530
  • Kumar, V., & Kumar, P. (2020). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2020/Volume%2013/Issue%2010/Research%20Article/4.pdf
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Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the Multi-Step Synthesis of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged scaffold." This means it is a recurring structural motif in a multitude of biologically active compounds and FDA-approved drugs.[2] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Notable examples include the anticancer agent Dasatinib and the antibiotic Cefixime, underscoring the therapeutic significance of this heterocyclic system.[1][2]

The versatility of the thiazole core allows for extensive functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their interaction with biological targets.[1][5] This adaptability makes the synthesis of diverse thiazole libraries a critical activity in early-stage drug discovery programs.

This application note provides a comprehensive, field-proven guide for researchers and drug development professionals. We will detail a robust, multi-step protocol beginning with the foundational Hantzsch thiazole synthesis to construct the core ring system, followed by a representative derivatization step. The causality behind experimental choices, critical safety considerations, and detailed characterization methods are explained to ensure reliable and reproducible outcomes in the laboratory.

Part 1: Core Ring Construction via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains the most reliable and widely used method for constructing the thiazole ring.[6][7][8] The reaction facilitates a cyclocondensation between an α-haloketone and a thioamide-containing compound.[6][9] Its enduring prevalence is due to its operational simplicity, broad substrate scope, and typically high yields.[10][11]

Principle & Mechanism

The reaction proceeds through a well-established multi-step pathway. The driving force is the formation of the highly stable, aromatic thiazole ring.[12]

  • Nucleophilic Attack (SN2 Reaction): The synthesis initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This SN2 displacement of the halide forms an intermediate S-alkylated thioimidate salt.[12][13]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This step forms a five-membered heterocyclic ring, a hydroxylated thiazoline intermediate.[10][12]

  • Dehydration & Aromatization: The final step involves the acid-catalyzed dehydration of the thiazoline intermediate. The elimination of a water molecule results in the formation of a double bond, yielding the stable, aromatic thiazole ring.[12][13]

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism reactants α-Haloketone + Thioamide intermediate1 S-Alkylated Thioimidate (via SN2) reactants->intermediate1 Step 1: S-N-2 Attack intermediate2 Hydroxylated Thiazoline (via Cyclization) intermediate1->intermediate2 Step 2: Cyclization product Thiazole Product (+ H2O) intermediate2->product Step 3: Dehydration

Caption: The Hantzsch synthesis proceeds via SN2 attack, cyclization, and dehydration.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of 2-amino-4-phenylthiazole, a common building block, from 2-bromoacetophenone and thiourea. The procedure is adapted from well-established Hantzsch synthesis methodologies.[10][12]

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)CAS Number
2-Bromoacetophenone199.051.00 g5.070-11-1
Thiourea76.120.57 g7.562-56-6
Methanol (MeOH)32.045 mL-67-56-1
Sodium Carbonate (Na₂CO₃)105.99~1 g-497-19-8
Deionized Water18.02~40 mL-7732-18-5

Equipment: 20 mL scintillation vial or 50 mL round-bottom flask, magnetic stir bar, hot plate with stirring function, 100 mL beaker, Büchner funnel and side-arm flask, filter paper, watch glass.

Safety Precautions
  • 2-Bromoacetophenone: This compound is a lachrymator (induces tearing) and is toxic. It must be handled in a certified chemical fume hood at all times.

  • Thiourea: This compound is a suspected carcinogen and is harmful if swallowed.

  • Methanol: Flammable and toxic.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves are mandatory throughout the procedure.

Step-by-Step Procedure
  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (1.00 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol). Add a magnetic stir bar and 5 mL of methanol.[10]

  • Reaction Execution: Place the vial on a hot plate and heat the mixture to a gentle reflux (approximately 70-80°C) with constant stirring. The solution may become clear and then turn yellowish. Continue heating and stirring for 30-45 minutes.[10][12]

  • Work-up and Isolation - The Causality of the Base: The initial reaction product is the hydrobromide salt of the thiazole, which is soluble in methanol.[12] To isolate the neutral product, it must be deprotonated.

    • Remove the reaction vial from the heat and allow it to cool to room temperature.

    • In a separate 100 mL beaker, prepare a 5% aqueous solution of sodium carbonate by dissolving ~1 g of Na₂CO₃ in 20 mL of water.

    • Pour the cooled reaction mixture into the sodium carbonate solution with swirling. A dense, off-white precipitate of 2-amino-4-phenylthiazole should form immediately.[10]

  • Product Collection: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 10 mL) to remove any inorganic salts and residual methanol.

  • Drying: Spread the collected solid on a pre-weighed watch glass and allow it to air dry completely. For faster drying, a vacuum desiccator can be used. Once dry, determine the final mass and calculate the percent yield. The crude product is often pure enough for characterization and subsequent steps.[10] For higher purity, recrystallization from ethanol can be performed.[14]

Part 2: Characterization of the Synthesized Product

Proper characterization is essential to confirm the identity, structure, and purity of the synthesized 2-amino-4-phenylthiazole before proceeding to the next step.

Expected Analytical Data
Analysis MethodExpected Result
Appearance Off-white to pale yellow solid
Melting Point 150-153 °C[12]
TLC Single spot; Rf ≈ 0.54 (50% Ethyl Acetate/Hexane)[10][12]
1H NMR (DMSO-d6) δ ~7.8-7.2 (m, 5H, Ar-H), δ ~7.1 (s, 2H, NH₂), δ ~6.9 (s, 1H, thiazole C5-H)
IR (KBr, cm-1) ~3400-3200 (N-H stretch), ~1620 (C=N stretch), ~1520 (aromatic C=C)
MS (ESI+) m/z = 177.1 [M+H]+
Protocols for Characterization
  • Thin-Layer Chromatography (TLC): Dissolve a tiny amount of the dry product in ethyl acetate. Spot it on a silica gel TLC plate alongside a co-spot with the starting 2-bromoacetophenone. Elute using a 1:1 mixture of ethyl acetate and hexane. Visualize under a UV lamp (254 nm). A complete reaction will show the disappearance of the starting material spot and the appearance of a new product spot.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Prepare a sample by dissolving ~10 mg of the product in ~0.7 mL of a deuterated solvent like DMSO-d6.[15] The aromatic protons of the phenyl group will appear as a multiplet, while the lone proton on the thiazole ring will be a sharp singlet. The two protons of the amino group will also appear as a singlet, which will disappear upon adding a drop of D₂O to the NMR tube (a "D₂O shake"), confirming their identity as exchangeable protons.[12]

  • Infrared (IR) Spectroscopy: Acquire a spectrum using a KBr pellet or an ATR-FTIR spectrometer. Key stretches for the amino group (N-H) and the imine bond (C=N) of the thiazole ring should be visible.[15][16]

  • Mass Spectrometry (MS): Dissolve the sample in a suitable solvent (e.g., methanol) and analyze using electrospray ionization (ESI). The spectrum should show a prominent peak corresponding to the protonated molecular ion [M+H]+.[15][17]

Part 3: Multi-Step Synthesis - Derivatization of the Thiazole Core

The synthesized 2-aminothiazole is a versatile intermediate. The primary amino group at the C2 position is a convenient handle for further functionalization, such as acylation, to build a library of derivatives for structure-activity relationship (SAR) studies.

Multi_Step_Workflow Multi-Step Synthesis Workflow A 2-Bromoacetophenone + Thiourea B Hantzsch Synthesis (Part 1 Protocol) A->B C 2-Amino-4-phenylthiazole (Intermediate) B->C D Characterization (TLC, NMR, MS) C->D F Amide Coupling (Part 3 Protocol) C->F E Acylating Agent (e.g., Acetyl Chloride) E->F G Final Product (N-(4-phenylthiazol-2-yl)acetamide) F->G

Caption: Workflow from Hantzsch synthesis to the final derivatized amide product.

Protocol: N-Acylation of 2-Amino-4-phenylthiazole

This protocol describes the formation of an amide bond by reacting the synthesized 2-amino-4-phenylthiazole with acetyl chloride.

Safety: Acetyl chloride is highly corrosive and reacts violently with water. This procedure must be performed in a fume hood using anhydrous solvents and glassware.

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-4-phenylthiazole (176 mg, 1.0 mmol) and a mild base like pyridine (0.12 mL, 1.5 mmol) in 5 mL of anhydrous dichloromethane (DCM).[2]

  • Addition of Acylating Agent: Cool the solution in an ice bath (0 °C). Slowly add acetyl chloride (0.08 mL, 1.1 mmol) dropwise to the stirred solution.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 10 mL of water.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The final product, N-(4-phenylthiazol-2-yl)acetamide, can be purified by column chromatography on silica gel or by recrystallization.

Conclusion

The Hantzsch synthesis, coupled with subsequent functionalization reactions, provides a powerful and adaptable platform for the multi-step synthesis of diverse thiazole derivatives.[18] The protocols detailed in this guide are robust and have been optimized to be accessible and reproducible for researchers in organic and medicinal chemistry. By understanding the mechanism behind each step and adhering to the outlined procedures for synthesis, purification, and characterization, scientists can efficiently generate libraries of novel thiazole-containing compounds, accelerating the engine of drug discovery and development.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (n.d.). Oriental Journal of Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. (n.d.). Scilit.
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.
  • (PDF) Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (n.d.). ResearchGate.
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  • Recent Development in the Synthesis of Thiazoles. (2022). PubMed.
  • Thiazole. (n.d.). Wikipedia.
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  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). Neliti.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC - NIH.
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  • synthesis of thiazoles. (2019, January 19). YouTube.
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Publishing.
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing.
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  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. (2021). PubMed Central.
  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. (n.d.). PubMed Central.
  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis. (n.d.). MDPI.
  • Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). International Journal for Research in Applied Science and Engineering Technology.
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Application Notes & Protocols: Thiazolo[5,4-d]thiazole Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Topic: Initial exploration for "4,5-Di(hydroxymethyl)thiazole" in organic electronics reveals a limited scope in current published research. However, the broader class of thiazole-containing compounds, specifically the Thiazolo[5,4-d]thiazole (TzTz) fused heterocyclic system, represents a cornerstone of modern organic semiconductor research. This guide, therefore, focuses on the scientifically prominent and extensively documented applications of TzTz derivatives, providing researchers with the robust, field-proven insights necessary for advancing organic electronic device fabrication.

Introduction: The Rise of Thiazolo[5,4-d]thiazole in Plastic Electronics

Thiazolo[5,4-d]thiazole (TzTz) has emerged as a privileged building block in the design of high-performance organic semiconductors.[1] This fused heterocyclic system is distinguished by an electron-deficient core, exceptional oxidative stability, and a rigid, planar structure.[1][2] These intrinsic properties are highly conducive to the efficient intermolecular π-π stacking required for charge transport, making TzTz-based materials versatile candidates for a new generation of flexible, solution-processable electronic devices.[2][3]

The true power of the TzTz core lies in its synthetic accessibility and the ease with which its electronic characteristics can be tuned through chemical modification.[1] By appending various aryl or alkyl groups, scientists can precisely engineer the material's frontier molecular orbital energy levels (HOMO/LUMO), solubility, and thin-film morphology. This molecular tunability has unlocked high-performance applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[2][4] This document serves as a guide for leveraging TzTz-based materials, detailing their performance characteristics and providing validated protocols for their synthesis and device integration.

Core Rationale: Why TzTz Excels as an Organic Semiconductor

The success of the TzTz scaffold is not accidental; it is a direct result of its fundamental molecular and electronic structure. Understanding these principles is critical for rational material design and troubleshooting experimental outcomes.

  • Electron-Deficient Nature: The presence of electron-withdrawing imine (C=N) nitrogens in the fused thiazole rings makes the TzTz core inherently electron-deficient.[3][4] This property is crucial for creating n-type (electron-transporting) or ambipolar semiconductors and for constructing efficient donor-acceptor (D-A) systems used in OPVs.[2]

  • Rigid Planarity and π-π Stacking: The fused bicyclic structure enforces a rigid and planar geometry.[1][3] This planarity facilitates strong intermolecular π-π interactions, creating ordered molecular packing in the solid state. These ordered domains are essential pathways for efficient charge hopping between molecules, which is the primary mechanism of charge transport in organic semiconductors.

  • High Oxidative Stability: The electron-deficient nature of the TzTz core also imparts high stability against oxidation.[1] This translates to improved environmental and operational stability for the resulting electronic devices, a critical requirement for commercial applications.

  • Tunable Energetics: The TzTz core can be readily functionalized at its 2- and 5-positions. This allows for the synthesis of an extensive library of derivatives with tailored electronic properties. For instance, attaching electron-donating thiophene units can raise the HOMO level, while adding electron-withdrawing groups can lower the LUMO level, enabling precise energy level alignment with other materials in a device stack.

Below is a conceptual workflow illustrating the path from molecular design to device application, emphasizing the central role of the TzTz core.

G cluster_0 Molecular Design cluster_1 Material Properties cluster_2 Device Application Core Thiazolo[5,4-d]thiazole (TzTz Core) Func Functionalization (e.g., Thiophenes, Aryls) Core->Func Synthesis Props Tunable Properties: - Energy Levels (HOMO/LUMO) - Solubility - Morphology Func->Props OFET OFETs Props->OFET OLED OLEDs Props->OLED OPV OPVs Props->OPV

Caption: From Core to Function: The TzTz Workflow.

Key Applications and Performance Data

The versatility of the TzTz framework has been demonstrated across the primary domains of organic electronics.

Organic Field-Effect Transistors (OFETs)

In OFETs, TzTz derivatives serve as the active semiconductor layer where charge modulation and transport occur. The inherent tendency for ordered packing makes these materials prime candidates for achieving high charge carrier mobility.[2]

Table 1: Performance of Representative TzTz-Based OFETs

Material Class Device Configuration Charge Carrier Mobility (μ) [cm²/Vs] Reference

| 5'-aryl-substituted 2, 5-bis(3'-hexylthiophen-2'-yl)thiazolo[5,4-d]thiazole | Solution-Processed | Up to 10⁻³ |[5] |

Causality Insight: The fibrillar, microcrystalline morphology observed in thin films of the best-performing materials is directly linked to higher mobility.[5] The hexyl side chains provide solubility for solution processing without disrupting the essential π-π stacking of the conjugated core.[5]

Organic Light-Emitting Diodes (OLEDs)

The tunable electronic properties of TzTz derivatives allow them to be used as efficient emitters in OLEDs. By modifying the conjugated system, the emission color can be tuned across the visible spectrum.

Table 2: Performance of a TzTz-Based OLED

Emitter System Host Material Emission Color Max. External Quantum Efficiency (EQE) Max. Luminance [cd/m²] Reference

| TzTz-PtbCz2 (Tandem Device) | - | Sky-Blue | 10.2% | 44,851 |[2] |

Causality Insight: The performance metrics in OLEDs are highly dependent on the complete device architecture, including host materials, transport layers, and electrode choices. The values presented showcase the potential of the TzTz core as an effective emitter component.[2]

Organic Photovoltaics (OPVs)

The electron-accepting nature of the TzTz core makes it an excellent component in donor-acceptor (D-A) type polymers and small molecules for OPV active layers.[2] More recently, they have been engineered as specialized organic photosensitizers for dye-sensitized solar cells (DSSCs).

Table 3: Performance of TzTz-Based DSSCs for Greenhouse Applications

Dye Sensitizer Application Power Conversion Efficiency (PCE) Key Feature Reference

| Modified TzTz Dyes | Greenhouse-Integrated DSSCs | 5.6 – 6.1% | High transparency in blue/red regions for photosynthesis |[6][7] |

Causality Insight: For specialized applications like greenhouse-integrated photovoltaics, the absorption spectrum is as critical as the overall efficiency. TzTz dyes can be designed to absorb green light while transmitting the blue and red light necessary for plant growth, a feat of molecular engineering.[7]

Experimental Protocols

The following protocols provide validated, step-by-step methodologies for the synthesis of a core TzTz compound and the fabrication of a basic OFET device.

Protocol 1: Synthesis of 2,5-Diaryl-thiazolo[5,4-d]thiazoles

This protocol is based on the robust and widely used condensation reaction between an aromatic aldehyde and dithiooxamide.[8] It is a foundational synthesis that can be adapted for numerous derivatives.

Materials:

  • Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (2.2 eq)

  • Dithiooxamide (1.0 eq)

  • N,N-Dimethylformamide (DMF) or other high-boiling point solvent (e.g., pyridine, nitrobenzene)[8]

  • Standard glassware for organic synthesis (round-bottom flask, condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Methanol (for washing)

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere of nitrogen. This is critical to prevent oxidative side reactions at high temperatures.

  • Reagent Addition: To the flask, add dithiooxamide (1.0 eq) and the chosen aromatic aldehyde (2.2 eq).

  • Solvent Addition: Add a sufficient volume of DMF to fully dissolve or suspend the reagents. While DMF is common, greener alternatives like L-proline–ethylene glycol mixtures have also been reported and may be considered.[8]

  • Reaction: Heat the reaction mixture to reflux (typically 120-150 °C for DMF) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Self-Validation: The reaction mixture will typically darken significantly. A successful reaction is indicated by the consumption of the starting materials as observed by TLC.

  • Work-up: After cooling to room temperature, a precipitate of the crude product should form. If not, the product can often be precipitated by pouring the reaction mixture into a beaker of cold water or methanol.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with water and then cold methanol to remove residual DMF and unreacted aldehyde.

  • Final Product: The product can be further purified by recrystallization from a suitable solvent (e.g., chlorobenzene, xylene) or by gradient sublimation to achieve the high purity required for electronic devices.

G Reagents Dithiooxamide (1 eq) + Aromatic Aldehyde (2.2 eq) Solvent Add High-Boiling Solvent (e.g., DMF) Reagents->Solvent Reaction Heat to Reflux (120-150°C) Under Inert Atmosphere (12-24h) Solvent->Reaction Workup Cool to RT Precipitate Product Reaction->Workup Purify Filter & Wash with Methanol Recrystallize or Sublimate Workup->Purify Product High-Purity 2,5-Diaryl-TzTz Purify->Product

Caption: General Synthesis of 2,5-Diaryl-TzTz Derivatives.

Protocol 2: Fabrication of a Solution-Processed OFET

This protocol describes the fabrication of a standard bottom-gate, top-contact (BGTC) OFET, a common architecture for evaluating new organic semiconductors.

Materials:

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm) – serves as the gate electrode and dielectric.

  • TzTz derivative synthesized in Protocol 1.

  • High-purity organic solvent (e.g., chloroform, chlorobenzene).

  • Octadecyltrichlorosilane (OTS) for surface treatment.

  • High-purity toluene (anhydrous).

  • Gold (Au) for source/drain electrodes.

  • Shadow mask for thermal evaporation.

  • Spin coater, hot plate, thermal evaporator, probe station/semiconductor parameter analyzer.

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in acetone and isopropanol (15 min each). Dry the substrate under a stream of nitrogen.

    • Causality Insight: This step is paramount. A pristine surface is required for uniform film formation and good dielectric-semiconductor interface, which directly impacts device performance.

  • Surface Modification (OTS Treatment): Place the cleaned substrates in a vacuum desiccator alongside an open vial containing a few drops of OTS. Pull vacuum for several minutes, then seal the desiccator and leave overnight. This forms a self-assembled monolayer (SAM) that improves molecular ordering of the semiconductor.

  • Semiconductor Solution Preparation: Prepare a solution of the TzTz derivative in the chosen solvent (e.g., 5-10 mg/mL). Gentle heating may be required to fully dissolve the material. Filter the solution through a 0.2 µm PTFE filter before use.

  • Thin Film Deposition: Deposit the TzTz thin film onto the OTS-treated substrate via spin coating. Typical parameters are 1000-3000 rpm for 60 seconds.

  • Annealing: Transfer the coated substrate to a hot plate inside a nitrogen-filled glovebox. Anneal at a temperature optimized for the specific material (e.g., 80-120 °C) for 30-60 minutes.

    • Self-Validation: The annealing step is crucial for improving film crystallinity and removing residual solvent. An optimal annealing process often results in the formation of visible crystalline domains under a microscope and leads to significantly higher charge mobility.

  • Electrode Deposition: Place a shadow mask (defining the source and drain electrodes with desired channel length and width) over the semiconductor film. Transfer the assembly to a thermal evaporator. Deposit 50 nm of gold (Au) at a low deposition rate (~0.1-0.2 Å/s) under high vacuum (<10⁻⁶ Torr).

  • Device Characterization: Transfer the completed device to a probe station. Use a semiconductor parameter analyzer to measure the output and transfer characteristics to extract key performance metrics like charge carrier mobility (μ), on/off ratio, and threshold voltage (Vth).

Caption: OFET Fabrication Workflow and Device Structure.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Thiazolo[5,4-d]thiazole-Based Materials in Plastic Electronics.
  • Demir, A. E., et al. (n.d.). Functionalized Dithienylthiazolo[5,4- d]thiazoles for Solution-Processable Organic Field-Effect Transistors.
  • ResearchGate. (n.d.). ChemInform Abstract: Thiazole-Based Organic Semiconductors for Organic Electronics.
  • MDPI. (2020). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • Bevk, D., et al. (2013). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. RSC Advances.
  • Lin, Y., et al. (2012). Thiazole-based organic semiconductors for organic electronics. Advanced Materials.
  • ResearchGate. (n.d.). Novel Thiazolo[5,4-d]thiazole-Based Organic Dyes for Quasi-Solid-State Dye-Sensitized Solar Cells.
  • RSC Publishing. (n.d.). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices.
  • RSC Publishing. (2020). Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye-sensitized solar cells. Sustainable Energy & Fuels.
  • ResearchGate. (n.d.). Functionalized Dithienylthiazolo[5,4- d]thiazoles For Solution-Processable Organic Field-Effect Transistors.
  • Smolecule. (n.d.). The Chemistry Behind OLEDs: Exploring 2,5-Di(thiophen-2-yl)thiazole.
  • SciSpace. (2020). Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye.
  • MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst.
  • National Institutes of Health. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.
  • Smolecule. (n.d.). Thiazolo[5,4-d]thiazole (CAS 251-56-9): Elevating Organic Electronics.
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • OUCI. (n.d.). The synthesis and spectral study of thiazolo[5,4-d]thiazole based small molecules using 1,3,4-oxadiazole as a linker for organic electronics.
  • Semantic Scholar. (2012). Thiazole‐Based Organic Semiconductors for Organic Electronics.
  • ResearchGate. (n.d.). Thiazolo[4,5-d]thiazole - A new domain for potential optoelectronic application.
  • ResearchGate. (n.d.). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics.

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The Versatile Scaffold: Application Notes and Protocols for 4,5-Di(hydroxymethyl)thiazole in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in the edifice of modern medicinal chemistry. Its unique electronic properties and ability to form a variety of non-covalent interactions have cemented its status as a "privileged scaffold" – a molecular framework that is capable of binding to a diverse range of biological targets.[1][2] This versatility is evidenced by the presence of the thiazole nucleus in a wide array of FDA-approved drugs, spanning therapeutic areas such as infectious diseases, oncology, and inflammatory conditions.[1][3][4] Molecules incorporating the thiazole ring exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4][5][6]

4,5-Di(hydroxymethyl)thiazole, also known as thiazole-4,5-dimethanol, presents a particularly intriguing, albeit underexplored, building block for drug discovery. Its two primary alcohol functionalities at the C4 and C5 positions offer reactive handles for a multitude of chemical transformations, enabling the creation of diverse molecular libraries. This guide provides a comprehensive overview of the potential applications of this compound in pharmaceutical development, including a proposed synthetic route and detailed protocols for its derivatization and biological evaluation. While direct literature on this specific molecule is sparse, the principles outlined herein are grounded in the well-established chemistry of thiazoles and hydroxymethyl groups, offering a robust framework for its utilization in drug discovery programs.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the reduction of a readily available precursor, thiazole-4,5-dicarboxylic acid or its corresponding diester. Thiazole-4,5-dicarboxylic acid can be synthesized through various established methods in heterocyclic chemistry.[7] The reduction of the carboxylic acid or ester functionalities to primary alcohols is a standard transformation in organic synthesis.

Protocol 1: Synthesis of this compound via Reduction of Diethyl thiazole-4,5-dicarboxylate

This protocol describes the reduction of diethyl thiazole-4,5-dicarboxylate to this compound using a mild reducing agent.

Materials:

  • Diethyl thiazole-4,5-dicarboxylate

  • Lithium borohydride (LiBH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve diethyl thiazole-4,5-dicarboxylate (1 equivalent) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of lithium borohydride (2.2 equivalents) in anhydrous THF to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously add anhydrous methanol dropwise to quench the excess lithium borohydride.

  • Acidification and Extraction: Carefully add 1 M HCl to adjust the pH to ~7. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

Expected Outcome: A white to off-white solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application as a Versatile Building Block in Medicinal Chemistry

The two primary hydroxyl groups of this compound are key to its utility as a versatile synthon. These groups can be readily derivatized to introduce a wide range of functionalities, allowing for the exploration of structure-activity relationships (SAR) in a targeted manner.

Diagram 1: Derivatization Pathways for this compound

G A This compound B Esterification A->B D Etherification A->D F Oxidation A->F C Diesters B->C E Diethers D->E G Thiazole-4,5-dicarbaldehyde F->G H Further Oxidation G->H I Thiazole-4,5-dicarboxylic acid H->I

Caption: Potential derivatization pathways of this compound.

Protocol 2: Library Synthesis via Esterification of this compound

This protocol outlines a general procedure for the parallel synthesis of a library of diester derivatives from this compound and a variety of carboxylic acids.

Materials:

  • This compound

  • A library of diverse carboxylic acids

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HATU, HOBt)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Stock Solutions: Prepare stock solutions of this compound, DCC, and DMAP in the chosen anhydrous solvent.

  • Reaction Setup: To each well of the reaction block or each vial, add the stock solution of this compound (1 equivalent).

  • Addition of Carboxylic Acids: Add a solution of a unique carboxylic acid (2.2 equivalents) from the library to each respective well.

  • Initiation of Reaction: Add the stock solutions of DCC (2.5 equivalents) and DMAP (0.2 equivalents) to each well.

  • Incubation: Seal the reaction block or vials and allow the reactions to proceed at room temperature with shaking.

  • Work-up and Purification: Upon completion, the reaction mixtures can be filtered to remove the dicyclohexylurea byproduct. The filtrate can then be purified using parallel purification techniques such as automated flash chromatography or preparative HPLC.

Hypothetical Biological Evaluation

Given the broad spectrum of biological activities associated with the thiazole scaffold, derivatives of this compound are prime candidates for screening in various therapeutic areas.[1][2][4][6]

Table 1: Potential Biological Screening Assays

Therapeutic AreaTarget/Assay TypeRationale
Oncology Cytotoxicity assays (e.g., MTT, CellTiter-Glo®) against a panel of cancer cell lines (e.g., MCF-7, HCT116, A549)Thiazole derivatives have shown significant anticancer activity.[3]
Infectious Diseases Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans)The thiazole ring is a key component of many antimicrobial agents.[4]
Inflammation Inhibition assays for key inflammatory enzymes (e.g., COX-2, 5-LOX) or cytokine release assays (e.g., TNF-α, IL-6) in LPS-stimulated macrophagesMany thiazole-containing compounds exhibit anti-inflammatory properties.

Protocol 3: General Protocol for In Vitro Anticancer Screening (MTT Assay)

This protocol provides a general workflow for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Assay: Add MTT solution to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 2: Workflow for Biological Screening

G A Library of this compound Derivatives B Primary Screening (e.g., MTT Assay) A->B C Hit Identification B->C D Secondary Screening (e.g., Dose-Response, Selectivity) C->D E Lead Compound Selection D->E F Mechanism of Action Studies E->F G Lead Optimization F->G

Caption: A general workflow for the biological screening of a compound library.

Conclusion and Future Perspectives

This compound represents a promising, yet largely untapped, resource for the generation of novel, biologically active molecules. Its straightforward, proposed synthesis and the presence of two versatile hydroxyl groups make it an ideal starting point for the construction of diverse chemical libraries. The protocols and strategies outlined in this guide provide a foundational framework for researchers to begin exploring the potential of this unique thiazole derivative in their drug discovery endeavors. Future work should focus on the development of a robust and scalable synthesis of this compound and the systematic exploration of its derivatization to build extensive libraries for high-throughput screening. Such efforts are likely to uncover novel thiazole-based compounds with significant therapeutic potential.

References

  • Alrazzak, J. A. (2020). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 11(11), 1629-1639.
  • Banu, H., Singh, S., & Javed, K. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2021). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 46(4), 603-619.
  • Patel, K. D., & Patel, N. K. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47.
  • Seremet, O. C., & Popovici, I. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(16), 4945.
  • Rana, K., & Singh, R. (2020). A Review on Thiazole Scaffolds and its Biological Activity. International Journal for Research in Applied Science & Engineering Technology, 8(7), 1629-1639.

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 4,5-Di(hydroxymethyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4,5-Di(hydroxymethyl)thiazole. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive protocol developed from foundational chromatographic principles and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. The method utilizes reversed-phase chromatography with UV detection, optimized for the polar nature of the analyte. Full validation parameters, including specificity, linearity, accuracy, precision, and robustness, are detailed to ensure the method is fit for its intended purpose in quality control, stability studies, and research applications.

Introduction: The Analytical Imperative for this compound

The thiazole ring is a cornerstone moiety in numerous pharmacologically active compounds and a key intermediate in organic synthesis. This compound, with its two reactive hydroxymethyl groups, serves as a critical building block for more complex molecules and may also appear as an impurity or degradation product in pharmaceutical manufacturing. The ability to accurately quantify this highly polar compound is paramount for ensuring the purity of starting materials, monitoring the progress of chemical reactions, and assessing the stability of drug substances and products.

The inherent polarity of this compound, conferred by its two hydroxyl groups, presents a significant challenge for traditional reversed-phase HPLC methods, where poor retention on nonpolar stationary phases is common.[1][2] This application note addresses this challenge by proposing a method optimized for polar analytes and provides a rigorous framework for its validation, ensuring trustworthiness and scientific integrity.

Analyte Properties & Method Rationale

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

  • Structure:

  • Polarity: The presence of two hydroxyl groups makes this compound a highly polar molecule. A structurally related compound, 5-Hydroxymethylthiazole, has a reported LogP of -0.17, indicating high hydrophilicity.[3] This property dictates the choice of chromatographic conditions, as retaining such a compound on a conventional C18 column requires a highly aqueous mobile phase.[4] To mitigate the risk of phase collapse (dewetting) associated with highly aqueous mobile phases, an aqueous-stable C18 column is recommended.[2][4]

Proposed HPLC Method & Protocol

This section details the complete experimental protocol for the quantification of this compound.

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: Waters Atlantis T3 C18, 4.6 x 150 mm, 5 µm, or equivalent aqueous-stable C18 column.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric Acid (ACS Grade)

    • This compound reference standard (purity ≥98%)

Chromatographic Conditions

The selection of a C18 column is common for the separation of thiazole derivatives.[1] The proposed conditions are optimized for the polar nature of the analyte.

ParameterConditionRationale
Mobile Phase Isocratic: 95:5 (v/v) Water (0.1% Phosphoric Acid) : AcetonitrileThe highly aqueous mobile phase is necessary for the retention of the polar analyte.[1] Phosphoric acid is used to control the pH and ensure sharp peak shapes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmBased on the UV absorbance of the thiazole chromophore, offering good sensitivity.[5]
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any potential early-eluting impurities.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations suitable for the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of mobile phase to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R2))

The trustworthiness of an analytical method is established through rigorous validation.[7] The following protocol is designed as a self-validating system, grounded in the authoritative standards of the ICH Q2(R2) guideline.[8][9][10]

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Use Dev Propose Initial HPLC Conditions Validation_Core Core Validation Parameters Dev->Validation_Core Validate Method Specificity Specificity/ Selectivity Linearity Linearity Accuracy Accuracy Precision Precision LOQ LOQ/LOD Robustness Robustness Validation_Core->Specificity Validation_Core->Linearity Validation_Core->Accuracy Validation_Core->Precision Validation_Core->LOQ Validation_Core->Robustness Routine Quantification of this compound Validation_Core->Routine Implement Validated Method

Caption: Workflow from method development to routine use.

Specificity / Selectivity
  • Objective: To demonstrate that the signal measured is unequivocally from this compound and not from any other components (e.g., impurities, degradation products, matrix components).

  • Protocol:

    • Analyze a blank sample (mobile phase).

    • Analyze a sample of the reference standard.

    • Analyze a sample spiked with known related substances or impurities, if available.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a sample solution. Analyze the stressed samples to ensure that the peak for this compound is well-resolved from any degradation product peaks.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak should be pure and free from co-elution with any other peaks in the spiked and stressed samples (as determined by peak purity analysis using a DAD).

Linearity
  • Objective: To establish the relationship between the concentration of the analyte and the detector response over a specified range.

  • Protocol: Prepare at least five concentrations of the reference standard across the range of 10% to 150% of the target analytical concentration (e.g., 5, 25, 50, 75, 100 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression curve (peak area vs. concentration) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol: Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the reference standard at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol: Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 × (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ should be confirmed by analyzing a standard at this concentration and demonstrating acceptable precision (RSD ≤ 10%) and accuracy.

Robustness
  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., ± 2% acetonitrile)

    • Detection wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, demonstrating the method's reliability during normal usage.

G cluster_Method Method Development Logic cluster_Validation Validation Logic Analyte Analyte: this compound Properties Properties: - High Polarity - UV Chromophore Analyte->Properties Column Select Aqueous-Stable C18 Column Properties->Column Justifies Choice MobilePhase Use Highly Aqueous Mobile Phase (e.g., 95% Water) Properties->MobilePhase Justifies Choice Detector Set UV Detector at ~254 nm Properties->Detector Justifies Choice ValidationParams Test: Specificity, Linearity, Accuracy, Precision, etc. Column->ValidationParams MobilePhase->ValidationParams Detector->ValidationParams ICH ICH Q2(R2) Guideline ICH->ValidationParams Defines Requirements Result Validated, Robust Quantification Method ValidationParams->Result Ensures Fitness for Purpose

Caption: Logic diagram for method development and validation.

Summary of Validation Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at analyte Rt; Peak purity > 990
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) ≤ 2.0%
LOQ Precision (RSD%) ≤ 10.0%
Robustness System suitability parameters remain within limits

Conclusion

The HPLC method detailed in this application note provides a robust and reliable solution for the quantification of this compound. The causality behind each experimental choice has been explained, from the selection of an aqueous-stable C18 column to combat the challenges of a highly polar analyte, to the systematic validation strategy grounded in ICH Q2(R2) guidelines. By following the detailed protocols for both the analytical method and its validation, researchers and quality control analysts can ensure the generation of accurate, precise, and trustworthy data, which is essential for advancing drug development and maintaining product quality.

References

  • International Council for Harmonisation (ICH). (2023). Q2(R2)
  • Waters Corporation. (2025).
  • MasterControl Inc.ICH Q2 (R2)
  • European Medicines Agency (EMA).ICH guideline Q2(R2)
  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. [Link]
  • Phenomenex. (2025).
  • European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). [Link]
  • LCGC. (2014). The LCGC Blog: Chromatography Technical Tips - Polar Analyte Retention and Phase Collapse. [Link]
  • Jones Chromatography.THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
  • Iraqi Academic Scientific Journals. (2024).
  • ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]
  • PubChem.4-Methyl-5-(2-hydroxyethyl)thiazole. [Link]
  • FooDB.Showing Compound 4-methyl-5-(β-hydroxyethyl)thiazole (FDB030512). [Link]
  • NIST.Thiazole - UV/Visible spectrum. [Link]
  • Wikipedia.Thiazole. [Link]
  • PubChem.5-Thiazolylmethanol. [Link]

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Application Note: Profiling the Volatile Landscape of 4,5-Di(hydroxymethyl)thiazole Reactions by Headspace SPME-GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodology for the analysis of volatile and semi-volatile organic compounds generated from reactions involving 4,5-Di(hydroxymethyl)thiazole. This thiazole derivative is a key intermediate in the Maillard reaction, particularly in systems containing sulfur-rich amino acids and reducing sugars, contributing significantly to the formation of desirable meaty, roasted, and nutty flavor profiles. The protocol herein details a robust, sensitive, and solvent-free sample preparation technique using Headspace Solid-Phase Microextraction (HS-SPME), coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification.[1][2][3] We will explore the causality behind experimental choices, from reaction simulation to data interpretation, providing researchers, scientists, and drug development professionals with a validated workflow for characterizing complex aroma systems.

Introduction: The Significance of Thiazoles in Aroma Chemistry

Thiazoles are a critical class of sulfur-containing heterocyclic compounds that contribute potent and often character-defining aromas to a vast array of cooked foods, including roasted meats, coffee, and nuts.[4] Many of these valued flavor compounds are products of the Maillard reaction, a complex cascade of non-enzymatic browning reactions between amino acids and reducing sugars.[4][5]

This compound is a known intermediate in this pathway, particularly when cysteine is the primary sulfur source. Its subsequent degradation and interaction with other reactive intermediates generate a complex bouquet of secondary volatile compounds. Understanding the composition of this volatile profile is paramount for:

  • Flavor & Fragrance Industry: Recreating authentic meaty or roasted flavors for use in food products.

  • Food Science: Controlling and optimizing cooking processes to achieve desired sensory outcomes.

  • Drug Development: Identifying potential degradation products or process-related impurities where thiazole moieties are present in active pharmaceutical ingredients (APIs).

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this challenge, offering the high-resolution separation of complex mixtures and the definitive identification of individual components through their unique mass spectra.[6] When coupled with Headspace Solid-Phase Microextraction (HS-SPME), it provides an elegant and powerful method for extracting and concentrating volatiles from a sample matrix without the need for solvents.[3][7]

The Chemistry: Volatile Formation Pathways

The volatile compounds of interest are not typically present in the starting materials but are generated in situ through thermal reactions. This compound itself can undergo dehydration, fragmentation, or further reactions with Strecker aldehydes and other Maillard intermediates to yield a diverse array of secondary products.[4][8] The diagram below illustrates a simplified conceptual pathway.

cluster_reactants Maillard Reactants cluster_products Volatile Product Classes Cysteine Cysteine (Sulfur Source) DHT This compound (Key Intermediate) Cysteine->DHT Sugar Reducing Sugar (e.g., Glucose) Sugar->DHT Thiazoles Substituted Thiazoles DHT->Thiazoles Dehydration/ Alkylation Furans Furans & Furanones DHT->Furans Fragmentation Pyrazines Pyrazines DHT->Pyrazines Reaction with Strecker Aldehydes Sulfur Other Sulfur Compounds (Thiophenes, Sulfides) DHT->Sulfur Rearrangement/ Decomposition

Caption: Simplified reaction cascade for volatile formation from this compound.

Experimental Protocol: A Validated Workflow

This protocol is designed as a self-validating system, where each step is optimized to ensure maximum recovery and accurate identification of the target analytes.

Part A: Reaction Simulation (Volatile Generation)

The first step is to create a controlled reaction environment to generate the volatile compounds from the thiazole precursor. This model system simulates conditions found during food processing.

Methodology:

  • Reagent Preparation: Prepare a 50 mM phosphate buffer solution (pH 7.0) in deionized water. Create stock solutions of L-cysteine and D-glucose at 1 M.

  • Reaction Mixture: In a 20 mL headspace vial, combine the following:

    • 10 mg of this compound.

    • 2 mL of 50 mM phosphate buffer.

    • 100 µL of 1 M D-glucose solution.

    • 100 µL of 1 M L-cysteine solution.

    • (Optional) 10 µL of an internal standard solution (e.g., 100 ppm 2-methyl-3-heptanone in methanol).

  • Sealing: Immediately cap the vial with a PTFE/silicone septum screw cap. The inertness of the septum is critical to prevent analyte loss or contamination.

  • Reaction Incubation: Place the sealed vial in a heating block or oven set to 120 °C for 60 minutes. This temperature and duration are typical for promoting Maillard reactions and generating a rich volatile profile.

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature (approx. 20-30 minutes) before proceeding to the sample preparation step.

Part B: Sample Preparation by Headspace SPME

The HS-SPME process isolates and concentrates the volatile analytes from the vial's headspace onto a coated fiber, preparing them for injection into the GC-MS.

Vial 1. Sealed vial with reacted sample matrix and headspace Heating 2. Incubate & Equilibrate (e.g., 60°C for 15 min) Vial->Heating Fiber 3. Expose SPME Fiber to Headspace (Extraction) Heating->Fiber Desorption 4. Retract Fiber & Inject into GC Inlet (Thermal Desorption) Fiber->Desorption

Caption: Workflow for Headspace Solid-Phase Microextraction (HS-SPME).

Methodology:

  • Salt Addition: Uncap the cooled reaction vial and add 1 gram of sodium chloride (NaCl). Immediately reseal the vial.

    • Causality: The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of many organic volatiles and promotes their partitioning into the headspace—a phenomenon known as the "salting-out" effect.[1]

  • SPME Autosampler Setup: Place the vial in the GC-MS autosampler tray. The following parameters should be programmed into the autosampler sequence.

ParameterRecommended SettingRationale
SPME Fiber 50/30 µm DVB/CAR/PDMSThis is a tri-phase fiber offering a broad range of selectivity for compounds of varying polarity and molecular weight, ideal for complex flavor profiles.[9]
Incubation Temp. 60 °CGently heats the sample to increase vapor pressure of semi-volatiles without inducing further unwanted reactions.
Incubation Time 15 minutesAllows the sample to reach thermal equilibrium, ensuring a stable and reproducible headspace concentration.
Extraction Time 30 minutesProvides sufficient time for analytes to adsorb onto the fiber and reach equilibrium, maximizing sensitivity.[9]
Desorption Temp. 250 °CEnsures rapid and complete thermal desorption of analytes from the SPME fiber into the GC inlet.
Desorption Time 5 minutesA sufficient duration to transfer analytes while minimizing carryover.
Part C: GC-MS Instrumental Conditions

The following parameters are a robust starting point for the separation and detection of the target volatile compounds.

ParameterRecommended Setting
Gas Chromatograph (GC)
Injector PortSplit/Splitless
Inlet Temperature250 °C
Injection ModeSplitless (for 1 min, then purge)
Carrier GasHelium (99.999% purity)
Flow Rate1.2 mL/min (Constant Flow)
GC ColumnDB-WAX or equivalent polar column (30 m x 0.25 mm ID, 0.25 µm film)
Oven Program40 °C (hold 3 min), ramp 5 °C/min to 240 °C, hold 10 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Mass Scan Range35 - 400 amu
Solvent Delay4 minutes
  • Causality: A polar column (like a WAX-type) is chosen for its excellent separation of the polar and semi-polar compounds often found in Maillard reaction products, such as alcohols, ketones, and heterocyclic compounds. The 70 eV ionization energy is the industry standard, ensuring that the resulting mass spectra are directly comparable to commercial libraries like NIST and Wiley for high-confidence identification.[10]

Data Analysis & Expected Results

Compound Identification:

  • Library Search: Process the raw data file using the instrument's software. Perform a mass spectral library search (e.g., NIST/Wiley) for each integrated peak. A match factor >800 is generally considered a good preliminary identification.

  • Retention Index (RI) Confirmation: For unambiguous identification, especially for isomers, it is highly recommended to calculate the Kovats Retention Index for each peak. This requires analyzing a homologous series of n-alkanes (e.g., C7-C30) under the exact same GC conditions. The calculated RI is then compared to published values for the proposed compound on the same stationary phase.

Expected Volatile Compounds: The reaction of this compound is expected to produce a complex mixture. Below is a table of potential compounds that may be identified.

Compound ClassExample CompoundTypical Aroma DescriptorKey Identifying Ions (m/z)
Thiazoles 4-Methyl-5-vinylthiazoleNutty, meaty, roasted125, 124, 82, 58
2-AcetylthiazoleNutty, popcorn, roasted127, 85, 43
Furans FurfuralBready, sweet, almond96, 95, 67, 39
2-FuranmethanolBurnt sugar, caramel98, 97, 79, 69
Pyrazines 2,5-DimethylpyrazineRoasted, nutty, potato108, 107, 81, 54
TrimethylpyrazineRoasted, cocoa, coffee122, 121, 81, 54
Sulfur Cmpds. Dimethyl disulfideCabbage, alliaceous94, 79, 61, 45
2-MethylthiopheneSulfurous, slightly sweet98, 97, 83, 59

Mass Spectral Interpretation: Thiazoles generally exhibit characteristic fragmentation patterns that aid in their identification. They often produce an abundant molecular ion (M+), which is crucial for determining the molecular weight.[11][12] Fragmentation typically involves the cleavage of side-chains (alpha-cleavage) or rupture of the heterocyclic ring itself.[13][14] For example, an acetyl group on a thiazole ring will often show a characteristic loss of a methyl radical (M-15) or a ketene molecule (M-42).

Conclusion

The HS-SPME-GC-MS methodology detailed in this application note provides a powerful, reliable, and highly sensitive framework for the comprehensive analysis of volatile compounds generated from this compound reactions. By combining a controlled reaction simulation with an optimized, solvent-free extraction and high-resolution analysis, this protocol enables researchers to effectively profile complex aroma systems. This approach is invaluable for applications ranging from the development of novel food flavorings to the quality control of pharmaceutical products, providing the detailed chemical insights necessary for innovation and safety.

References

  • GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate.
  • Application Notes and Protocols for the Analysis of Volatile Sulfur Compounds by Headspace SPME-GC-MS. Benchchem.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, RSC Publishing.
  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Semantic Scholar.
  • GCMS Inlet for Detection and Characterization of “Aroma Significant Compounds” in Foods and Beverages. Entech Instruments.
  • Volatile and flavour analysis. University of Reading.
  • Headspace GC/MS Analysis.
  • GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutam
  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, RSC Publishing. DOI:10.1039/J29660000339.
  • Sample Preparation Options for Aroma Analysis.
  • Effects of Maillard Reaction on Volatile Compounds and Antioxidant Capacity of Cat Food
  • Study on Volatile Compounds of Gelatine and The Maillard Reaction Products from Different Species Using SPME-GCMS.
  • Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS.
  • Discover the Benefits of Sample Preparation with GC-MS for Food Safety and Quality Analysis.
  • Rapid Analysis of 27 Volatile Sulfur Compounds in Wine by Headspace Solid-Phase Microextraction Gas Chromatography Tandem Mass Spectrometry. Semantic Scholar.
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • Preparation and GC/MS Analysis of Maillard Reaction Products of Perinereis aibuhitensis. Semantic Scholar.
  • Optimizing GC–MS Methods.
  • Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS.
  • Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research and Reviews.

Sources

Application Notes and Protocols for the Analysis of 4,5-Di(hydroxymethyl)thiazole in Food Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4,5-Di(hydroxymethyl)thiazole in Food Systems

This compound is a heterocyclic compound of considerable interest in food chemistry, primarily due to its formation during the thermal processing of food through the Maillard reaction. This complex series of chemical reactions between reducing sugars and amino acids is responsible for the development of desirable colors, aromas, and flavors in a wide range of cooked foods, including baked goods, roasted coffee, and grilled meats.[1][2][3] Thiazoles, as a class of compounds, are known to contribute to nutty, meaty, and roasted flavor profiles.[4][5] The presence and concentration of this compound can serve as an indicator of the extent of the Maillard reaction and, consequently, the flavor profile and quality of thermally processed foods.

This application note provides a comprehensive experimental setup for the extraction, identification, and quantification of the polar compound this compound in complex food matrices. The protocols detailed herein are designed for researchers and scientists in the fields of food chemistry, quality control, and product development.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively available, its structural features—a thiazole ring with two hydroxymethyl substituents—suggest it is a polar, water-soluble compound. This polarity presents a challenge for traditional reversed-phase liquid chromatography. A structural isomer, (1,3-Thiazol-4-yl)methanol, has a molecular weight of 115.16 g/mol and is described as a polar molecule.[6] These characteristics necessitate an analytical approach tailored for polar analytes, such as Hydrophilic Interaction Liquid Chromatography (HILIC).

Formation Pathway: The Maillard Reaction

This compound is a product of the intricate Maillard reaction network. The generally accepted mechanism for the formation of thiazoles involves the interaction of sulfur-containing amino acids, such as cysteine, with dicarbonyl compounds that are intermediates of sugar degradation.[4] The reaction cascade leading to thiazole formation is a key contributor to the "meaty" and savory flavors in cooked foods.

Maillard_Reaction Reducing_Sugar Reducing Sugar Amadori_Product Amadori Product Reducing_Sugar->Amadori_Product Amino_Acid Amino Acid (e.g., Cysteine) Amino_Acid->Amadori_Product Strecker_Aldehydes Strecker Aldehydes Amino_Acid->Strecker_Aldehydes Strecker Degradation Thiazole_Precursors Thiazole Precursors Amino_Acid->Thiazole_Precursors Sulfur Source Dicarbonyls Dicarbonyl Intermediates Amadori_Product->Dicarbonyls Degradation Dicarbonyls->Strecker_Aldehydes Dicarbonyls->Thiazole_Precursors DHMT This compound Thiazole_Precursors->DHMT Cyclization & Aromatization

Figure 1: Simplified pathway of the Maillard reaction leading to the formation of this compound.

Analytical Workflow: A Multi-faceted Approach

The analysis of a polar compound like this compound in diverse and complex food matrices requires a robust and validated workflow. The proposed methodology encompasses a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by analysis using Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-MS/MS).[7][8][9][10]

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile, Salts) Homogenization->Extraction Cleanup Dispersive Solid-Phase Extraction (d-SPE) Extraction->Cleanup HILIC HILIC Separation Cleanup->HILIC MSMS Tandem Mass Spectrometry (MS/MS) Detection HILIC->MSMS Quantification Quantification MSMS->Quantification Validation Method Validation Quantification->Validation

Figure 2: Overview of the analytical workflow for this compound analysis.

Detailed Protocols

Part 1: Sample Preparation using Modified QuEChERS

The QuEChERS method is a widely adopted sample preparation technique in food analysis due to its simplicity, high throughput, and effectiveness.[11][12][13][14] For a polar analyte like this compound, a modification of the standard QuEChERS protocol is necessary to ensure efficient extraction and cleanup.

Materials:

  • Homogenizer (e.g., cryogenic grinder for solid samples)

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge capable of 4000 x g

  • Vortex mixer

Protocol:

  • Sample Homogenization:

    • For solid food samples (e.g., baked goods, roasted nuts), cryogenically grind to a fine, homogenous powder to prevent analyte degradation.

    • For liquid or semi-solid samples (e.g., coffee, sauces), ensure they are well-mixed.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • For dry samples, add 10 mL of water and vortex for 1 minute to rehydrate.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS salt mixture: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate. The citrate buffer helps to maintain a stable pH.

    • Immediately cap the tube and vortex vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tube at 4000 x g for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the analyte), a solid food matrix layer, and a lower aqueous layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • The PSA removes polar interferences like organic acids and sugars, while C18 removes non-polar interferences such as fats and lipids.

    • Vortex for 30 seconds.

  • Final Centrifugation and Sample Dilution:

    • Centrifuge the microcentrifuge tube at 4000 x g for 5 minutes.

    • Carefully transfer the supernatant to a clean vial.

    • For HILIC analysis, it is crucial to dilute the extract with a high percentage of organic solvent to ensure proper retention and peak shape. Dilute the final extract 1:1 (v/v) with acetonitrile.

Part 2: HILIC-MS/MS Analysis

Due to the polar nature of this compound, HILIC is the chromatographic mode of choice for its separation.[7][8][9][10] HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, which is ideal for retaining and separating polar compounds.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

HILIC Conditions:

ParameterRecommended Setting
Column Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 95% B to 50% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2-5 µL

MS/MS Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions To be determined by infusing a standard of this compound. A precursor ion corresponding to [M+H]⁺ is expected. At least two product ions should be monitored for quantification and confirmation.
Part 3: Method Validation

A thorough method validation is imperative to ensure the reliability and accuracy of the analytical results. Key validation parameters to be assessed include:

  • Linearity: A calibration curve should be prepared using a series of standard solutions of this compound in a matrix-matched solvent to account for matrix effects. A linear range appropriate for the expected concentrations in food samples should be established.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

  • Accuracy and Precision: Accuracy should be assessed by performing recovery studies on spiked blank food matrices at different concentration levels. Precision (repeatability and intermediate precision) should be determined by analyzing replicate samples on the same day and on different days.

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte should be evaluated by comparing the response of a standard in pure solvent to that in a matrix extract.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample should be confirmed by analyzing a variety of blank food matrices.

Method Validation Acceptance Criteria:

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Recovery 70-120%
Precision (RSD) ≤ 20%

Data Presentation and Interpretation

The data obtained from the HILIC-MS/MS analysis will provide a quantitative measure of the this compound content in the food sample. Results should be reported in ng/g or µg/g of the food product. The concentration of this compound can be correlated with processing conditions (e.g., time, temperature) and sensory data to better understand its role in flavor formation and as a potential process indicator.

Conclusion

This application note outlines a comprehensive and scientifically grounded experimental setup for the analysis of this compound in food. The combination of a modified QuEChERS extraction protocol with HILIC-MS/MS analysis provides a robust and sensitive method for quantifying this polar Maillard reaction product. Adherence to the detailed protocols and a thorough method validation will ensure the generation of high-quality, reliable data, enabling researchers to further investigate the intricate chemistry of food flavors.

References

  • Analysis of highly polar pesticides in foods by LC-MS/MS. (n.d.). National Center for Biotechnology Information.
  • LC-MS/MS Analysis of Glyphosate & Other Polar Contaminants in Food with an Ion Exchange/HILIC Column. (2020, August 18). YouTube.
  • Study of different HILIC, mixed-mode, and other aqueous normal-phase approaches for the liquid chromatography/mass spectrometry-based determination of challenging polar pesticides. (n.d.). National Center for Biotechnology Information.
  • Determination of polar target components: HILIC-MS methods in food analysis. (2020, March 2). Hungarian Journal of Food Science and Technology.
  • Analysis of highly polar pesticides in foods by LC-MS/MS. (2022, November 23). ScienceDirect.
  • The Maillard Reaction. (2019, October 9). IntechOpen.
  • Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. (n.d.). National Center for Biotechnology Information.
  • About the method - QuEChERS. (n.d.). European Union Reference Laboratories for Pesticide Residues.
  • Mechanism for the formation of thiazolines and thiazoles in the Maillard reaction (Mottram, 1998). (n.d.). ResearchGate.
  • 4-Methyl-5-(2-hydroxyethyl)thiazole. (n.d.). PubChem.
  • 4-methyl-5-(β-hydroxyethyl)thiazole (FDB030512). (n.d.). FooDB.
  • Chemical pathways of the Maillard reaction. (n.d.). ResearchGate.
  • What Is The Maillard Reaction In Food Chemistry? (2025, November 9). YouTube.
  • The QuEChERS Method. (2006, December 6). European Union Reference Laboratories for Pesticide Residues.
  • Advantages in Food Analysis Using LC/MS/MS Techniques – Applications for the Determination of Valuable and Harmful Compounds. (n.d.). University of Chemistry and Technology, Prague.
  • Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2018, December 18). National Center for Biotechnology Information.
  • (1,3-Thiazol-4-yl)methanol. (n.d.). PubChem.
  • Optimization of QuEChERS Extraction for Determination of Carotenoids, Polyphenols, and Sterols in Orange Juice Using Design of Experiments and Response Surface Methodology. (2023, August 15). MDPI.
  • Food Safety Sample Preparation: QuEChERS Method for Pesticides. (2015, September 28). YouTube.
  • The QuEChERS Workflow for Pesticide Residue Analysis: Cole-Parmer Application Lab. (2025, August 1). YouTube.
  • 2-Hydroxy-4-(5-pyrimidyl)thiazole. (n.d.). PubChem.
  • 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid. (n.d.). PubChem.

Sources

Application Note: Enhanced Detection of 4,5-Di(hydroxymethyl)thiazole Through Targeted Derivatization Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,5-Di(hydroxymethyl)thiazole is a key heterocyclic compound, serving as a precursor and intermediate in the synthesis of various biologically active molecules, including thiamine (Vitamin B1) analogues. Its inherent polarity and lack of a strong native chromophore or fluorophore present significant analytical challenges, leading to poor sensitivity and chromatographic retention in standard analytical workflows. This application note provides detailed protocols for the chemical derivatization of this compound to enhance its detectability by High-Performance Liquid Chromatography (HPLC) coupled with UV/Vis and Fluorescence detectors, as well as by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present three field-proven methods: esterification with benzoyl chloride for UV detection, fluorescent labeling with dansyl chloride for high-sensitivity fluorescence detection, and cyclization with phenylboronic acid for improved LC-MS/MS ionization and selectivity.

Introduction: The Analytical Challenge

This compound is a small, highly polar molecule due to its two primary alcohol functional groups. These characteristics result in several analytical difficulties:

  • Poor Retention in Reversed-Phase Chromatography: The hydrophilic nature of the molecule leads to minimal interaction with nonpolar stationary phases, resulting in early elution times, often near the solvent front, where matrix interference is highest.

  • Low UV/Vis Absorbance: The thiazole ring itself does not possess a strong chromophore, making detection at low concentrations by UV/Vis spectrophotometry difficult and insensitive.[1][2]

  • Lack of Native Fluorescence: The molecule is not naturally fluorescent, precluding the use of highly sensitive fluorescence detection methods without chemical modification.

  • Suboptimal Ionization in Mass Spectrometry: While amenable to electrospray ionization (ESI), its ionization efficiency can be low and susceptible to suppression from complex matrices, hindering sensitive quantification by LC-MS/MS.[3]

Chemical derivatization addresses these limitations by covalently attaching a molecular tag to the hydroxyl groups, thereby altering the physicochemical properties of the analyte to make it more suitable for a chosen analytical platform.[1][3][4]

Principle of Derivatization for Hydroxyl Groups

The two primary hydroxymethyl groups on the thiazole ring are reactive sites for nucleophilic attack. This allows for derivatization through several established chemical pathways. The choice of derivatization reagent is dictated by the desired analytical endpoint.[5]

  • For UV/Vis Detection: The strategy is to introduce a highly conjugated aromatic moiety (a chromophore) to the molecule. Acyl chlorides, such as benzoyl chloride, react with alcohols to form esters with strong UV absorbance.[6]

  • For Fluorescence Detection: A fluorophore is attached. Sulfonyl chlorides, like dansyl chloride, react with alcohols to create highly fluorescent sulfonates, enabling detection at picogram levels.

  • For Mass Spectrometry: Derivatization can enhance ionization efficiency and provide a characteristic fragmentation pattern. Boronic acids are particularly effective for vicinal diols, like the two hydroxymethyl groups on our target, as they readily form stable cyclic esters.[7][8] This not only improves chromatographic behavior but also yields a derivative with a higher mass and predictable fragmentation, moving it out of the low-mass interference region.

Protocol 1: Derivatization with Benzoyl Chloride for Enhanced HPLC-UV/Vis Detection

This protocol describes the esterification of the diol to form 4,5-di(benzoyloxymethyl)thiazole, a derivative with a strong chromophore suitable for UV detection around 230-254 nm.

Workflow Diagram

UV_Derivatization_Workflow start Pipette 100 µL of Sample (containing this compound) into a reaction vial add_base Add 50 µL of Pyridine (or Triethylamine) start:s->add_base:n add_reagent Add 50 µL of 10% Benzoyl Chloride in Acetonitrile (v/v) add_base:s->add_reagent:n vortex Vortex and Heat (60°C for 30 min) add_reagent:s->vortex:n evaporate Evaporate to Dryness (under Nitrogen stream) vortex:s->evaporate:n reconstitute Reconstitute in 200 µL of Mobile Phase evaporate:s->reconstitute:n analyze Inject into HPLC-UV/Vis System reconstitute:s->analyze:n

Caption: Workflow for benzoyl chloride derivatization.

Materials
  • This compound standard or sample extract

  • Benzoyl chloride (≥99%)

  • Pyridine (anhydrous, ≥99.8%) or Triethylamine (≥99.5%)

  • Acetonitrile (HPLC grade, anhydrous)

  • Reaction vials (2 mL, glass with PTFE-lined caps)

  • Heating block or water bath

  • Nitrogen evaporator

  • Vortex mixer

Step-by-Step Protocol
  • Sample Preparation: Pipette 100 µL of the sample or standard solution into a 2 mL reaction vial. If the sample is in an aqueous matrix, evaporate it to dryness first.

  • Addition of Base: Add 50 µL of anhydrous pyridine. The base acts as a catalyst and scavenges the HCl byproduct of the reaction.[6]

  • Addition of Reagent: Prepare a 10% (v/v) solution of benzoyl chloride in anhydrous acetonitrile. Add 50 µL of this solution to the reaction vial. Safety Note: Perform this step in a fume hood as benzoyl chloride is a lachrymator.

  • Reaction: Cap the vial tightly, vortex for 30 seconds, and place it in a heating block at 60°C for 30 minutes.

  • Solvent Removal: After cooling to room temperature, remove the cap and evaporate the solvent and excess reagents to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial HPLC mobile phase (e.g., 50:50 Acetonitrile:Water). Vortex thoroughly to ensure complete dissolution.

  • Analysis: The sample is now ready for injection into the HPLC-UV system.

Expected Results
ParameterUnderivatized AnalyteBenzoyl Chloride Derivative
Chromatographic Retention Poor (Elutes near void volume)Significantly Increased
UV λmax ~210 nm (weak)~230 nm (strong)
Limit of Detection (LOD) High (µg/mL range)Low (ng/mL range)
Table 1: Comparison of analytical parameters before and after derivatization with benzoyl chloride.

Protocol 2: Derivatization with Dansyl Chloride for Enhanced HPLC-Fluorescence Detection

This method attaches the highly fluorescent dansyl group to the hydroxyl moieties, enabling ultra-sensitive detection. The resulting dansylated derivative is excited around 340 nm and emits near 520 nm.

Workflow Diagram

Fluorescence_Derivatization_Workflow start Pipette 100 µL of Sample into a reaction vial add_buffer Add 100 µL of Bicarbonate Buffer (100 mM, pH 9.5) start:s->add_buffer:n add_reagent Add 100 µL of Dansyl Chloride (1 mg/mL in Acetone) add_buffer:s->add_reagent:n vortex Vortex and Heat (45°C for 45 min in the dark) add_reagent:s->vortex:n quench Add 20 µL of 5% Triethylamine (to quench excess reagent) vortex:s->quench:n wait Wait 10 minutes quench:s->wait:n analyze Inject into HPLC-FLD System wait:s->analyze:n

Caption: Workflow for dansyl chloride derivatization.

Materials
  • This compound standard or sample extract

  • Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride)

  • Acetone (HPLC grade)

  • Sodium bicarbonate buffer (100 mM, pH 9.5)

  • Triethylamine

  • Amber reaction vials (to protect from light)

Step-by-Step Protocol
  • Sample Preparation: Pipette 100 µL of the sample or standard into a 2 mL amber reaction vial.

  • Buffering: Add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5) to the vial. The reaction is base-catalyzed and requires an alkaline environment.

  • Reagent Addition: Prepare a 1 mg/mL solution of dansyl chloride in acetone. Add 100 µL of this solution to the vial.

  • Reaction: Cap the vial, vortex, and incubate at 45°C for 45 minutes in the dark. Dansyl derivatives are light-sensitive.

  • Quenching: After incubation, add 20 µL of 5% triethylamine solution to react with and consume any excess dansyl chloride, preventing reagent peaks in the chromatogram. Let it stand for 10 minutes.

  • Analysis: The sample is ready for direct injection into the HPLC with a fluorescence detector (FLD).

Expected Results
ParameterUnderivatized AnalyteDansyl Chloride Derivative
Detection Method Not applicableFluorescence
Excitation / Emission λ N/A~340 nm / ~520 nm
Chromatographic Retention PoorSignificantly Increased
Limit of Detection (LOD) N/AVery Low (pg/mL range)
Table 2: Comparison of analytical parameters before and after derivatization with dansyl chloride.

Protocol 3: Derivatization with Phenylboronic Acid (PBA) for Enhanced LC-MS/MS Detection

This protocol is highly selective for the vicinal diol structure of this compound. PBA reacts rapidly to form a stable, five-membered cyclic boronate ester. This derivative is less polar, chromatographs well, and exhibits enhanced ESI efficiency.

Reaction Scheme

Boronic_Acid_Reaction Thiazole This compound Reaction + Thiazole->Reaction PBA Phenylboronic Acid PBA->Reaction Product Cyclic Boronate Ester Plus_Water + Product->Plus_Water Water 2 H₂O Reaction_Arrow (Basic pH) Reaction->Reaction_Arrow Reaction_Arrow->Product Plus_Water->Water

Caption: Reversible reaction with phenylboronic acid.

Materials
  • This compound standard or sample extract

  • Phenylboronic acid (PBA)

  • Ammonium hydroxide (for pH adjustment)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

Step-by-Step Protocol
  • Sample Preparation: Transfer 50 µL of sample or standard into a reaction vial. Evaporate to dryness if in an incompatible solvent.

  • Reagent Preparation: Prepare a 1 mg/mL solution of phenylboronic acid in acetonitrile.

  • Reaction: Reconstitute the dried sample in 100 µL of the PBA solution. Add 5 µL of 1% ammonium hydroxide to raise the pH and catalyze the reaction.[7]

  • Incubation: Vortex the vial and let it stand at room temperature for 15 minutes. The reaction is typically rapid and does not require heating.

  • Dilution & Analysis: Dilute the sample as needed with the initial mobile phase (e.g., 10 mM ammonium formate in 50:50 water:acetonitrile) and inject into the LC-MS/MS system.

Expected Results
ParameterUnderivatized AnalytePhenylboronic Acid Derivative
Molecular Weight 145.17 g/mol 231.06 g/mol
Polarity HighModerate
Ionization Efficiency (ESI+) Low to ModerateHigh
MS/MS Fragmentation LimitedCharacteristic loss of phenylboronic acid moiety
Limit of Quantification (LOQ) Moderate (ng/mL)Low (pg/mL)
Table 3: Comparison of mass spectrometric parameters before and after derivatization with phenylboronic acid.

Conclusion

The analytical detection of this compound can be profoundly improved through chemical derivatization. The choice of reagent should be guided by the available instrumentation and required sensitivity. Esterification with benzoyl chloride provides a robust method for routine quantification using standard HPLC-UV systems. For applications demanding higher sensitivity, derivatization with dansyl chloride offers an excellent solution for fluorescence-based detection. Finally, for complex matrices where selectivity and sensitivity are paramount, derivatization with phenylboronic acid provides a superior analyte for LC-MS/MS analysis, enhancing ionization and improving chromatographic performance. These protocols provide a validated starting point for researchers to overcome the inherent analytical challenges of this important thiazole derivative.

References

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • PubMed Central. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry.
  • PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
  • Chemistry LibreTexts. (2023). Derivatization.
  • Wikipedia. (n.d.). Silylation.
  • Gelest. (n.d.). General Silylation Procedures.
  • Restek. (n.d.). GC Derivatization.
  • PubMed. (2021). On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging.
  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (n.d.).
  • Semantic Scholar. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
  • HTA SRL. (n.d.). Derivatization in HPLC.
  • ResearchGate. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry.
  • Syngene International Ltd. (n.d.). Overcoming analytical challenges with chemical derivatization in LC-MS/MS.
  • Frontiers. (2022). A Fluorescent Alcohol Biosensor Using a Simple microPAD Based Detection Scheme.
  • ResearchGate. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices.

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Application Notes and Protocols: Thiazolo[5,4-d]thiazoles in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Versatile Heterocycle

The thiazolo[5,4-d]thiazole (TzTz) core, a fused bicyclic heteroaromatic system, has garnered significant attention in the field of material science.[1] Its rigid, planar structure, coupled with an electron-deficient nature, bestows upon its derivatives a unique and highly tunable set of photophysical and electronic properties.[2][3] These characteristics, including high oxidative stability and the propensity for efficient intermolecular π–π stacking, make TzTz a privileged building block for a new generation of organic electronic materials.[2][3] This technical guide provides an in-depth exploration of the practical applications of thiazolo[5,4-d]thiazole derivatives, complete with detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development and material science.

Core Properties and Synthetic Strategy

The utility of the TzTz scaffold stems from its inherent electronic and physical properties. The electron-withdrawing nature of the imine nitrogens in the fused thiazole rings leads to a high electron affinity, making it an excellent electron acceptor unit in donor-acceptor architectures.[3][4] Its planarity facilitates strong intermolecular interactions, which are crucial for efficient charge transport in organic electronic devices.[2]

A common and straightforward route to symmetrically substituted TzTz derivatives involves the condensation of dithiooxamide with two equivalents of an aromatic aldehyde.[5][6][7] This method's simplicity and the ready availability of diverse aromatic aldehydes allow for a high degree of functionalization, enabling the fine-tuning of the material's properties for specific applications. More environmentally friendly synthetic approaches, such as the use of deep eutectic solvents, have also been developed.[5][7]

Application I: Organic Field-Effect Transistors (OFETs)

Thiazolo[5,4-d]thiazole derivatives have emerged as promising solution-processable semiconductors for OFETs. Their rigid backbone and strong intermolecular interactions facilitate the formation of ordered thin films, a prerequisite for efficient charge transport.

Protocol: Fabrication and Characterization of a Solution-Processed OFET

This protocol outlines the fabrication of a bottom-gate, top-contact OFET using a functionalized dithienylthiazolo[5,4-d]thiazole derivative.

Materials:

  • 2,5-bis(5'-bromo-3'-hexylthiophen-2'-yl)thiazolo[5,4-d]thiazole (Br-DTTzTz) or similar soluble TzTz derivative

  • Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer

  • Octadecyltrichlorosilane (OTS)

  • Gold (Au) for source/drain electrodes

  • Organic solvent for dissolving the TzTz derivative (e.g., chloroform, chlorobenzene)

  • Substrate cleaning solvents (acetone, isopropanol)

Equipment:

  • Spin coater

  • Thermal evaporator

  • Glove box with a nitrogen atmosphere

  • Semiconductor parameter analyzer

  • Atomic Force Microscope (AFM)

Procedure:

  • Substrate Cleaning and Surface Treatment:

    • Clean the Si/SiO₂ substrates by sonicating in acetone and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with an OTS self-assembled monolayer by vapor deposition or solution immersion to create a hydrophobic surface, which promotes better film morphology.

  • Semiconductor Deposition:

    • Prepare a solution of the TzTz derivative (e.g., 5 mg/mL) in a suitable organic solvent.

    • Inside a nitrogen-filled glovebox, deposit the semiconductor solution onto the OTS-treated substrate using spin coating. Typical spin coating parameters are 1000-3000 rpm for 60 seconds.

    • Anneal the film at a temperature optimized for the specific TzTz derivative (e.g., 80-120 °C) to improve crystallinity and remove residual solvent.

  • Electrode Deposition:

    • Using a shadow mask, thermally evaporate Au source and drain electrodes (typically 50 nm thick) onto the semiconductor layer. The channel length (L) and width (W) are defined by the shadow mask.

  • Device Characterization:

    • Characterize the thin film morphology using AFM.

    • Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a nitrogen atmosphere.

    • Extract key performance parameters such as field-effect mobility (μ), on/off ratio, and threshold voltage (Vth).

Performance Data
DerivativeMobility (cm²/Vs)On/Off RatioReference
5'-aryl-substituted 2,5-bis(3'-hexylthiophen-2'-yl)thiazolo[5,4-d]thiazoleUp to 10⁻³> 10⁴

Application II: Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

The electron-accepting nature and broad absorption of appropriately functionalized TzTz derivatives make them excellent candidates for use in organic solar cells.[2][3][8][9][10][11] They can function as either the electron acceptor or, when suitably modified with donor groups, as the electron donor in bulk-heterojunction (BHJ) devices. In DSSCs, they have been successfully employed as organic sensitizers.[10][12]

Workflow for OPV Device Fabrication

Caption: Workflow for OPV device fabrication and characterization.

Application III: Chemical and Biological Sensing

The inherent fluorescence of many TzTz derivatives, which can be modulated by their environment, makes them ideal for sensing applications.[13][14][15] Luminescent metal-organic frameworks (LMOFs) incorporating TzTz linkers have been developed for the detection of environmental pollutants.[13][14][15] Furthermore, asymmetrically substituted "push-pull" TzTz systems exhibit solvatofluorochromism, where their fluorescence emission color changes with solvent polarity, making them sensitive probes for their local chemical environment.[16]

Protocol: Synthesis of a Solvatofluorochromic TzTz Probe

This protocol describes a general route to an asymmetrically substituted TzTz derivative.

Materials:

  • 4-(Dimethylamino)benzaldehyde

  • 4-Nitrobenzaldehyde

  • Dithiooxamide

  • Appropriate solvent (e.g., ethanol, acetic acid)

  • Purification solvents (e.g., column chromatography eluents)

Procedure:

  • Step 1: Synthesis of the Monosubstituted Intermediate:

    • React 4-(dimethylamino)benzaldehyde with an excess of dithiooxamide in a suitable solvent under reflux to form the monosubstituted intermediate.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Isolate and purify the intermediate product.

  • Step 2: Synthesis of the Asymmetric TzTz:

    • React the purified monosubstituted intermediate with 4-nitrobenzaldehyde in a suitable solvent under reflux.

    • Monitor the reaction by TLC until completion.

    • Cool the reaction mixture and isolate the crude product by filtration.

    • Purify the asymmetric TzTz derivative by column chromatography.

  • Characterization of Solvatofluorochromism:

    • Prepare dilute solutions of the purified compound in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, THF, acetone, ethanol, acetonitrile, DMSO).

    • Measure the absorption and fluorescence emission spectra for each solution.

    • Plot the Stokes shift versus the solvent polarity function to quantify the solvatofluorochromic effect.

Application IV: Electrochromic and Photochromic Devices

Certain TzTz derivatives, particularly those containing viologen-like structures, exhibit reversible color changes upon the application of an electrical potential (electrochromism) or exposure to light (photochromism).[17][18][19] This multi-chromogenic behavior is highly desirable for applications such as smart windows, which can dynamically control the transmission of light and heat, as well as for low-power displays and sensors.[18] Some derivatives also exhibit electrofluorochromism, where their fluorescence can be switched on and off with an applied voltage.[17][18][19]

Device Architecture and Mechanism

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,5-Di(hydroxymethyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Di(hydroxymethyl)thiazole. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable heterocyclic building block. Here, we address common experimental challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Core Synthesis Strategy & Workflow

The most reliable and frequently employed strategy for synthesizing this compound involves a two-step process. This approach prioritizes the formation of the stable aromatic thiazole ring first, followed by the reduction of ester functionalities to the desired diol. This sequence generally offers better control and higher overall yields compared to constructing the thiazole ring from precursors already containing the sensitive hydroxymethyl groups.

SynthesisWorkflow A Diethyl 2-chloro-3-oxosuccinate + Thioformamide B Step 1: Hantzsch Thiazole Synthesis (Cyclocondensation) A->B Reflux in Ethanol C Diethyl thiazole-4,5-dicarboxylate (Intermediate) B->C D Step 2: Reduction (e.g., LiAlH4) C->D Anhydrous THF E This compound (Final Product) D->E

Caption: Overall synthetic workflow for this compound.

Q1: What are the primary synthetic routes to this compound, and which is preferred?

Answer: The two main strategies are:

  • Route A (Recommended): First, synthesize an intermediate like diethyl thiazole-4,5-dicarboxylate via the Hantzsch thiazole synthesis.[1] This involves reacting an α-halocarbonyl compound (e.g., diethyl 2-chloro-3-oxosuccinate) with a thioamide (e.g., thioformamide). The resulting stable diester is then reduced to the target diol.

  • Route B: Attempt to form the thiazole ring using starting materials that already contain hydroxymethyl or protected hydroxymethyl groups.

Route A is strongly preferred. The Hantzsch synthesis conditions, which often involve heating, can be harsh for the unprotected diol functionality, leading to side reactions and polymerization.[2] By forming the robust ester-substituted thiazole first, you create a stable intermediate that can be purified and then gently reduced to the final product, maximizing the overall yield.

Section 2: Troubleshooting the Hantzsch Thiazole Synthesis

This step is critical for the overall yield. The reaction involves the cyclocondensation of diethyl 2-chloro-3-oxosuccinate with thioformamide.

Q2: My Hantzsch reaction for diethyl thiazole-4,5-dicarboxylate has a low yield. What are the common causes?

Answer: Low yields in this step typically stem from one of four areas: reagent stability, reaction conditions, side reactions, or inefficient workup.

  • Reagent Stability: Thioformamide is the most sensitive reagent. It can hydrolyze in the presence of moisture or degrade upon prolonged heating, especially under acidic or strongly basic conditions.[3] It is crucial to use freshly prepared or properly stored thioformamide.[4] While thioamides are generally stable in organic solvents like dichloromethane or ethyl acetate, protic solvents like methanol can sometimes be problematic.[3]

  • Reaction Conditions: The Hantzsch synthesis often requires heat to drive the dehydration and aromatization of the thiazoline intermediate.[5] However, excessive heat or prolonged reaction times can lead to the degradation of thioformamide. The choice of solvent is also key; ethanol is commonly used as it effectively dissolves the reactants and facilitates the reaction.[2]

  • Side Reactions: The primary competing reaction is the self-condensation of the α-haloketone or decomposition of the thioamide. Ensuring a proper stoichiometric ratio (often a slight excess of the thioamide) can help minimize these pathways.[5]

  • Workup: The thiazole ester product has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and that the pH is adjusted correctly to ensure the product is in its neutral form for efficient extraction.

HantzschTroubleshooting Start Low Yield in Hantzsch Synthesis Reagent Check Reagent Quality Start->Reagent Conditions Optimize Conditions Start->Conditions Purity Is Thioformamide fresh? Is α-haloketone pure? Reagent->Purity Temp Is temperature optimal? (e.g., gentle reflux) Conditions->Temp Solvent Is solvent appropriate? (e.g., Ethanol) Conditions->Solvent Result Yield Improved Purity->Result Temp->Result Solvent->Result

Caption: Decision tree for troubleshooting low Hantzsch reaction yield.

ParameterRecommended ConditionRationale & Citation
Solvent Anhydrous EthanolGood solubility for reactants; facilitates reaction without promoting significant hydrolysis.[2]
Temperature Gentle Reflux (~78°C)Provides sufficient energy for cyclization and dehydration without rapid reagent decomposition.[5]
Thioamide Use fresh thioformamideThioformamide can degrade on storage. Purity is critical for high yield.[4][6]
Atmosphere Inert (Nitrogen/Argon)While not always essential, an inert atmosphere prevents potential oxidative side reactions.

Section 3: Troubleshooting the Reduction Step (Diester to Diol)

The reduction of the diethyl thiazole-4,5-dicarboxylate intermediate to this compound is most effectively achieved with a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄ or LAH).[7]

Q3: My reduction of the diester using LiAlH₄ is incomplete, showing mono-ester or starting material. How can I fix this?

Answer: Incomplete reduction is usually due to insufficient reducing agent, poor LAH quality, or improper reaction setup.

  • Stoichiometry: The reduction of one ester group to an alcohol consumes two hydride equivalents from LAH. Therefore, to reduce a diester, you theoretically need one full equivalent of LiAlH₄ (which provides four hydrides). In practice, a 1.5 to 2.0 molar excess of LAH is recommended to account for any reaction with trace water and to ensure the reaction goes to completion.[8]

  • LAH Quality: LiAlH₄ is extremely reactive with atmospheric moisture. An old bottle of LAH, which appears dark grey instead of white or light grey, has likely been partially decomposed and will have reduced activity.[9] Use only fresh, finely ground powder from a properly sealed container.

  • Reaction Conditions: The reaction must be performed under strictly anhydrous conditions. Use freshly distilled, dry solvents (like THF or diethyl ether) and conduct the reaction under an inert atmosphere (nitrogen or argon).[10] Add the ester solution slowly to a cooled (0 °C) suspension of LAH to control the initial exothermic reaction, then allow it to warm to room temperature or gently heat to ensure completion.[11]

Q4: The workup of my LAH reaction is difficult, resulting in a gelatinous aluminum salt emulsion and low isolated yield. What is the best workup procedure?

Answer: This is a very common problem with LAH reductions. A carefully controlled quenching procedure is essential to produce a granular, easily filterable aluminum salt precipitate instead of a gel. The Fieser workup is a highly reliable method.[12]

Fieser Workup Protocol: For a reaction that used 'x' grams of LiAlH₄:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and cautiously add 'x' mL of water.

  • Slowly add 'x' mL of 15% aqueous sodium hydroxide (NaOH) solution.

  • Slowly add '3x' mL of water.

  • Remove the ice bath and stir the mixture vigorously at room temperature for 15-30 minutes. A white, granular precipitate should form.

  • Add some anhydrous magnesium sulfate (MgSO₄) to absorb excess water and stir for another 15 minutes.

  • Filter the mixture through a pad of Celite, washing the solid cake thoroughly with a generous amount of THF or ethyl acetate. The desired polar diol product will be in the filtrate.

This sequential addition method is designed to convert the aluminum byproducts into easily filterable inorganic salts, dramatically improving the ease of isolation and final yield.[12]

Section 4: Purification and Characterization

Q5: this compound is highly polar and water-soluble. What is the best method for purification?

Answer: Due to its high polarity and two hydroxyl groups, the final product is often difficult to purify via standard silica gel chromatography, as it may adhere strongly to the silica.

Recommended Purification Strategy:

  • Initial Workup: After the LAH workup and filtration, concentrate the filtrate in vacuo. The resulting crude oil or solid will contain your product and solvent residues.

  • Crystallization/Trituration: The product is often a crystalline solid. Attempt crystallization from a suitable solvent system. A common approach for polar compounds is to dissolve the crude material in a minimal amount of a polar solvent (like isopropanol or ethanol) and then slowly add a less polar co-solvent (like ethyl acetate or diethyl ether) until turbidity appears, then cool. Trituration (stirring the crude solid with a solvent in which it is poorly soluble) with a non-polar solvent like hexane can help remove non-polar impurities.[13]

  • Silica Gel Chromatography (if necessary): If chromatography is required, use a highly polar mobile phase. A gradient of methanol (0-15%) in dichloromethane or ethyl acetate is a good starting point. Pre-treating your crude sample by adsorbing it onto a small amount of silica before loading it onto the column can improve separation.

Section 5: Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl thiazole-4,5-dicarboxylate
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl 2-chloro-3-oxosuccinate (1 equivalent) and anhydrous ethanol (approx. 5 mL per gram of halide).

  • Add thioformamide (1.1 equivalents) to the solution. Note: Thioformamide is toxic and should be handled in a fume hood.

  • Heat the reaction mixture to a gentle reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous mixture with ethyl acetate (3 x volume of ethanol used).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diester, which can be purified by column chromatography if necessary.

Protocol 2: Reduction to this compound
  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous THF.

  • Cool the LAH suspension to 0 °C using an ice-water bath.

  • Dissolve diethyl thiazole-4,5-dicarboxylate (1 equivalent) in anhydrous THF and add it dropwise to the stirred LAH suspension via an addition funnel, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction back to 0 °C and perform the Fieser workup as described in Q4 .

  • Filter the resulting solids and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can then be purified by crystallization as described in Q5 .

References

  • Optimizing Hantzsch thiazole synthesis reaction conditions. BenchChem.
  • Pattenden, L. C., & Horspool, W. M. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications.
  • Thioformamide 115-08-2 Wiki. Guidechem.
  • Hantzsch thiazole synthesis.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Experiment 5: Reductions with Lithium Aluminium Hydride. University of Leeds, Department of Chemistry.
  • Hantzsch thiazole synthesis - labor
  • Smith, J. (2023). Lithium Aluminum Hydride (LAH, LiAlH4)
  • Belkacem, M. A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis. Molecules, 22(5), 757.
  • Lithium aluminium hydride. Wikipedia.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Leah4sci. YouTube.
  • Stability of thioamides?
  • THIOFORMAMIDE CAS#: 115-08-2. ChemicalBook.
  • Synthesis of (2) 4-Hydroxymethyl-4,5,6,7-tetrahydro-benzo[d]thiazole (IV). PrepChem.
  • Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry.
  • Andersag, H., & Westphal, K. (1941). Thioformamide compounds. U.S.
  • Belkacem, M. A., et al. (2017).
  • Lithium Aluminum Hydride: A Powerful Reducing Agent.
  • Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole. CN101560195A.
  • Wang, Y., et al. (2007). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.
  • 5-hydroxymethyl thiazole purification process with high purity and high yield. CN104693140A.
  • Purifying LiAlH4. Reddit.

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troubleshooting low yield in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this cornerstone reaction. Instead of a generic protocol, we will explore the causality behind common issues, providing you with the expert insights needed to diagnose problems and improve your yields.

Introduction: The Challenge of the Hantzsch Synthesis

First described by Arthur Hantzsch in 1887, this reaction provides a direct route to the thiazole core, a privileged scaffold in medicinal chemistry.[1][2] The classical synthesis involves the condensation of an α-haloketone with a thioamide.[3] While robust, the reaction is often plagued by low yields stemming from side reactions, suboptimal conditions, or reagent impurities. This guide will address the most frequent challenges in a question-and-answer format, empowering you to move beyond troubleshooting and toward rational optimization.

Troubleshooting Guide: Common Yield-Related Issues

Question 1: My reaction is incomplete, with starting materials still present after the recommended reaction time. What are the likely causes and how can I drive it to completion?

This is one of the most common issues and typically points to insufficient activation energy or problems with the key mechanistic steps.

Potential Causes & Solutions:

  • Suboptimal Temperature: The Hantzsch synthesis often requires heating to overcome the activation barriers for both the initial SN2 reaction and the subsequent cyclization and dehydration steps.[4][5]

    • Expert Insight: The dehydration of the cyclic intermediate is often the rate-limiting step.[6] Insufficient heat can cause the reaction to stall at this stage.

    • Actionable Protocol:

      • Ensure your reaction temperature is appropriate for your chosen solvent. For common solvents like ethanol or methanol, reflux is often required.[3]

      • If refluxing in lower-boiling alcohols is ineffective, consider switching to a higher-boiling solvent like 1-butanol or employing microwave irradiation, which can dramatically reduce reaction times and improve yields by providing efficient, uniform heating.[7]

      • Perform a temperature optimization study, running the reaction at several temperatures (e.g., 60 °C, 80 °C, 100 °C) and monitoring by TLC or LC-MS to find the sweet spot.

  • Improper Solvent Choice: The solvent plays a critical role in solubilizing reactants and stabilizing intermediates.

    • Expert Insight: Protic solvents like ethanol are generally preferred as they can facilitate proton transfer during the dehydration step. However, reactant solubility is paramount. If your α-haloketone or thioamide is poorly soluble, the reaction will be slow regardless of temperature.

    • Solution: If solubility is an issue, consider solvent mixtures (e.g., ethanol/water, ethanol/THF) or explore greener, solvent-free conditions where reactants are heated directly, often with a catalyst.[4][8]

    Table 1: Solvent Selection Considerations

    Solvent Boiling Point (°C) Characteristics & Use Cases
    Methanol 65 Common, good for many standard reactions.[3]
    Ethanol 78 Most frequently used, good balance of solubility and boiling point.
    1-Butanol 118 Useful for less reactive substrates requiring higher temperatures.[9]
    Water 100 A green solvent option, can be effective, especially in mixtures.[4][9]

    | Solvent-Free | N/A | Can enhance rates and yields; often requires a solid support/catalyst.[4] |

  • Lack of Catalysis (in Modern Variations): While the classic Hantzsch synthesis is often uncatalyzed, modern, higher-yielding protocols frequently employ a catalyst to improve efficiency.

    • Expert Insight: Acid catalysts can promote the dehydration step, while solid-supported catalysts can offer high yields and easy workup. For example, silica-supported tungstosilisic acid has been shown to produce yields in the 79-90% range.[8][10]

    • Actionable Protocol:

      • Consider adding a catalytic amount of a reusable solid acid catalyst like SiW·SiO₂.[10]

      • For a three-component reaction (e.g., ketone, thiourea, and an aldehyde), a catalyst is often essential to drive the reaction efficiently.

Workflow: Diagnosing an Incomplete Reaction

start Low Conversion/ Incomplete Reaction check_temp Is Reaction Temperature Adequate? start->check_temp check_sol Are Reactants Fully Dissolved? check_temp->check_sol Yes increase_temp Action: Increase Temp or Switch to Higher Boiling Solvent check_temp->increase_temp No check_cat Is a Catalyst Being Used? (If applicable) check_sol->check_cat Yes change_sol Action: Change Solvent or Use Co-solvent check_sol->change_sol No add_cat Action: Introduce Catalyst (e.g., Solid Acid) check_cat->add_cat No monitor Monitor by TLC/LC-MS check_cat->monitor Yes increase_temp->monitor change_sol->monitor add_cat->monitor

Caption: Troubleshooting workflow for an incomplete Hantzsch synthesis.

Question 2: My reaction is messy, yielding multiple byproducts and a low amount of the desired thiazole. What side reactions are occurring?

A complex product mixture is a clear sign of competing reaction pathways. Understanding these pathways is key to suppressing them.

Potential Causes & Solutions:

  • Reagent Impurity or Degradation: This is a frequent and often overlooked cause.

    • α-Haloketones: These reagents can be unstable and prone to self-condensation or hydrolysis. Impurities can lead to a cascade of unwanted products.

    • Thioamides/Thioureas: Impurities in the thioamide can introduce competing nucleophiles.

    • Expert Insight: The purity of your starting materials is non-negotiable for a clean reaction. Always use freshly purified reagents if possible.

    • Actionable Protocol:

      • Verify Purity: Check the purity of your α-haloketone and thioamide by NMR or melting point before starting the reaction.

      • Purify if Necessary: Recrystallize solid reagents or distill liquid reagents if purity is questionable. Store α-haloketones in a cool, dark place.

  • Formation of Regioisomers: When using N-monosubstituted thioamides, condensation can potentially lead to two different regioisomers.

    • Expert Insight: In neutral solvents like ethanol, the reaction almost exclusively yields 2-(N-substituted amino)thiazoles. However, under acidic conditions, the reaction can produce a mixture of the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[11]

    • Solution: To ensure high regioselectivity for the 2-amino isomer, maintain neutral or slightly basic reaction conditions. Avoid strong acidic conditions unless the other isomer is desired.

  • Competing Nucleophilic Attack: The sulfur atom of the thioamide is a strong nucleophile, but other atoms can compete under certain conditions.

    • Expert Insight: The mechanism begins with the nucleophilic attack of the sulfur on the α-carbon of the ketone.[3][5] This is generally favored. However, side reactions can occur if conditions are not optimal.

Hantzsch Thiazole Synthesis: Main vs. Side Pathways

cluster_main Desired Pathway cluster_side Side Reactions reactants α-Haloketone + Thioamide SN2 S-Alkylation (SN2 Attack) reactants->SN2 Self_Cond Ketone Self-Condensation reactants->Self_Cond Degradation Reagent Degradation reactants->Degradation Cyclic_Int Cyclic Intermediate SN2->Cyclic_Int Dehydration Dehydration Cyclic_Int->Dehydration Isomer Isomer Formation (under acidic conditions) Cyclic_Int->Isomer Product Desired Thiazole Dehydration->Product

Caption: Key reaction pathways in the Hantzsch synthesis.

Frequently Asked Questions (FAQs)

Q: Why did my reaction mixture turn dark brown or black? A: Significant color change often indicates decomposition. Overheating can cause degradation of the starting materials or the thiazole product itself. Ensure your heat source is well-regulated. If using an oil bath, check the temperature with an external thermometer. Also, consider that some reactions naturally produce colored intermediates; monitor by TLC to see if product is still forming.

Q: I used an excess of thiourea, but my yield is still low. Why? A: Using a slight excess of the thioamide (e.g., 1.5 equivalents) is a common strategy to ensure the α-haloketone is fully consumed.[5] However, this will not compensate for other fundamental issues like poor reagent purity, incorrect solvent, or insufficient temperature. The excess thiourea is typically water-soluble and can be removed during workup.[5] If your yield is low, revisit the core parameters discussed in Question 1.

Q: Can I use α-chloro ketones instead of α-bromo ketones? A: Yes, α-chloro ketones can be used. However, the carbon-bromine bond is weaker than the carbon-chlorine bond, making α-bromo ketones more reactive in the initial SN2 step. Consequently, reactions with α-chloro ketones may require longer reaction times or higher temperatures to achieve similar conversion rates.

Q: My thiazole product is difficult to purify. Any suggestions? A: Purification can be challenging if side products have similar polarities to your desired compound.

  • Crystallization: This is often the best method for purifying solid thiazoles. Screen a variety of solvents to find one where your product is soluble when hot but sparingly soluble when cold.

  • Column Chromatography: If crystallization fails, silica gel chromatography is the next step. Use a gradient elution to carefully separate the components. A common mobile phase is a mixture of hexanes and ethyl acetate.

  • Acid-Base Extraction: If your thiazole has a basic nitrogen atom, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent, extract with dilute acid (e.g., 1M HCl), wash the aqueous layer, and then basify it to precipitate your purified product.

References

  • Benchchem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions.
  • Bouherrou, H., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2981.
  • Yusof, N. S. M., et al. (2021). A brief review on the thiazole derivatives: Synthesis methods and biological activities. Journal of Applied Pharmaceutical Science, 11(4), 1-11.
  • Gomha, S. M., et al. (2015). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 20(1), 1347-1366.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Ayati, A., et al. (2019). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Journal of Reports in Pharmaceutical Sciences, 8(1), 1-19.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
  • Gomha, S. M., et al. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-16.
  • Singh, A., et al. (2021). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 2(1), 1-15.
  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
  • ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • Bouherrou, H., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC.
  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010.

Sources

Technical Support Center: Purification of 4,5-Di(hydroxymethyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,5-Di(hydroxymethyl)thiazole. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this highly functionalized heterocyclic compound. The unique structural features of this compound—namely its polar diol functionality and electron-rich thiazole core—present distinct challenges that require carefully considered purification strategies. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main difficulties stem from three core properties of the molecule:

  • High Polarity: The two hydroxymethyl groups render the molecule highly polar. This leads to strong interactions with polar stationary phases like silica gel, which can result in poor recovery, and makes the compound sparingly soluble in many non-polar organic solvents used in traditional crystallization.

  • Thermal Instability: Thiazole derivatives can be susceptible to thermal degradation.[1] The purification process, especially solvent removal via rotary evaporation, must be conducted under controlled, low-temperature conditions to prevent decomposition and the formation of colored impurities. Studies on related heterocyclic compounds show decomposition can occur at surprisingly low temperatures.[2][3]

  • Chemical Reactivity: The thiazole ring and primary alcohol functional groups are susceptible to degradation. The sulfur atom can be oxidized, and the ring can be sensitive to hydrolysis under strong acidic or alkaline conditions.[1][4] Furthermore, exposure to light can cause photodegradation, a known issue for some thiazole-containing compounds.[1][5]

Q2: What are the common impurities I should expect?

Impurities in a crude sample of this compound typically fall into three categories:

  • Synthesis-Related Impurities: Unreacted starting materials, reagents, and byproducts from the synthetic route. For instance, in a Hantzsch-type synthesis, residual thioamides or α-haloketones may be present.[6][7]

  • Degradation Products: Resulting from exposure to heat, light, oxygen, or non-neutral pH. These can include oxidized species (aldehydes, carboxylic acids, or sulfoxides) and polymeric material.[1][8]

  • Solvent Adducts: Residual high-boiling point solvents (e.g., DMF, DMSO) used in the reaction or workup can be difficult to remove.

Q3: What are the recommended storage conditions for this compound?

To maintain integrity, the purified compound should be stored as a solid under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended). It should be protected from light by using an amber vial or by wrapping the container in foil. These precautions mitigate the risks of oxidation, thermal degradation, and photodegradation.[1]

Q4: My final product is a yellow or brown oil/solid, but I expected a white solid. What happened?

Discoloration is almost always a sign of degradation. The most common cause is thermal stress during solvent evaporation. Overheating on a rotary evaporator can quickly lead to the formation of colored impurities. Another possibility is oxidation from prolonged exposure to air. It is crucial to use the minimum required temperature for solvent removal and to handle the material under an inert atmosphere whenever possible.

Troubleshooting Guide: Experimental Issues & Solutions

Problem 1: Low or No Recovery from a Standard Silica Gel Column

You've run a column on silica gel using a standard solvent system (e.g., Ethyl Acetate/Hexanes), but you recover very little of your product. TLC analysis shows a streak from the baseline, or the spot remains at the origin.

  • Underlying Cause: The high polarity of the two hydroxymethyl groups causes the molecule to bind almost irreversibly to the acidic silanol groups on the surface of standard silica gel. This strong adsorption prevents efficient elution with moderately polar solvent systems.

  • Solution Protocol: Employing Alternative Chromatographic Strategies

    • Strategy A: Reversed-Phase Chromatography

      • Principle: This technique uses a non-polar stationary phase (like C18-silica) and a polar mobile phase. It is ideal for purifying highly polar compounds that are poorly retained in normal-phase chromatography.

      • Step-by-Step Protocol:

        • Dissolve the crude product in a minimal amount of a strong solvent like methanol or DMF.

        • Load the solution onto a C18-functionalized silica column pre-equilibrated with the initial mobile phase (e.g., 95:5 Water:Acetonitrile).

        • Elute the column with a gradient of increasing organic solvent (e.g., Acetonitrile or Methanol in Water). The product will elute as the mobile phase becomes less polar.

        • Monitor fractions by TLC or HPLC to identify and combine those containing the pure product.

    • Strategy B: Hydrophobic Interaction Chromatography (HIC)

      • Principle: HIC separates molecules based on their hydrophobicity. While it seems counterintuitive for a polar molecule, the thiazole core provides some hydrophobic character. This method is particularly gentle and avoids the use of harsh organic solvents.[9]

      • Step-by-Step Protocol:

        • Dissolve the crude product in a high-salt buffer (e.g., 1-1.5 M ammonium sulfate in a phosphate buffer).

        • Load the solution onto an HIC column (e.g., Butyl- or Phenyl-Sepharose).[10]

        • Elute the product by applying a reverse salt gradient (decreasing from 1.5 M to 0 M ammonium sulfate). The product will elute as the salt concentration decreases, weakening the hydrophobic interactions.[10]

    • Strategy C: Modifying the Silica Gel/Mobile Phase

      • Principle: If silica gel is the only option, its activity can be tempered. Adding a polar modifier to the mobile phase can compete with the analyte for binding sites on the silica.

      • Step-by-Step Protocol:

        • Use a highly polar mobile phase, such as Dichloromethane/Methanol (e.g., starting at 98:2 and grading to 90:10).

        • Add a small amount of a competitive base, like triethylamine (~0.5-1%), to the eluent. This neutralizes the acidic silica surface and can significantly improve the recovery of polar, basic, or acid-sensitive compounds.

        • Alternatively, use alumina (neutral or basic) as the stationary phase, which can be less aggressive than silica gel for certain polar compounds.

Problem 2: Product Degrades During Solvent Evaporation

Your column fractions are clean by TLC, but after rotary evaporation, the resulting material is discolored, and new impurity spots appear on the TLC plate.

  • Underlying Cause: Thermal decomposition. This compound is heat-sensitive. Standard rotary evaporation temperatures (e.g., 40-50°C) can be sufficient to initiate degradation, especially if evaporation is prolonged.[2]

  • Solution Protocol: Low-Temperature Solvent Removal

    • Minimize Heat: Set the water bath temperature on the rotary evaporator no higher than 25-30°C.

    • Use an Efficient Vacuum: Employ a high-quality vacuum pump to lower the boiling point of the solvent, allowing for rapid evaporation even at low temperatures.

    • Avoid Evaporation to Complete Dryness: Concentrate the solution to a viscous oil or slurry, then transfer it to a high-vacuum line (lyophilizer if the solvent is appropriate, like water from a reversed-phase column) to remove the final traces of solvent at or below room temperature. This minimizes the time the concentrated product is exposed to heat.

Problem 3: Difficulty in Crystallizing the Final Product

After purification, you have a clean, viscous oil that refuses to crystallize, preventing you from obtaining a stable, easy-to-handle solid.

  • Underlying Cause: The two hydroxyl groups can form extensive hydrogen bonds, both intramolecularly and with residual solvent molecules, which can inhibit the formation of an ordered crystal lattice. The presence of even minor impurities can also disrupt crystallization. This phenomenon is common for "neat" amorphous materials which can form gels instead of crystals.[11]

  • Solution Protocol: Advanced Crystallization Techniques

    • Strategy A: Anti-Solvent Crystallization

      • Principle: The purified oil is dissolved in a minimal amount of a good solvent, and then a poor solvent (an "anti-solvent") is slowly added until the solution becomes turbid, inducing precipitation or crystallization.

      • Step-by-Step Protocol:

        • Dissolve the oil in a small volume of a polar solvent where it is highly soluble (e.g., methanol or isopropanol).

        • Slowly add a non-polar anti-solvent (e.g., diethyl ether, hexanes, or toluene) dropwise while stirring vigorously.

        • Once turbidity persists, stop adding the anti-solvent, cover the vessel, and allow it to stand at room temperature or in a refrigerator. Scratching the inside of the flask with a glass rod can help initiate crystal growth.

    • Strategy B: Non-Polar Solvent Slurry with Seeding

      • Principle: This method, adapted from a patent for a similar compound, uses a non-polar solvent to encourage the viscous oil to organize into a crystalline solid.[12]

      • Step-by-Step Protocol:

        • Add a non-polar solvent like heptane or methyl tert-butyl ether to the purified oil.[12]

        • Warm the mixture gently (e.g., to 35-40°C) and stir to create a uniform dispersion or slurry.

        • Cool the mixture slowly to a low temperature (-10 to -15°C) while continuing to stir.[12]

        • If a small amount of crystalline material has been made previously, add a "seed crystal" to encourage nucleation.

        • Filter the resulting solid and wash with cold non-polar solvent.

Data & Workflow Visualization

Table 1: Solubility Profile of Related Thiazole Alcohols

This table provides solubility data for structurally similar compounds to guide solvent selection for extraction, chromatography, and crystallization.

Compound NameStructureReported SolubilitySource
4-Methyl-5-(2-hydroxyethyl)thiazoleC₆H₉NOSSoluble in water, ether, benzene, chloroform.[13]
5-(Hydroxymethyl)thiazoleC₄H₅NOSSoluble in Chloroform, Methanol.[14]
5-(1-hydroxyethyl)-4-methyl thiazoleC₆H₉NOSSoluble in alcohol; sparingly soluble in water.[15]

Based on this data, this compound is expected to be highly soluble in polar protic solvents (water, methanol, ethanol) and moderately soluble in polar aprotic solvents (chloroform, ethyl acetate), with low solubility in non-polar solvents (hexanes, toluene).

Workflow 1: Recommended Purification Strategy

This diagram outlines a robust workflow for purifying this compound, incorporating decision points to address common challenges.

Purification_Workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Solvent Removal & Isolation Crude Crude Reaction Mixture Extract Liquid-Liquid Extraction (e.g., EtOAc/Water) Crude->Extract Decision Assess Polarity & Silica Compatibility Extract->Decision RP_Chrom Reversed-Phase HPLC (Water/ACN Gradient) Decision->RP_Chrom High Polarity/ Poor Silica Recovery HIC_Chrom HIC (Decreasing Salt Gradient) Decision->HIC_Chrom Product is Salt-Tolerant Mod_Silica Modified Normal Phase (e.g., DCM/MeOH + TEA) Decision->Mod_Silica RP/HIC Unavailable Evap Low-Temp Rotary Evaporation (<30°C) RP_Chrom->Evap HIC_Chrom->Evap Mod_Silica->Evap Crystallize Crystallization (Anti-Solvent or Slurry) Evap->Crystallize Dry High-Vacuum Drying Crystallize->Dry Pure_Product Pure_Product Dry->Pure_Product Pure this compound

Caption: A decision-based workflow for purifying this compound.

Workflow 2: Degradation Pathway Analysis

This diagram illustrates the key environmental factors that can lead to the degradation of the target compound.

Degradation_Pathways cluster_stress Stress Factors cluster_products Degradation Products Product This compound Heat Heat (>30°C) Product->Heat Oxygen Atmospheric Oxygen Product->Oxygen Light UV/Visible Light Product->Light pH Strong Acid/Base Product->pH Thermal_Decomp Polymeric Material, Colored Impurities Heat->Thermal_Decomp Thermal Degradation Oxidation Aldehydes, Carboxylic Acids, Sulfoxides Oxygen->Oxidation Oxidation Photo_Decomp Rearranged Products, Endoperoxides Light->Photo_Decomp Photodegradation Hydrolysis Ring-Opened Products pH->Hydrolysis Hydrolysis

Caption: Major degradation pathways for this compound.

References

  • 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136.
  • US2654760A - Preparation of 4-methyl-5-(beta-hydroxyethyl)-thiazole.
  • Showing Compound 4-methyl-5-(β-hydroxyethyl)thiazole (FDB030512). FooDB. [Link]
  • Chromatographic purification of the C(H)2 domain of the monoclonal antibody MAK33.
  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. National Institutes of Health (NIH). [Link]
  • Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole.
  • CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield.
  • Thiazole synthesis. Organic Chemistry Portal. [Link]
  • Showing Compound 4-Methyl-5-vinylthiazole (FDB008542). FooDB. [Link]
  • CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
  • Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole.
  • Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. National Institutes of Health (NIH). [Link]
  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. MDPI. [Link]
  • Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. National Institutes of Health (NIH). [Link]
  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degrad
  • 5-(Hydroxymethyl)thiazole. ChemBK. [Link]
  • 5-(1-hydroxyethyl)-4-methyl thiazole, 45657-12-3. The Good Scents Company. [Link]
  • Incorporating the Thiazolo[5,4-d]thiazole Unit into a Coordination Polymer with Interdigit
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. National Institutes of Health (NIH). [Link]
  • Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin. National Institutes of Health (NIH). [Link]
  • Synthesis of 4-(4-hydroxyphenyl) thiazole. PrepChem.com. [Link]
  • CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde.
  • 5-Thiazolylmethanol | C4H5NOS | CID 2763216.
  • Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. Royal Society of Chemistry Publishing. [Link]
  • Thermal Decomposition of 3,5-Dimethyl-4-hydroxyphenyl Pentazole.
  • Purification of monoclonal antibodies using chromatographic methods: Increasing purity and recovery.Advanced Pharmaceutical Bulletin. [Link]
  • Improved column chromatography-thin layer chromatography densitometry method for purification of dairy sphingomyelin. National Institutes of Health (NIH). [Link]

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Technical Support Center: Synthesis of 4,5-Disubstituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-disubstituted thiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4,5-disubstituted thiazoles, particularly via the Hantzsch synthesis. Each entry details potential causes and provides actionable, step-by-step protocols for remediation.

Issue 1: My reaction yield is significantly lower than expected.

Potential Causes & Solutions

Low product yield is a common frustration, often stemming from one or more suboptimal parameters in the reaction setup. Let's diagnose the potential culprits.

  • Cause A: Purity and Stability of Starting Materials

    • The "Why": The Hantzsch synthesis begins with an SN2 reaction between the thioamide and the α-haloketone.[1] The α-haloketones, particularly α-bromoketones, can be lachrymatory and unstable, degrading over time or upon exposure to moisture. Thioamides can also be susceptible to hydrolysis. Degraded starting materials will not react efficiently, leading to lower yields.

    • Troubleshooting Protocol:

      • Verify Reagent Purity: Before starting, check the purity of your α-haloketone and thioamide by NMR or LC-MS. If impurities are detected, purify the α-haloketone by recrystallization or column chromatography and the thioamide by recrystallization.

      • Use Fresh Reagents: Whenever possible, use freshly opened or recently purchased reagents.

      • Ensure Anhydrous Conditions: If your reagents are sensitive to moisture, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents.

  • Cause B: Suboptimal Reaction Conditions

    • The "Why": The kinetics of the reaction are highly dependent on temperature and solvent. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of reactants or products. The solvent must effectively solubilize both starting materials to facilitate their interaction.[2][3]

    • Troubleshooting Protocol:

      • Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the temperature. Refluxing in a suitable solvent like ethanol is a common and effective condition.[1] Monitor the reaction progress by TLC or LC-MS to avoid product degradation at elevated temperatures.

      • Solvent Screening: Ethanol is a standard solvent choice. However, if solubility is an issue, consider screening other polar protic or aprotic solvents. The choice of solvent can significantly impact yield.[3]

Workflow for Troubleshooting Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues systematically.

G start Low Yield Observed check_reagents 1. Verify Purity of Starting Materials (α-haloketone, thioamide) start->check_reagents reagents_ok Purity Confirmed check_reagents->reagents_ok purify_reagents Purify or Replace Reagents reagents_ok->purify_reagents No check_conditions 2. Evaluate Reaction Conditions reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_temp Optimize Temperature (e.g., increase to reflux) conditions_ok->optimize_temp No check_stoichiometry 3. Review Stoichiometry conditions_ok->check_stoichiometry Yes optimize_solvent Screen Solvents (e.g., Ethanol, Methanol, DMF) optimize_temp->optimize_solvent optimize_solvent->check_conditions stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok adjust_stoichiometry Adjust Reagent Ratio (e.g., slight excess of thioamide) stoichiometry_ok->adjust_stoichiometry No success Yield Improved stoichiometry_ok->success Yes adjust_stoichiometry->success

Caption: A decision-making workflow for troubleshooting low reaction yields.

Issue 2: My NMR analysis shows a mixture of isomers. How can I control the regioselectivity?

Potential Cause & Solution

This is a classic side reaction in the Hantzsch synthesis, especially when using N-substituted thioamides or thioureas. You are likely forming a mixture of the desired 2-amino-4,5-disubstituted thiazole and the isomeric 2-imino-2,3-dihydrothiazole.

  • The "Why": A thioamide has two nucleophilic centers: the sulfur atom and the nitrogen atom. The initial attack on the α-haloketone can, in principle, occur from either atom. Under neutral conditions, the softer sulfur atom preferentially attacks the electrophilic carbon of the α-haloketone, leading to the desired product pathway. However, under acidic conditions, the nitrogen of the thioamide can be protonated, which may alter the reaction course. The condensation of α-haloketones with N-monosubstituted thioureas in neutral solvents typically yields 2-(N-substituted amino)thiazoles exclusively.[4][5] Conversely, conducting the reaction under strongly acidic conditions has been shown to produce mixtures containing the 3-substituted 2-imino-2,3-dihydrothiazole isomer, sometimes as the major product.[4][5]

  • Troubleshooting Protocol:

    • Control the pH: The most critical parameter for controlling this side reaction is the pH of the reaction medium.

      • For the desired 2-amino-thiazole: Ensure the reaction is run under neutral or slightly basic conditions. If your α-haloketone is an HCl salt, add a non-nucleophilic base (e.g., NaHCO₃, Na₂CO₃, or triethylamine) to neutralize the acid before or during the reaction.

      • To favor the 2-imino-dihydrothiazole: If this isomer is desired, the reaction can be driven in this direction by using strongly acidic media, such as a mixture of ethanol and 10M HCl.[4][5]

    • Monitor the Reaction: Use TLC or LC-MS to monitor the formation of both isomers throughout the reaction. If the undesired isomer begins to form, adjust the pH accordingly.

    • Purification: If a mixture is unavoidable, the isomers can often be separated by column chromatography. Their differing polarity and hydrogen bonding capabilities usually allow for effective separation.

Competing Reaction Pathways

The diagram below illustrates how reaction conditions can dictate the final product distribution.

G cluster_start Starting Materials cluster_neutral Neutral Conditions cluster_acidic Acidic Conditions alpha-haloketone alpha-haloketone S_attack Initial S-attack (Favored) alpha-haloketone->S_attack N_attack Initial N-attack (Possible) alpha-haloketone->N_attack N-subst. Thioamide N-subst. Thioamide N-subst. Thioamide->S_attack N-subst. Thioamide->N_attack Intermediate_A Thioether Intermediate S_attack->Intermediate_A Cyclization_A N attacks C=O Intermediate_A->Cyclization_A Product_A Desired Product: 2-Amino-4,5-disubstituted Thiazole Cyclization_A->Product_A Intermediate_B Amidine Intermediate N_attack->Intermediate_B Cyclization_B S attacks C=O Intermediate_B->Cyclization_B Product_B Side Product: 2-Imino-2,3-dihydrothiazole Cyclization_B->Product_B

Caption: Competing pathways in Hantzsch synthesis under different pH conditions.

Issue 3: I am struggling with the final purification of my product.

Potential Causes & Solutions

Purification can be challenging due to the physical properties of the thiazole product or the nature of the byproducts.

  • Cause A: Product is a Salt

    • The "Why": The Hantzsch reaction generates one equivalent of a hydrohalic acid (e.g., HBr or HCl). The basic nitrogen atom of the thiazole ring can be protonated by this acid, forming a thiazolium salt.[6] These salts are often highly polar and soluble in polar solvents like water or methanol, making extraction and chromatography difficult.

    • Troubleshooting Protocol:

      • Neutralization Workup: After the reaction is complete, pour the mixture into a beaker containing a dilute aqueous base, such as 5% Na₂CO₃ or NaHCO₃ solution.[1] This will neutralize the thiazolium salt to the free base form, which is typically much less water-soluble and will often precipitate.

      • Extraction: If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate or dichloromethane after the basic workup.

  • Cause B: Difficulty with Silica Gel Chromatography

    • The "Why": The basic nature of the thiazole can cause it to streak or bind irreversibly to acidic silica gel, leading to poor separation and low recovery.

    • Troubleshooting Protocol:

      • Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to your eluent system (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.

      • Alternative Stationary Phases: Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica.

      • Crystallization: Thiazole products are often crystalline solids.[1] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective, scalable, and economical purification method that avoids chromatography altogether.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[7] The reaction proceeds through a sequence of nucleophilic substitution, cyclization, and dehydration steps.

Mechanism of Hantzsch Thiazole Synthesis

G A 1. Nucleophilic Attack (SN2) B 2. Tautomerization A->B Sulfur of thioamide attacks α-carbon C 3. Intramolecular Cyclization B->C Proton transfer to form hydroxy-dihydrothiazole intermediate D 4. Dehydration C->D Nitrogen attacks carbonyl carbon E Final Product: 4,5-Disubstituted Thiazole D->E Elimination of water to form aromatic ring

Caption: The stepwise mechanism of the Hantzsch thiazole synthesis.

The generally accepted mechanism involves:

  • SN2 Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the carbon bearing the halogen on the α-haloketone, displacing the halide ion.[1][8]

  • Cyclization: The nitrogen atom then performs an intramolecular nucleophilic attack on the carbonyl carbon to form a five-membered heterocyclic intermediate (a hydroxythiazoline).[1]

  • Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, aromatic thiazole ring.

Q2: How do I choose the appropriate starting materials for my target 4,5-disubstituted thiazole?

The substituents at the 4- and 5-positions of the final thiazole are determined by the α-haloketone, while the substituent at the 2-position is determined by the thioamide.

Desired Substituent PositionCorresponding Starting MaterialExample
Position 2 Thioamide (R-C(S)NH₂)To get a 2-methylthiazole, use thioacetamide. To get a 2-aminothiazole, use thiourea.[1]
Positions 4 and 5 α-Haloketone (R⁴-C(O)CH(X)R⁵)To get a 4-phenyl-5-methylthiazole, use 1-bromo-1-phenylpropan-2-one.
Q3: Are there greener or more modern alternatives to the classic Hantzsch synthesis?

Yes, the field of organic synthesis is continually evolving to develop methods that are more efficient and environmentally benign.

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and often increase yields compared to conventional heating.[9]

  • Ultrasonic Irradiation: Sonication is another energy source that can promote the reaction, often allowing it to proceed at room temperature in shorter times.[2][3]

  • Multi-Component Reactions: One-pot procedures where the α-haloketone, thioamide, and sometimes other components are mixed together with a catalyst can simplify the workflow and reduce waste.[2][10]

  • Greener Solvents: Using solvent systems like ethanol/water mixtures can reduce the reliance on more hazardous organic solvents.[3]

References
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Reaction mechanism of Hantzsch thiazole synthesis.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Mechanism of Hantzsch Thiazole Synthesis.
  • A plausible mechanism for the formation of Hantzsch thiazole derivatives.
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare.
  • Synthesis of thiazoles. YouTube.
  • Hantzsch thiazole synthesis - labor
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing.
  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10.
  • A purification-free method for the synthesis of thiazolium salts using P2S5-Py2 complex or P4S10. Canadian Science Publishing.

Sources

Technical Support Center: Optimization of Reaction Conditions for 4,5-Di(hydroxymethyl)thiazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Di(hydroxymethyl)thiazole, a crucial building block for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our approach is grounded in the principles of the Hantzsch thiazole synthesis, adapted for the unique challenges presented by the target molecule's functional groups.

I. Understanding the Synthetic Challenge: The Hantzsch Approach to this compound

The formation of the thiazole ring is most effectively achieved through the Hantzsch thiazole synthesis, a classic and versatile method for constructing this heterocyclic core.[1][2] The fundamental reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the logical precursors are a thioamide (such as thioformamide) and a suitably functionalized 3-carbon α-haloketone.

The primary challenge in synthesizing this compound lies in the management of the two hydroxyl groups. These functional groups are sensitive to the reaction conditions typically employed in the Hantzsch synthesis and can lead to a variety of side reactions and purification difficulties. Therefore, a protecting group strategy is highly recommended.

The proposed synthetic pathway, which will form the basis of our troubleshooting guide, is a two-step process:

  • Protected Hantzsch Thiazole Synthesis: Reaction of a protected 1,3-dihalo-2-propanone with a thioamide to form the protected this compound.

  • Deprotection: Removal of the protecting groups to yield the final product.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the Hantzsch synthesis of this compound?

A1: The key starting materials are:

  • α-Haloketone: A protected form of 1,3-dihalo-2-propanone is the ideal choice. 1,3-Dichloroacetone is a common precursor for 4,5-disubstituted thiazoles.[3] To avoid side reactions with the hydroxyl groups, we recommend using a protected version, such as 1,3-bis(tert-butyldimethylsilyloxy)-2-propanone, which can be halogenated at the α-positions.

  • Thioamide: Thioformamide is the simplest thioamide to provide the C2-H of the thiazole ring. However, it can be unstable. An alternative is to use a precursor like dithioformic acid or to generate thioformamide in situ. For the synthesis of a 2-amino-4,5-di(hydroxymethyl)thiazole, thiourea is an excellent and stable alternative.[4]

Q2: Why is a protecting group strategy necessary for the hydroxyl groups?

A2: The hydroxyl groups are nucleophilic and can interfere with the Hantzsch reaction in several ways:

  • Side Reactions: They can react with the α-haloketone, leading to the formation of ethers and other byproducts.

  • Solubility Issues: The high polarity of the unprotected diol can lead to poor solubility in common organic solvents used for the synthesis and purification.

  • Instability: The final product, being a poly-functionalized molecule, might be prone to degradation under the reaction or work-up conditions.

Q3: What are suitable protecting groups for the hydroxyl functions?

A3: The choice of protecting group is critical. It must be stable to the reaction conditions of the Hantzsch synthesis (typically neutral to slightly acidic) and easily removable without affecting the thiazole ring.

  • Silyl Ethers (e.g., TBDMS, TIPS): These are generally robust and are a good first choice. They are stable to a wide range of reaction conditions and can be removed with fluoride reagents (e.g., TBAF).

  • Acetals/Ketals (e.g., from acetone to form an acetonide): If starting with 1,3-dihydroxyacetone, forming a cyclic acetal (isopropylidene) is an excellent way to protect both hydroxyl groups simultaneously. These are stable to many reagents but are cleaved under acidic conditions.

  • Benzyl Ethers (Bn): These are very stable and can be removed by hydrogenolysis, which is a mild method that is unlikely to affect the thiazole ring.

Q4: What are the general reaction conditions for the protected Hantzsch synthesis?

A4: The Hantzsch synthesis is typically carried out under the following conditions:[4][5]

  • Solvent: Protic solvents like ethanol or methanol are commonly used. Anhydrous conditions are recommended to prevent hydrolysis of intermediates.

  • Temperature: The reaction often requires heating, with temperatures ranging from room temperature to the reflux temperature of the solvent.

  • Stoichiometry: A 1:1 molar ratio of the α-haloketone and thioamide is the theoretical stoichiometry. However, a slight excess of the thioamide may be used to ensure complete consumption of the more valuable α-haloketone.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction.[4] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The product, being a thiazole, should be UV-active.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Explanation & Recommended Action
Poor Quality Starting Materials Impurities in the α-haloketone or thioamide can significantly inhibit the reaction. Action: Ensure the purity of your starting materials. Recrystallize or distill them if necessary. Thioformamide is known to be unstable; consider generating it in situ or using a more stable precursor.
Incorrect Reaction Temperature The Hantzsch synthesis often requires thermal activation.[6] Action: If the reaction is sluggish at room temperature, gradually increase the temperature to the reflux point of the solvent. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
Suboptimal Solvent The polarity and protic nature of the solvent can influence the reaction rate. Action: Ethanol and methanol are good starting points. If the reaction is not proceeding, consider trying other solvents like isopropanol or acetonitrile. For polar substrates, a co-solvent like DMF might be necessary, but use it judiciously as it can be difficult to remove.
Decomposition of Reactants or Product The reactants or the thiazole product might be unstable under the reaction conditions. Action: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Minimize the reaction time by closely monitoring its progress. Ensure a non-oxidizing atmosphere (e.g., under nitrogen or argon) if your compounds are sensitive to air.
Problem 2: Formation of Multiple Products (Side Reactions)
Potential Cause Explanation & Recommended Action
Reaction of Hydroxyl Groups If an incomplete protection strategy is used, the free hydroxyl groups can react with the α-haloketone. Action: Re-evaluate your protecting group strategy. Ensure complete protection of the hydroxyl groups before proceeding with the Hantzsch synthesis.
Formation of Isomers With unsymmetrical thioamides, the formation of regioisomers is possible. Action: This is less of a concern with thioformamide. If you are using a substituted thioamide, you may need to separate the isomers by chromatography.
Formation of Bis-thiazole Adducts If the stoichiometry is not carefully controlled, a second molecule of the thioamide can react with an intermediate, leading to byproducts. Action: Use a 1:1 stoichiometry of the reactants. Adding the α-haloketone slowly to the thioamide solution can sometimes minimize this side reaction.
Problem 3: Difficulties in Product Purification
Potential Cause Explanation & Recommended Action
High Polarity of the Product This compound is a very polar molecule, which can make extraction and chromatography challenging. Action: After deprotection, the product will be highly water-soluble. Use a continuous extraction apparatus for efficient extraction from aqueous solutions. For chromatography, reverse-phase silica gel might be more effective than normal-phase silica. Consider derivatizing the hydroxyl groups (e.g., as acetates) to make the molecule less polar for purification, followed by a final deprotection step.
Product is an Oil or Difficult to Crystallize The presence of impurities or the inherent nature of the molecule can prevent crystallization. Action: If the product is an oil, try to purify it by column chromatography. If crystallization is desired, try different solvent systems (e.g., ethanol/ether, methanol/dichloromethane). Seeding with a small crystal, if available, can induce crystallization.
Co-elution of Impurities Impurities with similar polarity to the product can be difficult to separate. Action: Optimize your chromatographic conditions. Try different solvent systems or use a different stationary phase (e.g., alumina instead of silica gel). High-Performance Liquid Chromatography (HPLC) can be a powerful tool for purifying challenging mixtures.

IV. Experimental Protocols

Protocol 1: Synthesis of Protected 4,5-Bis(hydroxymethyl)thiazole (Illustrative Example using an Acetonide Protecting Group)

Step 1: Preparation of 1,3-Dichloro-2-propanone from a Protected Diol

  • This step involves the halogenation of a protected 1,3-dihydroxyacetone. For example, starting with solketal (the acetonide of glycerol), which can be oxidized to the corresponding ketone and then chlorinated. This is a multi-step process that should be performed according to established literature procedures.

Step 2: Hantzsch Thiazole Synthesis

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 eq) in anhydrous ethanol.

  • Slowly add a solution of the protected 1,3-dichloro-2-propanone (1.0 eq) in anhydrous ethanol to the flask at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected 4,5-bis(hydroxymethyl)thiazole.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Protocol 2: Deprotection to Yield this compound

The deprotection method will depend on the protecting group used.

  • For Acetonide Protecting Groups:

    • Dissolve the protected thiazole in a mixture of tetrahydrofuran (THF) and water.

    • Add a catalytic amount of a strong acid (e.g., hydrochloric acid or p-toluenesulfonic acid).

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Neutralize the reaction with a mild base (e.g., sodium bicarbonate).

    • Extract the aqueous layer multiple times with a polar organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify by recrystallization or chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol).

  • For Silyl Ether Protecting Groups:

    • Dissolve the protected thiazole in anhydrous THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq per silyl group) in THF.

    • Stir the reaction at room temperature and monitor by TLC.

    • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product as described for the acetonide deprotection.

    • Purify the final product.

V. Visualizing the Process

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow Start Protected 1,3-Dihalo-2-propanone + Thioamide Reaction Hantzsch Condensation (Ethanol, Reflux) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification1 Column Chromatography Workup->Purification1 Protected_Product Protected this compound Purification1->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Purification2 Purification (Recrystallization or Chromatography) Deprotection->Purification2 Final_Product This compound Purification2->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Solvent Screen Different Solvents Start->Check_Solvent Check_Decomp Investigate for Decomposition Start->Check_Decomp Action_Purify Purify Starting Materials Check_Purity->Action_Purify Impure Action_Heat Increase Temperature (monitor by TLC) Check_Temp->Action_Heat No reaction at RT Action_Solvent Try Alternative Solvents Check_Solvent->Action_Solvent Sluggish Reaction Action_Milder Use Milder Conditions (Lower Temp, Inert Atm.) Check_Decomp->Action_Milder Decomposition Observed

Caption: A decision tree for troubleshooting low product yield in the synthesis.

VI. References

  • Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus Acetessigäther und verwandten Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Liégault, B., Lapointe, D., Caron, L., Vlassova, A., & Fagnou, K. (2009). Palladium-catalyzed direct arylation of thiazoles. The Journal of Organic Chemistry, 74(5), 1826–1834.

  • Kazmaier, U., & Ackermann, S. (2005). Ugi reaction with thio acids: a convenient synthesis of endothiopeptides and thiazoles. Organic & Biomolecular Chemistry, 3(17), 3184–3187.

  • Sheldrake, P. W., Matteucci, M., & McDonald, E. (2006). A new route to 5-arylthiazoles. Synlett, 2006(3), 460–462.

  • Tang, X., Zhu, Z., Qi, C., Wu, W., & Jiang, H. (2016). Copper-catalyzed coupling of oxime acetates with isothiocyanates: synthesis of 2-aminothiazoles. Organic Letters, 18(2), 180–183.

  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 996-1002.

  • CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Rostom, S. A. F., Ashour, H. M. A., El-Din, M. M. G., & El-Gendy, M. A. A. (2012). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Molecules, 17(12), 14747–14761.

  • Metwally, M. A., Abdel-Wahab, B. F., & El-Sayed, M. E. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(2), 324-350.

  • Al-Omair, M. A., Al-Warhi, T. I., & Al-Ghamdi, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1639.

  • Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Al-Omair, M. A., Al-Warhi, T. I., & Al-Ghamdi, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1639.

  • Google Patents. (2012). WO2012144562A1 - Deprotection method for protected hydroxyl group. Retrieved from

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2020). Thiazole cores as organic fluorophore units: synthesis and fluorescence. RSC advances, 10(13), 7726–7759.

  • da Silva, A. R., de Souza, M. C. B. V., & de Alencastro, R. B. (2017). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. RSC advances, 7(86), 54665–54676.

  • Chem Help ASAP. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]

  • Beilstein-Institut. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2872-2881.

  • ResearchGate. (2013). What are the methods to deprotect methylene dioxy group? [Forum discussion]. Retrieved from [Link]

  • Bahjat, S. A. (2021). Synthesis, Characterization and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. International Journal of Drug Delivery Technology, 11(3), 1-6.

  • Kim, H., & Lee, D. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry–A European Journal, 28(52), e202201389.

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • ResearchGate. (1987). Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole. Retrieved from [Link]

  • Al-Ayed, A. S., & Hassan, A. S. (2024). Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. Scientific Reports, 14(1), 1-20.

  • Google Patents. (1953). US2654760A - Preparation of 4-methyl-5-(beta-hydroxyethyl)-thiazole. Retrieved from

  • Kayukova, L. A., Orazbakova, K. T., & Issabayeva, G. T. (2021). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 26(21), 6439.

  • Gising, J., & Almqvist, F. (2011). Reactivity of 1,3-dichloro-1,3-bis(dimethylamino)-propenium salts with primary amines. The Journal of organic chemistry, 76(11), 4586–4593.

  • ResearchGate. (n.d.). 5.4 Disulfides as Protecting Groups and Targets. Retrieved from [Link]

  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • MDPI. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]

  • Kovalenko, S. M., Chernega, A. N., & Sharanin, Y. A. (2002). Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. Russian Journal of Organic Chemistry, 38(10), 1485–1493.

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific reports, 11(1), 1-15.

  • Hassan, A. S., Awad, S. M., & El-Gazzar, M. G. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1500.

Sources

Technical Support Center: A Guide to Preventing Degradation of 4,5-Di(hydroxymethyl)thiazole During Storage

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

4,5-Di(hydroxymethyl)thiazole is a pivotal heterocyclic building block in the synthesis of various pharmaceutical compounds and complex molecules. The presence of two reactive primary alcohol functionalities on an aromatic thiazole ring makes it susceptible to degradation, which can compromise the integrity of research and manufacturing outcomes. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand, identify, and prevent the degradation of this compound during storage. By adhering to the principles and protocols outlined herein, users can ensure the long-term stability and purity of this critical reagent.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by users.

Q1: What are the ideal storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is in a freezer at or below -20°C[1]. This minimizes the potential for thermal degradation and oxidation.

Q2: My solid sample has turned from white to yellow/brown. What does this indicate and is it still usable?

Discoloration is a primary visual indicator of degradation. It typically suggests the formation of oxidized species or polymeric impurities. The two hydroxymethyl groups are susceptible to oxidation, which can lead to the formation of aldehydes and carboxylic acids, often colored compounds. While slight discoloration may not render the material completely unusable for all applications, it signifies a drop in purity. It is strongly recommended to perform a purity analysis (e.g., HPLC or NMR) before use. For high-stakes applications like GMP synthesis, discolored material should be discarded or repurified.

Q3: Can I store this compound in solution? What is the best solvent?

Storing this compound in solution is generally not recommended for long-term stability due to increased molecular mobility, which accelerates degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent. However, for most applications, it is best practice to prepare solutions fresh before use.

Q4: How can I quickly check the purity of my stored sample?

A simple Thin-Layer Chromatography (TLC) analysis can provide a rapid qualitative assessment of purity. A single spot corresponding to the reference standard indicates high purity, while the presence of additional spots suggests degradation. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method[2].

Q5: What are the main chemical culprits that cause degradation?

The primary drivers of degradation for this compound are:

  • Oxygen: Leads to oxidation of the hydroxymethyl groups.

  • Light: Photolytic degradation can occur, especially with exposure to UV light[3].

  • Heat: Accelerates all degradation pathways, including thermal decomposition and polymerization[4].

  • Moisture: Can facilitate hydrolysis or act as a catalyst in other degradation reactions.

  • Incompatible Materials: Strong oxidizing agents are incompatible and will rapidly degrade the compound[5].

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common degradation-related problems.

Problem: Observed Discoloration and/or Change in Physical Appearance

You notice your previously white, crystalline solid has become discolored (yellow to brown) or has changed in texture (e.g., become clumpy or oily).

Causality: This is the most common sign of chemical degradation. The color change is likely due to the formation of conjugated systems resulting from oxidation or polymerization. Clumpiness or an oily appearance can indicate the presence of moisture and the formation of lower-melting point impurities.

Troubleshooting Workflow:

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Confirmation cluster_2 Phase 3: Action & Prevention A Visual Inspection: Note color, texture, and uniformity B Check Storage Records: Verify temperature, atmosphere, and light exposure history A->B Compare against initial state C Perform Quick Purity Check (e.g., TLC) B->C D Quantitative Analysis (HPLC/UPLC) Compare peak area % to reference standard C->D If impurities detected E Structural ID of Impurities (LC-MS / NMR) D->E If purity is below specification (<95%) F Decision Point: Usable, Repurify, or Discard? E->F G Implement Corrective Storage: - Use amber vials - Purge with inert gas (Ar/N2) - Store at ≤ -20°C in a desiccator F->G H Review Handling Procedures: Minimize exposure to air and light during weighing and use G->H

Caption: Troubleshooting workflow for discolored this compound.

Experimental Protocol: Purity Analysis by HPLC

This protocol provides a general method that can be adapted for purity assessment.

Objective: To quantify the purity of this compound and detect the presence of degradation products.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample of this compound

  • Reference standard of high-purity this compound

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the sample and the reference standard in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • UV Detection Wavelength: 238 nm[2]

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 5% A, 95% B

      • 20-25 min: Hold at 5% A, 95% B

      • 25-30 min: Return to 95% A, 5% B and equilibrate

  • Analysis: Inject the reference standard first to determine the retention time of the pure compound. Then, inject the sample. Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

Part 3: Understanding the Chemistry of Degradation

The instability of this compound is rooted in its molecular structure. The primary alcohol groups are susceptible to oxidation, while the electron-rich thiazole ring can participate in various reactions.

Primary Degradation Pathways:

  • Oxidation: The hydroxymethyl groups can be oxidized, first to aldehydes and subsequently to carboxylic acids. This process is often initiated by atmospheric oxygen and accelerated by light and heat.

  • Photodegradation: Thiazole-containing compounds can undergo photo-oxygenation, potentially involving singlet oxygen, which can lead to complex rearrangements and ring cleavage[3].

  • Polymerization: The reactive hydroxymethyl groups can undergo intermolecular condensation reactions, especially at elevated temperatures, to form polymeric ethers.

G A This compound (Stable Form) B Oxidized Intermediates (Aldehydes) A->B O2, Heat D Polymeric Ethers (Condensation Products) A->D Heat E Ring-Cleaved Products A->E Light (UV) C Carboxylic Acids (Final Oxidation Products) B->C O2

Caption: Major degradation pathways for this compound.

Part 4: Proactive Storage and Handling Protocols

Adherence to a strict storage and handling protocol is the most effective strategy for preventing degradation.

Recommended Storage Protocol
  • Receiving: Upon receipt, immediately inspect the container for an intact seal and note the material's initial appearance.

  • Aliquoting: If the entire container will not be used at once, aliquot the material into smaller, single-use vials in a controlled environment (e.g., a glove box with an inert atmosphere). This minimizes repeated exposure of the bulk material to the atmosphere.

  • Packaging: Use amber glass vials to protect from light.

  • Atmosphere: Before sealing, flush the headspace of the vial with a dry, inert gas like argon or nitrogen.

  • Sealing: Use vials with tight-fitting caps that have a chemically resistant liner (e.g., PTFE). For ultimate protection, seal the cap with paraffin film.

  • Storage: Place the sealed vials inside a secondary container with a desiccant. Store this container in a freezer at ≤ -20°C[1].

  • Documentation: Maintain a log for each aliquot, recording the date it was stored and each time it is removed from the freezer.

Data Summary: Influence of Storage Conditions on Stability
ParameterConditionImpact on StabilityRecommendation
Temperature ≤ -20°CHigh Stability: Minimizes thermal degradation and reaction kinetics.Store in freezer.
4°C (Refrigerator)Moderate Stability: Slows degradation but is not ideal for long-term storage.Acceptable for short-term (days to weeks).
25°C (Ambient)Low Stability: Significant degradation can occur over weeks to months.Avoid for storage.
Atmosphere Inert (Argon/Nitrogen)High Stability: Prevents oxidation of hydroxymethyl groups.Mandatory for long-term storage.
AirLow Stability: Oxygen will lead to progressive oxidation.Avoid exposure.
Light Dark (Amber Vial)High Stability: Prevents photolytic degradation pathways.Mandatory.
Ambient LightLow Stability: Can initiate and accelerate degradation[3].Avoid exposure.
Moisture DesiccatedHigh Stability: Prevents moisture-driven side reactions.Store with a desiccant.
Humid EnvironmentModerate to Low Stability: Can accelerate degradation.Avoid exposure.

References

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.
  • Wikipedia. (n.d.). Thiazole.
  • FooDB. (2015). Showing Compound 4-methyl-5-(β-hydroxyethyl)thiazole (FDB030512).
  • de Oliveira, C. F. R., et al. (2021). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • PubChem. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Khan, I., et al. (2021). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Catalysts.
  • CABI Digital Library. (2020). Research progress of thiazole flavor compounds.
  • NIST. (n.d.). Thiazole, 4,5-dihydro-2-methyl-. In NIST Chemistry WebBook.
  • ChemBK. (2024). 5-(Hydroxymethyl)thiazole.
  • Tzioumis, E. G., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Applied Sciences.
  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research.
  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: 5-Hydroxymethyl Thiazole.

Sources

common impurities in 4,5-Di(hydroxymethyl)thiazole synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4,5-Di(hydroxymethyl)thiazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification and removal of typical impurities. Our goal is to provide not just protocols, but a deeper understanding of the reaction landscape to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound, and what are the expected impurities?

The most prevalent and scalable laboratory synthesis involves the reduction of a suitable precursor, typically diethyl thiazole-4,5-dicarboxylate , using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent such as Tetrahydrofuran (THF).[1][2][3] While effective, this pathway can generate a predictable set of impurities that you must be prepared to address.

The primary impurities stem from three sources: incomplete reaction, side reactions, and the work-up process itself.

Impurity TypeSpecific Example(s)Source / Reason for Formation
Unreacted Starting Material Diethyl thiazole-4,5-dicarboxylateInsufficient LiAlH₄, low reaction temperature, or inadequate reaction time.
Partially Reduced Intermediate 4-(Ethoxycarbonyl)-5-(hydroxymethyl)thiazoleIncomplete reaction. The reduction of the two ester groups is sequential. If the reaction is stopped prematurely or the reagent is depleted, this mono-alcohol/mono-ester species will be present.[4]
Work-up By-products Aluminum and Lithium salts (e.g., LiOH, Al(OH)₃)Necessary quenching of excess, highly reactive LiAlH₄ with water and/or base after the reaction is complete.[1][2]
Residual Solvents Tetrahydrofuran (THF), Diethyl EtherIncomplete removal during the final drying/concentration steps. The diol product can be a thick oil or hygroscopic solid, making solvent removal challenging.
Degradation Products (Potential) Ring-opened speciesThe thiazole ring can be sensitive to harsh pH conditions.[5] Aggressive acidic or basic work-up conditions could potentially lead to minor degradation, although this is less common with standard quenching protocols.
Q2: My post-reaction analysis (TLC/LC-MS) shows a mixture of my desired diol, a mono-ester intermediate, and starting material. What went wrong?

Observing a mixture of products with varying degrees of reduction is a classic sign of an incomplete reaction . The root cause is almost always related to the stoichiometry or reactivity of the Lithium Aluminum Hydride.

Causality Analysis:

  • Insufficient LiAlH₄: Each ester functional group requires two equivalents of hydride for full reduction (one for the initial reduction to an aldehyde intermediate, and a second for the reduction of the aldehyde to the alcohol).[3][4] Therefore, reducing the diester to the diol requires a minimum of 4 hydride equivalents. A molar ratio of at least 2.5 to 3.0 equivalents of LiAlH₄ to the diester is recommended to account for any incidental quenching by trace moisture and to drive the reaction to completion.

  • Reagent Quality: LiAlH₄ is extremely sensitive to moisture and will decompose upon contact with atmospheric humidity, reducing its effective concentration.[1][2] Using old or improperly stored LiAlH₄ is a common cause of failed or incomplete reductions.

  • Low Temperature/Short Reaction Time: While these reactions are often rapid, insufficient thermal energy or time can prevent the reaction from reaching completion, especially if the reagents were added at 0°C and not allowed to warm to room temperature or reflux.

Troubleshooting Guide: Dealing with Incomplete Reduction

If you have confirmed the presence of starting material or the mono-ester intermediate, purification via column chromatography is the most effective solution. The significant polarity difference between the three compounds allows for excellent separation.

Protocol 1: Purification by Silica Gel Chromatography
  • Sample Preparation: Carefully concentrate your crude product in vacuo. Co-adsorb the resulting oil/solid onto a small amount of silica gel (approx. 2-3x the mass of the crude product) until a dry, free-flowing powder is obtained. This ensures even loading onto the column.

  • Column Packing: Pack a glass column with silica gel (60-120 mesh) using a suitable solvent system. A good starting point for the mobile phase is a mixture of ethyl acetate and hexane.

  • Loading and Elution: Dry-load the adsorbed sample onto the top of the packed column. Begin elution with a low-polarity mixture (e.g., 20% Ethyl Acetate in Hexane) to elute the least polar compound, the diethyl thiazole-4,5-dicarboxylate .

  • Gradient Elution: Gradually increase the polarity of the mobile phase.

    • The mono-ester intermediate will elute next, typically in a range of 40-60% Ethyl Acetate in Hexane.

    • The highly polar desired product, This compound , will require a much more polar solvent system to elute. A switch to 5-10% Methanol in Dichloromethane or 100% Ethyl Acetate may be necessary.

  • Fraction Analysis: Monitor the column fractions by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate or ceric ammonium molybdate) to visualize the separated compounds.

  • Combine and Concentrate: Combine the pure fractions containing the desired diol product and concentrate under reduced pressure to yield the purified compound.

Q3: After quenching my reaction, I have a gelatinous, unfilterable precipitate of aluminum salts. How can I get a clean product?

This is a very common issue with LiAlH₄ work-ups. A gelatinous precipitate of aluminum salts will trap your product, leading to low yields and difficult filtration. The key is to use a carefully controlled quenching procedure that produces granular, easily filterable solids. The Fieser work-up is a highly reliable method.

Protocol 2: Fieser Work-up for Granular Salt Precipitation

CAUTION: This procedure must be performed slowly and behind a blast shield, as the initial additions can cause a vigorous exothermic reaction and hydrogen gas evolution.[2]

Assume your reaction used 'X' grams of LiAlH₄ in a solvent like THF.

  • Initial Cooling: Cool the reaction vessel to 0°C in an ice-water bath.

  • Slow Addition of Water: Very slowly and dropwise, add 'X' mL of water. You will observe vigorous bubbling. Stir for 10-15 minutes.

  • Addition of Base: Slowly add 'X' mL of a 15% (w/v) aqueous sodium hydroxide (NaOH) solution. The mixture will begin to thicken. Stir for another 10-15 minutes.

  • Final Water Addition: Add '3X' mL of water. The precipitate should transform from a gel into a white, granular, sand-like solid.

  • Stir and Filter: Allow the mixture to warm to room temperature and stir vigorously for at least 30 minutes to ensure the transformation is complete.

  • Filtration: Filter the mixture through a pad of Celite or a medium-porosity fritted funnel. Wash the collected solids thoroughly with generous amounts of THF and ethyl acetate to recover all of the trapped product.

  • Concentration: Combine the filtrate and washings, dry with an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo to obtain the crude diol.

Q4: Which analytical methods are best for monitoring the reaction and assessing final purity?

A multi-pronged approach using several analytical techniques is recommended for robust quality control.

TechniqueApplicationKey Insights & Rationale
TLC Reaction Monitoring & Fraction SpottingProvides a quick, qualitative assessment of reaction completion by comparing the crude reaction mixture spot to starting material standards. Essential for identifying pure fractions during column chromatography.
HPLC (RP) Quantitative Purity AnalysisThe gold standard for determining the final purity of the product in percentage terms (e.g., 98.5%). A C18 column with a water/acetonitrile or water/methanol gradient is typically effective.
¹H and ¹³C NMR Structural Confirmation & Impurity IDConfirms the chemical structure of the final product. Can identify and quantify known impurities (like starting material or mono-ester) if their characteristic peaks are known and resolved.
LC-MS Impurity IdentificationInvaluable for identifying unknown peaks in an HPLC chromatogram. Provides the molecular weight of impurities, which helps in deducing their potential structures (e.g., confirming the mass of the mono-ester intermediate).

Visual Workflow and Troubleshooting Guides

Synthesis and Purification Workflow

The following diagram illustrates the complete workflow from starting material to purified product, highlighting key decision and action points.

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_analysis Analysis & Purification start Start: Diethyl thiazole-4,5-dicarboxylate in dry THF reagent Add LiAlH4 (≥2.5 eq) 0°C to RT/Reflux start->reagent reaction Reaction Monitoring by TLC (Check for disappearance of starting material) reagent->reaction quench Cool to 0°C Perform Fieser Work-up (H₂O, NaOH, H₂O) reaction->quench filter Filter granular salts Wash solids thoroughly quench->filter extract Dry organic phase (Na₂SO₄) Concentrate in vacuo filter->extract crude_analysis Analyze Crude Product (NMR, LC-MS) extract->crude_analysis decision Purity > 95%? crude_analysis->decision purify Column Chromatography (Hex/EtOAc -> DCM/MeOH) decision->purify No final_product Pure this compound decision->final_product Yes purify->final_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

Use this logical guide if your synthesis results in low yield or an impure product.

G start Problem: Low Yield or Impure Product check_impurities Analyze crude by LC-MS/NMR. What are the main impurities? start->check_impurities is_sm Starting Material (SM) or mono-ester intermediate check_impurities->is_sm is_salts Product is oily/gummy, low mass recovery after filtration check_impurities->is_salts is_other Unknown peaks in LC-MS check_impurities->is_other cause_sm Cause: Incomplete Reaction - Insufficient/degraded LiAlH₄ - Short reaction time/low temp is_sm->cause_sm cause_salts Cause: Poor Work-up - Gelatinous salt formation trapped product is_salts->cause_salts cause_other Cause: Degradation or Side Reaction - Harsh work-up (pH) - Contaminated SM is_other->cause_other sol_sm Solution: 1. Purify via Column Chromatography. 2. Re-run reaction with fresh LiAlH₄ and longer time. cause_sm->sol_sm sol_salts Solution: 1. Re-dissolve crude and re-filter. 2. Next time, use controlled Fieser work-up. cause_salts->sol_salts sol_other Solution: 1. Characterize impurity (MS, NMR). 2. Use milder work-up conditions. 3. Verify SM purity. cause_other->sol_other

Caption: Troubleshooting guide for common synthesis issues.

References

  • University of Rochester. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • American Chemical Society. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
  • BYJU'S. (n.d.). Lithium aluminium hydride.
  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube.
  • Musgrave, R. (2017, March 14). Ester Reduction With Lithium Aluminum Hydride [Video]. YouTube.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • MDPI. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules.

Sources

addressing incomplete reactions in thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Thiazole and its derivatives are crucial scaffolds in medicinal chemistry, and achieving high yields and purity is paramount.[1][2][3][4] This guide provides in-depth, field-proven insights to address common challenges, particularly incomplete reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for an incomplete thiazole synthesis reaction?

A1: Incomplete reactions are typically traced back to a few key areas:

  • Reagent Purity and Stability: Thioamides can be unstable, and α-haloketones can degrade.[3] Similarly, 2-aminothiophenols are susceptible to oxidation.[5] Always use freshly purified or commercially sourced reagents of the highest grade.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. For instance, the initial SN2 reaction in a Hantzsch synthesis may be slow at low temperatures, while high temperatures can lead to side product formation.[5][6]

  • Poor Solubility: One or more of your starting materials may not be fully soluble in the chosen solvent, limiting reactivity.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to an excess of one starting material at the end of the reaction.[5]

  • Inefficient Cyclization or Dehydration: The final ring-closing and aromatization steps can be sluggish, sometimes requiring a specific catalyst or azeotropic removal of water.

Q2: How can I effectively monitor the progress of my thiazole synthesis?

A2: Thin Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress.[5][7] Co-spot your reaction mixture with your starting materials. The disappearance of the limiting reagent's spot and the appearance of a new, more polar (often) product spot indicates progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

Q3: What is the Hantzsch thiazole synthesis, and why is it so prevalent?

A3: The Hantzsch synthesis is the oldest and most widely used method for preparing thiazoles.[2][8] It involves the cyclization reaction between an α-halocarbonyl compound (like an α-haloketone) and a compound containing a thioamide functional group (e.g., thiourea, thioamides).[2][7] Its popularity stems from its reliability, high yields, and the ready availability of simple starting materials.[7][8]

Q4: Can microwave irradiation improve my reaction outcomes?

A4: Yes, microwave-assisted synthesis can be highly effective. It often leads to dramatically reduced reaction times, improved yields, and can be more environmentally friendly compared to conventional heating methods.[2][9] It is particularly useful for overcoming activation energy barriers in sluggish reactions.

In-Depth Troubleshooting Guides

Scenario 1: Significant Unreacted α-Haloketone Detected

Q: My TLC and NMR analysis show a large amount of unreacted α-haloketone, even after prolonged reaction time. The thioamide spot has barely changed. What is the likely cause?

A: This classic symptom points to a problem with the initial nucleophilic attack of the thioamide sulfur on the α-haloketone, which is the first step in the Hantzsch synthesis.[6][7] The nucleophilicity of the sulfur or the electrophilicity of the ketone's alpha-carbon is insufficient under the current conditions.

Causality & Diagnostic Workflow

The initial SN2 reaction is often the rate-limiting step. Several factors can inhibit this crucial first connection. Use the following workflow to diagnose the issue.

start Problem: Unreacted α-Haloketone check_solubility Are both reactants fully dissolved at reaction temperature? start->check_solubility check_temp Is the reaction temperature adequate? check_solubility->check_temp Yes solution_solvent Solution: Change to a more polar aprotic solvent (e.g., DMF, DMSO). check_solubility->solution_solvent No check_base Is a base required and present? check_temp->check_base Yes solution_temp Solution: Increase temperature incrementally (e.g., 10-20°C) and monitor via TLC. check_temp->solution_temp No check_purity Are reagents pure and non-degraded? check_base->check_purity Yes solution_base Solution: Add a non-nucleophilic base (e.g., DIEA, Na2CO3) to deprotonate thioamide. check_base->solution_base No solution_purity Solution: Re-purify starting materials or use fresh stock. check_purity->solution_purity No

Caption: Troubleshooting workflow for unreacted α-haloketone.

Recommended Actions & Protocols
  • Optimize Solvent and Temperature: Solubility is paramount. If reactants are not dissolved, the reaction cannot proceed efficiently.

    ParameterRecommendationRationale
    Solvent Ethanol, Dioxane, DMFEthanol is a common starting point. If solubility is low, switch to a more polar aprotic solvent like DMF.[3]
    Temperature 60-80 °C (Reflux)Many Hantzsch syntheses require heating to overcome the activation energy of the initial SN2 step.[3][6]

    Protocol: Incremental Temperature Increase

    • Set up your reaction as usual at the initial temperature (e.g., room temperature or 40 °C).

    • After 1 hour, take a TLC sample.

    • If no product is formed and starting material is present, increase the temperature by 15-20 °C.

    • Hold for another hour and repeat the TLC analysis.

    • Continue this incremental increase until product formation is observed or the solvent begins to reflux.

  • Consider Basicity: While many thioamides are sufficiently nucleophilic, some substituted variants are not. The presence of an acid scavenger can also be crucial as HBr or HCl is generated, which can protonate the product.[6]

    Protocol: Addition of a Mild Base

    • To your reaction mixture, add 1.1 equivalents of a mild, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA).

    • Stir at room temperature for 30 minutes before beginning heating.

    • The base will facilitate the reaction by neutralizing the generated acid, driving the equilibrium towards the product.[6]

Scenario 2: Intermediate Accumulation, Incomplete Aromatization

Q: My reaction appears to work, as the starting materials are consumed. However, I've isolated a product that doesn't match the NMR spectrum of the desired thiazole. Mass spectrometry suggests it's the correct mass for a dihydrothiazole intermediate. How do I complete the conversion?

A: This indicates that the initial cyclization has occurred, but the final dehydration/aromatization step is incomplete. The hydroxyl-thiazoline intermediate is accumulating. This is common when the dehydration step is slow or reversible.

Causality & Mechanism

The Hantzsch synthesis proceeds through a thiazoline intermediate which must then eliminate a molecule of water to form the stable, aromatic thiazole ring.[2][7] This final step is often acid-catalyzed but can be sluggish.

cluster_0 Hantzsch Thiazole Synthesis: Key Steps cluster_1 Troubleshooting Focus A Thioamide + α-Haloketone B S-Alkylated Intermediate A->B 1. SN2 Attack C Hydroxythiazoline (Cyclized Intermediate) B->C 2. Intramolecular    Cyclization D Aromatic Thiazole (Final Product) C->D 3. Dehydration    (Rate-Limiting Step) C_focus Hydroxythiazoline (Stalled Intermediate)

Caption: Hantzsch synthesis pathway highlighting the dehydration step.

Recommended Actions & Protocols
  • Acid Catalysis: The dehydration step is significantly accelerated by acid. If you are running the reaction under neutral or basic conditions, the addition of a catalytic amount of acid during workup or as part of the reaction can drive the formation of the final product.

    Protocol: Acid-Catalyzed Dehydration

    • After the initial reaction period (when TLC shows consumption of starting materials), cool the reaction mixture to room temperature.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated sulfuric acid.

    • Gently heat the mixture (e.g., to 50-60 °C) for an additional 1-2 hours, monitoring by TLC for the disappearance of the intermediate spot.

  • Azeotropic Water Removal: For stubborn cases, physically removing the water formed during the reaction can drive the equilibrium towards the aromatic product.

    Protocol: Dean-Stark Apparatus

    • Set up the reaction in a solvent that forms an azeotrope with water, such as toluene or benzene.

    • Attach a Dean-Stark apparatus and a condenser.

    • Heat the reaction to reflux. The water-solvent azeotrope will distill over and collect in the trap, physically removing water from the reaction and preventing the reverse reaction.

Scenario 3: Low Yield and Multiple Side Products

Q: The reaction is messy. My yield of the desired thiazole is below 30%, and TLC/LC-MS shows at least three other significant side products. What could be causing this?

A: The formation of multiple side products points towards issues with reagent stability, harsh reaction conditions, or competing reaction pathways.

Potential Side Reactions
  • Self-condensation of the α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation.

  • Thioamide Decomposition: Thioamides can be unstable, especially at high temperatures or in the presence of strong acids/bases, leading to various sulfur-containing byproducts.[3]

  • Formation of Oxazoles or Imidazoles: If the starting materials are not pure, contaminants can lead to the formation of other five-membered heterocycles.

  • Regioselectivity Issues: With unsymmetrical α-haloketones and N-substituted thioureas, different isomers can form.[10]

Optimization Strategies for Cleaner Reactions
StrategyActionRationale
Lower Temperature Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.Minimizes thermal decomposition of sensitive reagents and reduces the rate of side reactions.[5]
Check Reagent Purity Recrystallize the α-haloketone and thioamide before use. Ensure solvents are anhydrous.Impurities are a primary source of unexpected side products.
Control Stoichiometry Use a precise 1:1 or a slight excess (1.1 eq) of the thioamide.Prevents side reactions involving an excess of the more reactive α-haloketone.[5]
Alternative Synthesis Routes Consider methods like the Cook-Heilbron or Gabriel syntheses if the Hantzsch method proves consistently problematic for your specific substrates.[3][11]Different synthetic pathways may be less prone to the side reactions affecting your current setup.

Protocol: Purity Verification and Stoichiometric Control

  • Purify Reagents: Recrystallize your α-haloketone from a suitable solvent (e.g., ethanol/water). Verify the purity of your thioamide by melting point and NMR.

  • Dry Glassware and Solvents: Dry all glassware in an oven overnight. Use anhydrous solvents to prevent hydrolysis side reactions.

  • Precise Measurement: Use calibrated equipment to measure your reagents. Prepare a solution of your α-haloketone and add it dropwise to a solution of the thioamide at the reaction temperature to maintain a low instantaneous concentration of the ketone.

References

  • Recent Development in the Synthesis of Thiazoles.Bentham Science Publisher.
  • Synthesis, Reactions and Medicinal Uses of Thiazole.Pharmaguideline.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.Malaysian Journal of Fundamental and Applied Sciences.
  • Pyrano[2,3-D]Thiazole: Synthesis.To Chemistry Journal.
  • Thiazole formation through a modified Gewald reaction.PMC - NIH.
  • Optimizing reaction conditions for the synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.Benchchem.
  • Thiazole synthesis.Organic Chemistry Portal.
  • Optimization of the reaction conditions.
  • Optimization of the reaction conditions for the synthesis of 4a.
  • Hantzsch Thiazole Synthesis.Chem Help Asap.
  • Synthesis and biological evaluation of thiazole deriv
  • Thiazole.CUTM Courseware.
  • Hantzsch Thiazole Synthesis.SynArchive.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.MDPI.
  • Hantzsch thiazole synthesis - labor
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.Journal of the Chemical Society, Perkin Transactions 1.
  • Thiazole and Oxazole Alkaloids: Isol

Sources

Technical Support Center: Managing Thermal Degradation of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for managing the thermal degradation of thiazole compounds.

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with thiazole-containing compounds. The thiazole ring is a vital scaffold in numerous FDA-approved drugs and biologically active agents, prized for its versatile chemical properties.[1] However, its inherent aromaticity does not render it immune to degradation, particularly under thermal stress. This guide provides in-depth, field-proven insights into understanding, troubleshooting, and mitigating thermal degradation to ensure the integrity and success of your experimental outcomes.

Section 1: Understanding Thermal Degradation of Thiazoles (FAQs)

This section addresses the fundamental principles of thiazole stability in a direct question-and-answer format.

Q1: What is thermal degradation, and why is it a critical concern for thiazole compounds?

A: Thermal degradation is the breakdown of a molecule at elevated temperatures. For thiazole compounds, this is a significant concern because the application of heat is common in synthesis, purification (distillation, solvent evaporation), and long-term storage, even at ambient temperatures over time.[2] Degradation can lead to reduced yield of the desired compound, the formation of unknown impurities that may be toxic or interfere with biological assays, and a general loss of product potency and shelf-life.[3] In drug development, unidentified degradation products are a major regulatory red flag.

Q2: What are the primary mechanisms of thiazole thermal degradation?

A: The degradation pathway is highly dependent on the compound's substitution pattern and the experimental conditions. Key mechanisms include:

  • Thiazole Ring Opening: This is a critical degradation pathway, particularly for thiazole rings that can be activated to form reactive intermediates. For instance, some metabolic processes can activate the ring, leading to the formation of hepatotoxic thioamides.[4] The stability of the ring itself is a crucial factor in the safety profile of thiazole-containing drugs.

  • Side-Chain Reactions: For substituted thiazoles, the side chains are often the most vulnerable points. High temperatures can cause decarboxylation, deamination, or other fragmentation reactions of substituents attached to the ring.[5][6] This is commonly observed in the thermal degradation of thiamine (Vitamin B1), where the thiazole moiety is a key degradation product.[5][6]

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, especially at elevated temperatures in the presence of an oxidizing agent or atmospheric oxygen. Solvents like dimethyl sulfoxide (DMSO) can act as oxidizing agents during storage, compromising sample integrity.[7]

  • Photodegradation (Light-Induced Thermal Effects): While distinct from pure thermal degradation, exposure to light (especially UV) can generate localized heat and reactive oxygen species, such as singlet oxygen. This can lead to complex reactions like a [4+2] cycloaddition across the thiazole ring, forming an unstable endoperoxide that rearranges into degradation products.[8][9][10]

Q3: How do substituents on the thiazole ring affect its thermal stability?

A: Substituents play a pivotal role in the electronic properties and, consequently, the stability of the thiazole ring.[4][11]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) can make the thiazole ring more susceptible to nucleophilic attack, potentially facilitating ring-opening reactions under certain conditions.[12]

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methoxy (-OCH₃) can increase the electron density of the ring. While this can enhance stability against nucleophilic attack, it may increase susceptibility to oxidation or electrophilic attack. The position of the substituent is also critical; for example, a methyl group at the C5 position of the thiazole in meloxicam is a key difference that contributes to its greater safety compared to the hepatotoxic sudoxicam.[4]

  • Aryl Rings: The presence of aryl substituents can influence stability. In some cases, they can stabilize the molecule through resonance, while in others, they may participate in degradation pathways, such as photo-degradation.[8][9]

Section 2: Troubleshooting Guide for Common Experimental Scenarios

This section provides structured guidance for identifying and resolving specific degradation issues encountered during routine laboratory work.

Issue 1: Significant Degradation During High-Temperature Synthesis
  • Symptoms: You observe a low yield of your target thiazole compound, accompanied by a complex mixture of byproducts in your crude reaction analysis (TLC, LC-MS, NMR). The reaction mixture may have changed color unexpectedly (e.g., darkened).

  • Causality Analysis: High reaction temperatures, while often necessary to overcome activation energy, can also provide sufficient energy to initiate degradation pathways. Prolonged exposure to these temperatures increases the probability of degradation. The choice of solvent and catalyst can also be critical; for instance, strongly acidic or basic conditions at high temperatures can promote hydrolysis of functional groups or the thiazole ring itself.[13][14]

  • Troubleshooting Protocol:

    • Re-evaluate Reaction Temperature: Determine if the set temperature is excessive. Consult literature for similar reactions.

      • Action: Systematically lower the reaction temperature in 10 °C increments and monitor the reaction progress and byproduct formation.

    • Minimize Reaction Time: Do not leave reactions running for longer than necessary.

      • Action: Set up a time-course experiment, taking aliquots every hour to determine the optimal reaction time that maximizes product formation while minimizing degradation.

    • Use an Inert Atmosphere: If oxidation is suspected, especially for electron-rich thiazoles, heat is a major accelerant.

      • Action: Run the reaction under a nitrogen or argon atmosphere to exclude oxygen.

    • Consider Alternative Synthesis Methods:

      • Action: Investigate milder, modern synthetic protocols. Microwave-assisted synthesis can often reduce reaction times and thermal exposure.[15] Catalyst-free methods or the use of green solvents like PEG-400 may also provide a less harsh environment.[15]

Issue 2: Appearance of New Impurities After Purification
  • Symptoms: Your crude product appears relatively clean, but after purification by column chromatography or solvent evaporation using a rotary evaporator, new spots/peaks appear, and the yield of the pure compound is lower than expected.

  • Causality Analysis: Standard purification techniques can introduce significant thermal stress. Rotary evaporation, especially at high temperatures and low pressures, can be detrimental. Furthermore, silica gel used in chromatography is slightly acidic and can catalyze the degradation of acid-sensitive compounds, a process that is accelerated by the heat generated from solvent elution.

  • Troubleshooting Protocol:

    • Optimize Rotary Evaporation:

      • Action: Use the lowest possible water bath temperature that still allows for efficient solvent removal. For volatile solvents, a bath temperature of 30-40 °C is often sufficient. Avoid leaving the dry solid on the evaporator under heat and vacuum.

    • Modify Chromatography Conditions:

      • Action (Acid-Sensitivity): Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a neutralizer like triethylamine (~0.5-1%). Alternatively, use a less acidic stationary phase like neutral alumina or Florisil.

      • Action (General Thermal Stress): If possible, perform chromatography at room temperature. Avoid "hot-spotting" on the column, which can occur with highly exothermic solvent interactions.

    • Consider Non-Thermal Purification:

      • Action: Explore alternative methods such as recrystallization or preparative HPLC at ambient temperature, which avoid prolonged exposure to heat.

Issue 3: Decreased Purity of Thiazole Compounds During Storage
  • Symptoms: A previously pure compound shows the presence of new degradation peaks when analyzed after a period of storage (weeks to months). A change in the physical appearance (e.g., color change from white to yellow/brown) may also be observed.

  • Causality Analysis: Long-term stability is a function of temperature, solvent, light, and oxygen exposure. Storing compounds in DMSO at room temperature is a common but potentially problematic practice for thiazoles, as DMSO can cause oxidation.[7] Storing compounds as dry solids is generally preferred, but even then, temperature fluctuations and light exposure can cause degradation over time.[8][9]

  • Troubleshooting Protocol & Best Practices:

    • Optimize Storage Solvent:

      • Action: If stock solutions are necessary, use a less reactive solvent. For many thiazoles, anhydrous acetonitrile or ethanol can be suitable alternatives to DMSO. If DMSO must be used, use high-purity, anhydrous grade, store solutions at -20 °C or -80 °C, and prepare fresh dilutions for assays.[7][16]

    • Control Storage Environment:

      • Action: Store compounds as dry solids whenever possible. Use amber vials to protect from light.[7] Store in a desiccator to protect from moisture. For maximum stability, store at low temperatures (-20 °C or -80 °C) under an inert atmosphere (argon or nitrogen).

    • Implement Regular Purity Checks:

      • Action: For valuable compounds or reference standards, re-analyze the purity by HPLC or LC-MS every 6-12 months to ensure integrity.

Table 1: Summary of Factors Influencing Thiazole Thermal Stability
FactorInfluence on StabilityMitigation Strategy
Temperature Higher temperatures increase the rate of all degradation reactions.[17][18]Use the lowest effective temperature for reactions and purification. Store at low temperatures (-20 °C or below).
pH Both strongly acidic and basic conditions can catalyze hydrolysis and ring-opening.[13][14]Maintain neutral pH during work-up and storage. Use buffered solutions for analysis.
Oxygen Can lead to oxidation of the sulfur atom and other susceptible functional groups.Handle and store sensitive compounds under an inert atmosphere (N₂ or Ar).
Light UV and visible light can induce photo-degradation, which is often temperature-dependent.[8][9]Store compounds in amber vials or in the dark.
Solvent Reactive solvents (e.g., DMSO) can directly cause degradation.[7]Choose inert, high-purity, anhydrous solvents. Store as a solid when possible.
Substituents Electronic and steric properties of substituents dictate the molecule's intrinsic stability.[4][19]Understand the electronic nature of your compound to predict potential liabilities (e.g., susceptibility to oxidation vs. hydrolysis).

Section 3: Analytical Protocols for Monitoring Degradation

A robust, validated analytical method is essential for detecting and quantifying degradation.

Protocol 1: Developing a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the intact thiazole compound from its potential thermal degradation products.

Methodology:

  • Initial Condition Screening:

    • Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Test a gradient elution from a high-aqueous phase to a high-organic phase. A common starting point is a gradient of water (with 0.1% formic acid or trifluoroacetic acid for peak shape) and acetonitrile.[20]

    • Flow Rate: Begin with 1.0 mL/min.

    • Detection: Use a diode-array detector (DAD) to scan a wide UV range (e.g., 200-400 nm) to find the optimal detection wavelength for the parent compound and any impurities.[20]

  • Generate Degradation Products (For Method Validation):

    • Perform a forced degradation study (see Protocol 2 below) to generate a sample containing the parent compound and its primary degradants.

  • Method Optimization:

    • Inject the forced degradation sample into the HPLC system.

    • Adjust the gradient slope, mobile phase composition, and flow rate to achieve baseline separation between the parent peak and all degradation product peaks. The goal is a resolution (Rs) of >1.5 between all peaks.

  • Validation:

    • Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, and precision.[21] This ensures the method is "stability-indicating."

Protocol 2: Conducting a Forced Degradation Study

Objective: To intentionally degrade the thiazole compound under stressed conditions to identify likely degradation pathways and products, which is essential for developing stability-indicating methods.[3][22]

Methodology:

Prepare a solution of the thiazole compound (e.g., 1 mg/mL in a suitable solvent) and subject separate aliquots to the following stress conditions.[14]

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 2-4 hours.[13][14]

  • Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 2-4 hours.[13][14]

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[14][22]

  • Thermal Degradation (Dry Heat): Store the solid compound in an oven at a temperature below its melting point (e.g., 70-80 °C) for 24-48 hours.[20]

  • Photodegradation: Expose the solution to a light source providing combined UV and visible light (per ICH Q1B guidelines) for a specified duration.[22]

  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the developed HPLC method. Compare the chromatograms to an unstressed control sample to identify degradation peaks. LC-MS/MS can then be used to elucidate the structures of the observed degradants.[8][23]

Section 4: Visualizing Degradation & Troubleshooting Logic

Diagram 1: Generalized Thermal Degradation Pathways for a Substituted Thiazole

G cluster_start Initial Compound cluster_stress Stress Factor cluster_products Potential Degradation Products Start Substituted Thiazole Stress High Temperature (Δ) Start->Stress P1 Ring-Opened Product (e.g., Thioamide) Stress->P1 Mechanism: Ring Cleavage P2 Side-Chain Fragments Stress->P2 Mechanism: Side-Chain Scission P3 Oxidized Thiazole (e.g., N-oxide, S-oxide) Stress->P3 Condition: + Oxygen P4 Other Rearranged Products Stress->P4 Mechanism: Rearrangement

Caption: Generalized pathways for thiazole degradation under thermal stress.

Diagram 2: Troubleshooting Workflow for Unexpected Thiazole Degradation

G Start Unexpected Degradation Observed (e.g., by LCMS) Q_Stage At which stage did it occur? Start->Q_Stage S_Synthesis During Synthesis Q_Stage->S_Synthesis Synthesis S_Purification During Purification Q_Stage->S_Purification Purification / Work-up S_Storage During Storage Q_Stage->S_Storage Storage C_Synthesis Potential Causes: - Temp too high? - Reaction too long? - Wrong pH / Catalyst? - Oxygen present? S_Synthesis->C_Synthesis Sol_Synthesis Solutions: - Lower temperature - Optimize time - Use inert atmosphere - Screen catalysts/solvents C_Synthesis->Sol_Synthesis C_Purification Potential Causes: - High rotovap temp? - Acidic silica gel? - Prolonged heating? S_Purification->C_Purification Sol_Purification Solutions: - Low-temp evaporation - Use neutral alumina - Consider recrystallization C_Purification->Sol_Purification C_Storage Potential Causes: - Wrong solvent (DMSO)? - Light exposure? - High ambient temp? S_Storage->C_Storage Sol_Storage Solutions: - Store solid at -20°C - Use amber vials - Use inert solvent C_Storage->Sol_Storage

Caption: A logical workflow for diagnosing and solving thiazole degradation issues.

References

  • Title: Importance of substituents in ring opening: a DFT study on a model reaction of thiazole to thioamide Source: ResearchG
  • Title: Research progress of thiazole flavor compounds. Source: CABI Digital Library URL:[Link]
  • Title: Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach Source: PMC - National Center for Biotechnology Inform
  • Title: Research Progress of Thiazole Flavor Compounds Source: oar.scdb.cn URL:[Link]
  • Title: Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR Source: PubMed URL:[Link]
  • Title: Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique Source: ResearchG
  • Title: Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole Source: SpringerLink URL:[Link]
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  • Title: Validation of an Analytical Method for the Determination of Thiabendazole in Various Food M
  • Title: Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor Source: Scipedia URL:[Link]
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  • Title: Forced Degradation Studies Source: MedCrave online URL:[Link]
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  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: PMC - National Center for Biotechnology Inform
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  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL:[Link]
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  • Title: Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates Source: PMC - National Center for Biotechnology Inform
  • Title: Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review Source: bepls URL:[Link]
  • Title: Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents Source: TSpace - University of Toronto URL:[Link]
  • Title: Review of the synthesis and biological activity of thiazoles Source: Taylor & Francis Online URL:[Link]
  • Title: Regioisomerism effects on the thermal decomposition mechanism of fused triazole-based high-nitrogen compounds: a DFT study Source: PubMed URL:[Link]

Sources

Technical Support Center: Maillard Reaction Byproduct Minimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Maillard reaction control. This guide is designed for researchers, scientists, and drug development professionals who are looking to understand and minimize the formation of undesirable byproducts during their experiments. The Maillard reaction, while beneficial for creating flavors and colors, can also generate potentially harmful or unwanted compounds, such as acrylamide and advanced glycation end-products (AGEs).[1][2] In a pharmaceutical context, these reactions can lead to drug degradation, loss of potency, and the formation of impurities.[3]

This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. We will delve into the causality behind experimental choices, providing you with the knowledge to not only follow protocols but to intelligently adapt them to your specific system.

Part 1: Foundational Concepts & Troubleshooting
Understanding the Maillard Reaction Pathway

The Maillard reaction is a complex cascade of chemical events initiated between an amino group (from an amino acid, peptide, or protein) and the carbonyl group of a reducing sugar.[1][2][4] The reaction proceeds through three main stages:

  • Initial Stage: Condensation of the sugar and amino compound to form a Schiff base, which then rearranges to a more stable Amadori or Heyns product. This stage is colorless.[5][6]

  • Intermediate Stage: The Amadori/Heyns products undergo degradation through various pathways, including dehydration and fragmentation. This leads to the formation of highly reactive dicarbonyl compounds (like glyoxal and methylglyoxal), furfurals, and Strecker aldehydes.[4][7] Many undesirable byproducts are formed at this stage.

  • Final Stage: These intermediate compounds polymerize and condense to form high molecular weight, colored compounds known as melanoidins.[1][6]

Understanding this pathway is critical for troubleshooting, as most mitigation strategies target one of these specific stages.

Caption: Simplified Maillard reaction pathway highlighting key stages and byproduct formation points.

Q&A Troubleshooting Guide
Issue 1: Excessive Browning and Melanoidin Formation

Q: My experiment is resulting in a product that is too dark. How can I reduce the formation of brown melanoidins?

A: Excessive browning indicates that the Maillard reaction is progressing rapidly into the final stage. To control this, you need to slow down the overall reaction rate. Several parameters can be adjusted:

  • 1. Reduce the Temperature: The Maillard reaction is highly temperature-dependent.[1][2] Lowering the reaction temperature, even by 10-20°C, can significantly decrease the rate of melanoidin formation. The trade-off is a longer reaction time to achieve desired intermediate products. High temperatures (typically above 120°C) accelerate all stages of the reaction, including the final polymerization into melanoidins.[2]

  • 2. Adjust the pH: The Maillard reaction rate is strongly influenced by pH.[1][8]

    • Lowering the pH (more acidic): The initial step of the reaction involves a nucleophilic attack by the amino group. At a lower pH, this amino group becomes protonated (-NH3+), which reduces its nucleophilicity and slows the reaction.[7][9] This is a very effective way to inhibit browning. However, be aware that very low pH can favor the formation of other byproducts like furfurals through acid-catalyzed sugar degradation.[7][9]

    • Increasing the pH (more alkaline): Alkaline conditions deprotonate the amino group, making it a stronger nucleophile and dramatically accelerating the reaction, leading to more intense browning.[1][8]

  • 3. Modify Water Activity (aW): Water has a dual role in the reaction. The reaction rate is maximal at intermediate water activities (aW 0.4–0.8).[7][9]

    • High aW (>0.8): Excess water dilutes the reactants, slowing down the reaction rate.[10]

    • Low aW (<0.4): Limited water restricts the mobility of reactants, also slowing the reaction.[11] If your system allows, adjusting the water activity outside the optimal range can help control browning.

Issue 2: Formation of Harmful Byproducts (Acrylamide, AGEs)

Q: My analysis shows the presence of acrylamide. What are the most effective strategies to prevent its formation?

A: Acrylamide is a potential carcinogen that primarily forms from the amino acid asparagine and a carbonyl source at high temperatures (>120°C).[2][12] Mitigation strategies focus on limiting the availability of its precursors or altering reaction conditions.

  • 1. Precursor Selection: The most direct method is to select raw materials with lower concentrations of asparagine and reducing sugars.[13] If this is not possible, consider enzymatic treatment. The enzyme asparaginase converts asparagine to aspartic acid, which does not form acrylamide.[7] This is a highly effective and widely used strategy.

  • 2. Temperature and Time Control: Avoid high-temperature, low-moisture processing conditions where possible.[12][14] Lowering the temperature and extending the time can significantly reduce acrylamide levels.

  • 3. Use of Inhibitors: Certain compounds can inhibit acrylamide formation.

    • Sulfur-containing compounds: Cysteine and other thiols can compete with asparagine for reactive carbonyls or trap the dicarbonyl intermediates that facilitate the reaction.[15]

    • Polyphenols: Compounds like epicatechin and other flavonoids have been shown to reduce acrylamide formation, likely by trapping reactive intermediates.[1][16]

Q: How can I minimize the formation of Advanced Glycation End-products (AGEs) like CML (Nε-Carboxymethyllysine)?

A: AGEs are formed through the reaction of reactive dicarbonyl intermediates (like glyoxal and MGO) with amino acids, particularly lysine.[1][7] Therefore, control strategies focus on "trapping" these dicarbonyls before they can react further.

  • 1. Dicarbonyl Trapping Agents: This is the most targeted approach.

    • Aminoguanidine: A well-known inhibitor that reacts with early glycation products and dicarbonyls like 3-deoxyglucosone, preventing their conversion into AGEs.[17]

    • Phenolic Compounds & Polyphenols: Many natural extracts rich in polyphenols (e.g., from tea, grapes) can effectively trap α-dicarbonyls.[9][16]

    • Thiols: Cysteine, glutathione, and N-acetylcysteine are effective at trapping dicarbonyls.[7]

  • 2. Control Reactant Ratios: High concentrations of reducing sugars can lead to increased formation of dicarbonyl intermediates and subsequently AGEs.[1][2] If possible, use the minimum concentration of reducing sugar necessary for your application.

  • 3. pH Control: While alkaline conditions accelerate the overall reaction, some AGE formation pathways are favored at different pH levels. Characterizing the optimal pH for minimizing your specific target AGE is recommended.

Table 1: Summary of Parameter Effects on Byproduct Formation
ParameterEffect on Reaction RateImpact on Browning (Melanoidins)Impact on Acrylamide/AGEsRationale & Key Considerations
Temperature Increases with temperatureSignificantly increasesIncreases, especially >120°C for acrylamideA key control parameter. Lowering thermal load is a primary strategy for byproduct reduction.[14]
pH Increases with pHSignificantly increasesComplex; depends on specific byproduct pathwayLowering pH reduces amino group nucleophilicity, slowing the initial step.[7][8]
Water Activity (aW) Maximal at 0.4-0.8Maximal at 0.4-0.8Follows overall reaction rateHigh aW dilutes reactants; low aW reduces mobility.[10][11]
Reactant Type Pentoses > Hexoses[5]Depends on amino acid/sugar pairAsparagine is key for acrylamide; Lysine/Arginine for AGEsReactant choice directly dictates the potential byproduct profile.[4][13]
Part 2: Proactive Strategies & Experimental Design
Q: How does the choice of amino acid and reducing sugar impact the byproduct profile?

A: The specific reactants are fundamental to the types and quantities of byproducts formed.

  • Amino Acids:

    • Lysine and Arginine: These basic amino acids are highly reactive due to their primary amino groups and are major precursors for many AGEs.[1][13]

    • Asparagine: As mentioned, this is the primary precursor for acrylamide when heated with reducing sugars.[2]

    • Cysteine: This sulfur-containing amino acid can produce desirable meaty flavors but can also act as an inhibitor of other reactions by trapping carbonyls.[15][18]

    • Glycine: Often used in model systems, it is highly reactive but produces a different profile of flavor and color compounds compared to lysine.[5]

  • Reducing Sugars:

    • Reactivity: The reaction rate generally follows: Ribose > Glucose/Fructose > Lactose. Pentoses (like ribose) are more reactive than hexoses (like glucose).[5]

    • Byproduct Profile: Fructose and glucose, despite being isomers, lead to the formation of distinct Maillard reaction products (MRPs).[1][2] Using a less reactive sugar can be a simple way to slow the reaction. Sucrose is a non-reducing sugar and does not directly participate unless it is first hydrolyzed into glucose and fructose.[1]

Q: I want to screen for chemical inhibitors. What is a good experimental workflow?

A: A systematic approach is crucial. The goal is to find an inhibitor that is effective at a concentration that doesn't negatively impact your final product's other critical quality attributes.

Caption: Experimental workflow for screening and validating a Maillard reaction byproduct inhibitor.

Experimental Protocol: Screening for α-Dicarbonyl Trapping Agents

This protocol outlines a method to assess the efficacy of a potential inhibitor in reducing α-dicarbonyl compounds in a model system.

1. Materials & Reagents:

  • Model Reactants: Glucose (0.5 M), Glycine (0.5 M)

  • Buffer: Phosphate buffer (0.2 M, pH 7.4)

  • Potential Inhibitor: e.g., N-acetylcysteine (NAC), Epicatechin, Aminoguanidine

  • Derivatizing Agent: o-phenylenediamine (OPD) for HPLC analysis

  • Analytical Standards: Methylglyoxal (MGO), Glyoxal (GO)

  • Solvents: HPLC-grade water and acetonitrile

2. Procedure:

  • Reaction Setup:

    • Prepare a stock solution of glucose and glycine in the phosphate buffer.

    • Create test groups by adding the inhibitor at various concentrations (e.g., 1, 5, 10 mM). Include a control group with no inhibitor.

    • Aliquot solutions into sealed vials to prevent evaporation.

  • Incubation:

    • Place all vials in a heating block or water bath set to a specific temperature (e.g., 90°C).

    • Remove vials at predetermined time points (e.g., 0, 30, 60, 120 minutes).

    • Immediately place removed vials on ice to quench the reaction.

  • Sample Preparation for Analysis:

    • Dilute a portion of the reaction mixture with water.

    • Add the OPD derivatizing agent. OPD reacts with α-dicarbonyls to form stable, UV-active quinoxalines.

    • Allow the derivatization reaction to proceed in the dark for a set time (e.g., 3 hours).

  • HPLC-UV Analysis:

    • Analyze the derivatized samples using a C18 reverse-phase HPLC column.

    • Use a gradient of water and acetonitrile for separation.

    • Detect the quinoxaline derivatives using a UV detector (approx. 315 nm).

    • Quantify MGO and GO levels by comparing peak areas to those of the analytical standards.

3. Data Interpretation:

  • Compare the concentration of MGO and GO in the inhibitor test groups to the control group at each time point. A significant reduction in dicarbonyl levels indicates effective trapping by the inhibitor.

Frequently Asked Questions (FAQs)

Q1: Can I use antioxidants to control the Maillard reaction? A: Yes, antioxidants can inhibit the Maillard reaction.[1] The reaction involves free radical pathways, especially in the intermediate and final stages. Antioxidants can scavenge these free radicals, thereby interrupting the cascade and reducing the formation of melanoidins and other byproducts.[17]

Q2: Are there analytical methods to monitor the reaction in real-time? A: While challenging, some techniques can provide insights. UV-Vis spectroscopy can track the formation of colored compounds and some intermediates (like HMF).[19][20] Fluorescence spectroscopy can monitor the formation of fluorescent AGEs. For detailed, quantitative analysis of specific byproducts, chromatographic methods like HPLC and GC-MS after sample workup are the standard.[18][19][21]

Q3: My drug has a primary amine group and is formulated with lactose. It's turning brown on storage. What's happening and how do I fix it? A: This is a classic pharmaceutical compatibility issue due to the Maillard reaction.[3] The primary amine on your active pharmaceutical ingredient (API) is reacting with the reducing sugar, lactose. This leads to discoloration, degradation of the API, and formation of potentially toxic byproducts.

  • Immediate Solution: The most effective strategy is to replace lactose with a non-reducing sugar excipient, such as sucrose, mannitol, or microcrystalline cellulose.[3]

  • Other Strategies: If reformulation is not an option, you must rigorously control moisture content (as water facilitates the reaction), storage temperature, and potentially add a pH-modifying excipient to lower the micro-environmental pH.

Q4: Does the presence of metal ions affect the reaction? A: Yes, transition metal ions like copper and iron can act as catalysts, accelerating the Maillard reaction by facilitating the formation of reactive intermediates.[1][22] If your system contains trace metals, consider using a chelating agent like EDTA to sequester them and slow the reaction.

References
  • Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applic
  • Control of Maillard Reactions in Foods: Strategies and Chemical Mechanisms. (2017). Journal of Agricultural and Food Chemistry.
  • Control of Maillard Reactions in Foods: Strategies and Chemical Mechanisms. (2017). CORE.
  • THE EFFECT OF pH ON FLAVOR FORMATION AND ANTIOXIDANT ACTIVITY OF AMINO ACID AND SUGARS INTERACTION PRODUCTS. (n.d.).
  • The Maillard reaction: the science behind flavour and colour in foods and beverages. (2024). Ragus.
  • The Maillard reaction inhibitors and their biological and therapeutic significance. (n.d.).
  • The Relationship Between Water Activity and the Maillard Reaction in Roasting. (2017). Royal Coffee.
  • Strategies to inhibit the Maillard reaction (MR). (n.d.).
  • The Role of pH in Maillard-Type Reactions. (2004). Nestlé Research Center.
  • Insights into flavor and key influencing factors of Maillard reaction products: A recent upd
  • The Maillard Reaction. (2019).
  • Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. (n.d.).
  • Inhibitory mechanisms of Maillard reaction products. (n.d.). PubMed.
  • Simultaneous Quantitative Analysis of Maillard Reaction Precursors and Products by High-Performance Anion Exchange Chromatography. (2003). Journal of Agricultural and Food Chemistry.
  • Maillard Reaction in Flour Product Processing: Mechanism, Impact on Quality, and Mitigation Strategies of Harmful Products. (2025).
  • Acrylamide, a toxic maillard by-product and its inhibition by sulfur-containing compounds: A mini review. (n.d.). Frontiers in Nutrition.
  • Effects of pH on Caramelization and Maillard Reaction Kinetics in Fructose‐Lysine Model Systems. (2001). Journal of Food Science.
  • Analytical Methods for the Assessment of Maillard Reactions in Foods. (n.d.).
  • Analytical Methods for the Determination of Maillard Reaction Products in Foods. An Introduction. (n.d.).
  • Maillard reaction kinetics in milk powder: Effect of water activity at mild temper
  • Maillard Reaction in Limited Moisture and Low Water Activity Environment. (n.d.).
  • Potential Use of the Maillard Reaction for Pharmaceutical Applications: Gastric and Intestinal Controlled Release Alginate-Albumin Beads. (2019).
  • Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition. (n.d.).
  • Maillard reaction. (n.d.). Wikipedia.
  • Effect of Amino Acid, Sugar, Ca, and Mg on Maillard Reaction-Associated Products in Modified Sparkling Base Wines During Accelerated Aging. (2025).
  • Maillard reactions in pharmaceutical formul
  • The Maillard reaction and its control during food processing. The potential of emerging technologies. (2009). ScienceDirect.
  • Maillard Reaction and Drug Stability. (n.d.).
  • Maillard Reactions in Pharmaceutical Formulations and Human Health. (2011).

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Validation & Comparative

comparative study of different 4,5-Di(hydroxymethyl)thiazole synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 4,5-Di(hydroxymethyl)thiazole

Introduction: this compound is a pivotal intermediate in the synthesis of Vitamin B1 (Thiamine) and other pharmacologically significant molecules. Its structure, featuring a thiazole core with two hydroxymethyl groups, provides a versatile scaffold for further chemical modifications. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers in medicinal chemistry and process development. This guide provides an in-depth comparative analysis of prevalent synthetic methodologies, offering experimental insights and data to inform the selection of the most suitable route for specific research and development needs.

Overview of Synthetic Strategies

The construction of the 4,5-disubstituted thiazole ring is central to the synthesis of this compound. The methods predominantly vary in their choice of starting materials and the strategy for ring formation. This guide will focus on two prominent and illustrative approaches:

  • The Hantzsch Thiazole Synthesis Approach: A classical and widely adapted method involving the condensation of an α-haloketone with a thioamide.[1][2]

  • Synthesis from 1,4-Dithiane-2,5-diol: A more recent approach that utilizes a readily available sulfur-containing heterocycle as a key building block.[3][4]

A third route, involving the reaction of dithiooxamide with aldehydes, is also a viable method for creating thiazolo[5,4-d]thiazoles, which are structurally related but distinct from the target molecule.[5]

Method 1: The Hantzsch Thiazole Synthesis Approach

The Hantzsch synthesis is a cornerstone of thiazole chemistry, valued for its reliability and broad substrate scope.[6] In the context of this compound, this method requires a suitably protected α-haloketone precursor.

Reaction Scheme & Mechanism

The synthesis begins with the reaction of an α-haloketone (or a functional equivalent) with a thioamide. The reaction proceeds via an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Plausible Reaction Pathway:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in the α-haloketone. This forms a tetrahedral intermediate.

  • Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered ring.

  • Dehydration: The resulting hydroxylated thiazoline intermediate readily dehydrates, often under the reaction conditions, to yield the stable, aromatic thiazole ring.

Experimental Protocol (Illustrative)

This protocol is a representative example based on the principles of Hantzsch synthesis and may require optimization for specific substrates and scales.

  • Precursor Synthesis: Synthesize or procure a suitable α-haloketone precursor, such as 1,3-dichloroacetone or a protected version of 1,3-dihydroxyacetone.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the thioamide (e.g., thioformamide) in a suitable solvent such as ethanol or a mixture of ethanol and water.[6]

  • Addition of Reactants: Slowly add the α-haloketone to the thioamide solution. The reaction may be exothermic.

  • Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) for several hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize the solution with a mild base, such as sodium bicarbonate solution. The product may precipitate or require extraction with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Performance & Considerations
ParameterHantzsch Synthesis Approach
Typical Yield 60-85% (highly substrate dependent)
Reaction Time 2-12 hours
Temperature 60-80 °C
Key Reagents α-haloketone, Thioamide
Solvents Ethanol, Methanol, Water mixtures[6]

Advantages:

  • Versatility: The Hantzsch synthesis is adaptable to a wide range of substituted thiazoles.[8]

  • High Yields: When optimized, this method can provide good to excellent yields.[6]

  • Well-Established: The mechanism and conditions are well-documented in the literature.[1][2]

Disadvantages:

  • Precursor Availability: The synthesis and handling of potentially lachrymatory and toxic α-haloketones can be a significant drawback.

  • Regioselectivity: With unsymmetrical ketones and thioamides, issues of regioselectivity can arise, leading to isomeric mixtures.[7]

  • Harsh Conditions: Some variations may require acidic or basic conditions that are not compatible with sensitive functional groups.[7]

Method 2: Synthesis from 1,4-Dithiane-2,5-diol

This newer methodology offers an alternative pathway that avoids the direct use of α-haloketones. 1,4-Dithiane-2,5-diol serves as a stable, easy-to-handle precursor to the required C2-S fragment.

Reaction Scheme & Mechanism

This method involves a [3+2] annulation reaction between 1,4-dithiane-2,5-diol and a thioamide in the presence of a base.[3][4] The 1,4-dithiane-2,5-diol acts as a synthetic equivalent of mercaptoacetaldehyde.

Plausible Reaction Pathway:

  • Ring Opening: Under basic conditions (e.g., triethylamine), the 1,4-dithiane-2,5-diol undergoes a ring-opening to generate a reactive mercaptoaldehyde intermediate.

  • Condensation: This intermediate then condenses with the thioamide. The sulfur of the thioamide attacks the aldehyde, and the nitrogen attacks the carbon bearing the thiol group.

  • Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration steps lead to the formation of the thiazole ring. This approach often yields hydroxyl-substituted thiazoline intermediates that can be further dehydrated to the target thiazole.[3]

Experimental Protocol (Illustrative)
  • Reaction Setup: In a sealed tube or a round-bottom flask with a condenser, combine 1,4-dithiane-2,5-diol and the desired thioamide (e.g., thioformamide) in a suitable solvent like dichloromethane (DCM).

  • Base Addition: Add a catalytic or stoichiometric amount of an organic base, such as triethylamine (Et3N).[4]

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50 °C) for several hours (typically 8-12 hours).[4] Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling, the reaction mixture can be washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4) and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the this compound.

Performance & Considerations
Parameter1,4-Dithiane-2,5-diol Approach
Typical Yield 70-90%
Reaction Time 8-12 hours
Temperature ~50 °C
Key Reagents 1,4-Dithiane-2,5-diol, Thioamide, Organic Base
Solvents Dichloromethane (DCM)

Advantages:

  • Milder Conditions: This method generally employs milder reaction conditions compared to the classical Hantzsch synthesis.[4]

  • Avoids Haloketones: It circumvents the use of hazardous α-haloketones.

  • Good Yields: The reported yields for this type of annulation are often high.[3]

Disadvantages:

  • Substrate Scope: The substrate scope may not be as extensively explored as the Hantzsch synthesis.

  • Longer Reaction Times: The reaction times can be longer compared to some high-temperature Hantzsch protocols.

Comparative Summary and Workflow

The choice between these methods depends on several factors including the availability of starting materials, scale of the synthesis, and tolerance for specific reaction conditions.

Data Comparison
FeatureMethod 1: Hantzsch SynthesisMethod 2: From 1,4-Dithiane-2,5-diol
Starting Materials α-haloketone, Thioamide1,4-Dithiane-2,5-diol, Thioamide
Key Advantage Well-established, versatileMilder conditions, avoids haloketones
Key Disadvantage Use of hazardous reagentsPotentially longer reaction times
Typical Yield 60-85%70-90%
Typical Temp. 60-80 °C~50 °C
Logical Workflow for Method Selection

Caption: Decision workflow for selecting a synthesis method.

Conclusion

Both the Hantzsch synthesis and the route from 1,4-dithiane-2,5-diol represent effective strategies for the preparation of this compound. The classical Hantzsch method is a robust and well-understood pathway, ideal for laboratories equipped to handle α-haloketones. Conversely, the 1,4-dithiane-2,5-diol approach offers a modern, safer, and milder alternative that can provide excellent yields, making it an attractive option for green chemistry initiatives and for syntheses involving sensitive substrates. The ultimate choice will be guided by the specific constraints and priorities of the research or production environment.

References

  • PrepChem. Synthesis of (2) 4-Hydroxymethyl-4,5,6,7-tetrahydro-benzo[d]thiazole (IV).
  • Organic Chemistry Portal. Thiazole synthesis.
  • Google Patents. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Bouchet, M. J., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2985.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • Zhang, M., et al. (2022). Synthesis of 2‐Substituted‐4,5‐Dihydrothiazol‐4‐Ols by [3+2] Annulation of 1,4‐Dithiane‐2,5‐Diol with Thioamides. ChemistrySelect, 7(32).
  • Imomova, S. M., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Chemistry, 4(4), 1361-1374.
  • Goud, E. D., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. ACS Omega, 7(40), 35891-35899.
  • Zhang, M., et al. (2022). Synthesis of 2‐Substituted‐4,5‐Dihydrothiazol‐4‐Ols by [3+2] Annulation of 1,4‐Dithiane‐2,5‐Diol with Thioamides. ResearchGate.
  • Al-Amiery, A. A. (2012). Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles. Organic and Medicinal Chemistry Letters, 2(1), 29.
  • Google Patents. CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde.
  • Bai, N., Sha, Y., & Meng, G. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(4), 943-947.
  • Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(12), 4485-4488.
  • Bai, N., Sha, Y., & Meng, G. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(4), 943–947.
  • Aly, A. A., et al. (2023). Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. Results in Chemistry, 5, 100778.
  • Google Patents. US6630593B1 - Process for preparing a 1-substituted 5-hydroxymethyl imidazole.

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A Comparative Guide to the Validation of Analytical Methods for 4,5-Di(hydroxymethyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) strategies for the analytical method validation of 4,5-Di(hydroxymethyl)thiazole. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A robust, validated method ensures that quantification of key compounds, whether as active pharmaceutical ingredients (APIs), intermediates, or impurities, is accurate and reproducible.

The subject of our study, this compound, presents a specific analytical challenge due to its high polarity, conferred by the two hydroxymethyl groups. This property complicates retention on traditional nonpolar stationary phases like C18. This guide will navigate this challenge by comparing a Hydrophilic Interaction Liquid Chromatography (HILIC) method with a modern Reversed-Phase (RP-HPLC) approach using a polar-endcapped stationary phase. All validation activities are conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[1][2][3]

The Analytical Imperative: Addressing Polarity

Standard RP-HPLC often fails to adequately retain highly polar compounds like this compound.[4][5] The analyte spends too much time in the highly aqueous mobile phase, resulting in elution at or near the void volume. This leads to poor resolution from solvent fronts and other polar impurities, making accurate quantification impossible. To overcome this, we must select a chromatographic system that promotes interaction between the analyte and the stationary phase.

Our two chosen alternatives are:

  • Method A: HILIC with UV Detection: This technique utilizes a polar stationary phase (e.g., bare silica or amide-bonded silica) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The aqueous component forms a water-rich layer on the stationary phase surface, into which the polar analyte partitions, thus promoting retention.

  • Method B: RP-HPLC with a Polar-Endcapped C18 Column and UV Detection: This approach uses a modified reversed-phase column. These columns are designed to prevent "phase collapse" or "dewetting" that can occur with standard C18 phases under highly aqueous conditions.[6] The polar functional groups embedded or endcapped onto the silica surface help maintain a hydrated layer, enabling better retention and peak shape for polar analytes even with 100% aqueous mobile phases.

The Validation Framework: ICH Q2(R1)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Our validation protocol will assess the following key performance characteristics as stipulated by ICH Q2(R1):

  • Specificity (including Forced Degradation)

  • Linearity

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

ValidationWorkflow cluster_0 Phase 1: Method Development & Specificity cluster_1 Phase 2: Core Validation Parameters (ICH Q2) cluster_2 Phase 3: Finalization Dev Method Development (HILIC vs. Polar RP-HPLC) Forced_Deg Forced Degradation Study (ICH Q1A) Dev->Forced_Deg Stress Samples Specificity Specificity & Peak Purity Assessment Forced_Deg->Specificity Analyze Degradants Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Final Validation Report Robustness->Report

Figure 1: Overall workflow for analytical method validation.

Part 1: Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study is the cornerstone of establishing specificity for a stability-indicating method. According to ICH guideline Q1A(R2), this involves subjecting the drug substance to stress conditions more severe than accelerated stability testing.[7][8][9] The goal is to achieve 5-20% degradation to ensure that the method can effectively separate the resulting degradation products from the intact analyte.[7][10]

Experimental Protocol: Forced Degradation
  • Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours. Prepare a 0.1 mg/mL solution from the stressed solid.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Prepare a 0.1 mg/mL solution.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using both Method A (HILIC) and Method B (RP-HPLC). Use a photodiode array (PDA) detector to assess peak purity.

Expected Outcome: For a method to be deemed "stability-indicating," the chromatograms from the stressed samples must show a decrease in the main analyte peak area and the appearance of new peaks corresponding to degradation products, all of which should be baseline-resolved from the main this compound peak.

Stress ConditionMethod A (HILIC) - Peak PurityMethod B (Polar RP) - Peak Purity
Acid HydrolysisPass (Purity Angle < Purity Threshold)Pass (Purity Angle < Purity Threshold)
Base HydrolysisPass (Purity Angle < Purity Threshold)Pass (Purity Angle < Purity Threshold)
OxidationPass (Purity Angle < Purity Threshold)Pass (Purity Angle < Purity Threshold)
ThermalPass (Purity Angle < Purity Threshold)Pass (Purity Angle < Purity Threshold)
PhotolyticPass (Purity Angle < Purity Threshold)Pass (Purity Angle < Purity Threshold)

Part 2: Comparative Validation of Performance Characteristics

Here, we compare the two methods across the core validation parameters.

SampleAnalysisFlow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result Calculation Weigh Accurately weigh ~10 mg of sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Weigh->Dissolve Volumetric Transfer to 100 mL Volumetric Flask & Dilute Dissolve->Volumetric Filter Filter through 0.45 µm PVDF filter Volumetric->Filter Inject Inject sample into HPLC system Filter->Inject Separate Chromatographic Separation (HILIC or Polar RP Column) Inject->Separate Detect UV Detection (e.g., at 245 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify against Calibration Curve Integrate->Quantify

Figure 2: General workflow for sample preparation and analysis.
Chromatographic Conditions
ParameterMethod A: HILICMethod B: RP-HPLC (Polar-Endcapped)
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mmAscentis Express RP-Amide, 2.7 µm, 4.6 x 150 mm
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8B: AcetonitrileA: 10 mM Potassium Phosphate in Water, pH 3.0B: Acetonitrile
Gradient Isocratic: 90% BIsocratic: 5% B
Flow Rate 0.4 mL/min1.0 mL/min
Column Temp. 35°C30°C
Detection UV at 245 nmUV at 245 nm
Injection Vol. 2 µL10 µL
Linearity

This parameter demonstrates the direct proportionality between the concentration of the analyte and the analytical response.

Protocol:

  • Prepare a stock solution of this compound at 1000 µg/mL.

  • Perform serial dilutions to prepare at least five concentration levels covering the expected range (e.g., 1, 10, 50, 100, 200 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration and perform a linear regression analysis.

ParameterMethod A (HILILC)Method B (Polar RP)Acceptance Criteria
Range Tested 1 - 200 µg/mL1 - 200 µg/mLN/A
Correlation Coefficient (R²) 0.99980.9996≥ 0.999
Y-intercept MinimalMinimalClose to zero

Analysis: Both methods exhibit excellent linearity over the tested range, as indicated by the high correlation coefficients. This confirms their suitability for quantitative analysis.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by spiking a placebo or sample matrix with known amounts of the analyte.

Protocol:

  • Prepare solutions at three concentration levels (e.g., 80%, 100%, 120% of the target concentration of 100 µg/mL).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Spiked LevelMethod A (HILIC) - Mean Recovery (%)Method B (Polar RP) - Mean Recovery (%)Acceptance Criteria
80 µg/mL (80%) 99.5%100.8%98.0% - 102.0%
100 µg/mL (100%) 101.1%99.7%98.0% - 102.0%
120 µg/mL (120%) 99.8%101.5%98.0% - 102.0%

Analysis: Both methods demonstrate high accuracy, with recovery values well within the acceptable range for pharmaceutical analysis.

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate preparations of a single sample (e.g., at 100 µg/mL) on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

ParameterMethod A (HILIC) - %RSDMethod B (Polar RP) - %RSDAcceptance Criteria
Repeatability (n=6) 0.65%0.48%≤ 2.0%
Intermediate Precision (n=6) 1.12%0.95%≤ 2.0%

Analysis: Both methods are highly precise. The slightly lower Relative Standard Deviation (%RSD) for Method B suggests it may be marginally more reproducible, a common advantage of the more conventional RP-HPLC format over HILIC, which can sometimes require longer equilibration times.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy. They are often estimated based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

Protocol:

  • Estimate LOD and LOQ from the low-end of the linearity study.

  • Confirm by preparing and injecting solutions at the estimated concentrations.

ParameterMethod A (HILIC)Method B (Polar RP)Acceptance Criteria
LOD (S/N ≈ 3:1) 0.2 µg/mL0.3 µg/mLReport Value
LOQ (S/N ≈ 10:1) 0.7 µg/mL1.0 µg/mLReport Value

Analysis: Method A (HILIC) demonstrates slightly better sensitivity with lower LOD and LOQ values. This can be attributed to sharper peak shapes often achieved in HILIC for very polar analytes, leading to a better signal-to-noise ratio.

Summary and Recommendation

Both the HILIC and the specialized polar-endcapped RP-HPLC methods were successfully validated according to ICH Q2(R1) guidelines for the analysis of this compound. Both methods are specific, linear, accurate, and precise.

FeatureMethod A: HILICMethod B: RP-HPLC (Polar-Endcapped)
Retention ExcellentGood
Sensitivity (LOD/LOQ) ExcellentVery Good
Precision Very GoodExcellent
Robustness/Ease of Use Requires careful equilibration; sensitive to water content in mobile phase.More robust; behaves like traditional RP-HPLC, easier for QC labs to adopt.
Solvent Usage High percentage of organic solvent (Acetonitrile).Low percentage of organic solvent (Greener method).

As a Senior Application Scientist, my recommendation depends on the intended application:

  • For research and development or impurity profiling , where maximum sensitivity and separation of potentially numerous polar impurities are critical, Method A (HILIC) is the superior choice. Its enhanced retention mechanism for polar species provides greater resolving power.

  • For routine quality control (QC) environments , where robustness, ease of use, and high throughput are paramount, Method B (Polar-Endcapped RP-HPLC) is the recommended approach. Its operational similarity to standard reversed-phase methods makes it easier to implement and less prone to variability, and its lower organic solvent consumption is an added environmental and cost benefit.

Ultimately, the choice of method should be based on a risk assessment that considers the specific analytical needs of the project. This guide provides the foundational data to make an informed, scientifically sound decision.

References

  • ICH (2005). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • Altabrisa Group. (2023).
  • Abraham Entertainment. (2023).
  • ICH. Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • ResolveMass Laboratories. (2023).
  • Singh, R., & Raza, K. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 5(2), 77-88. [Link]
  • MedCrave. (2016).
  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Jones, D. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Hichrom Limited. [Link]

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The Unassuming Architect vs. The Decorated Warriors: A Comparative Guide to 4,5-Di(hydroxymethyl)thiazole and its Pharmacologically Potent Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the vast and intricate world of medicinal chemistry, the thiazole ring stands as a privileged scaffold, a foundational element in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5] This guide delves into a comparative analysis of a fundamental, yet often overlooked, thiazole derivative—4,5-Di(hydroxymethyl)thiazole—against its more complex and pharmacologically celebrated counterparts. While direct comparative biological assay data for this compound is scarce, its critical role as a biosynthetic precursor to thiamine (Vitamin B1) provides a unique lens through which to appreciate the diverse functional landscape of thiazole derivatives.

The Foundational Role of this compound: The Architect of Essential Metabolism

This compound, in its phosphorylated form, is a crucial intermediate in the biosynthesis of thiamine (Vitamin B1).[6] Thiamine pyrophosphate, the active form of the vitamin, is an indispensable coenzyme for several key enzymes in carbohydrate and amino acid metabolism. Its importance in cellular function, particularly in the nervous system, is well-established.[6] Therefore, the biological significance of this compound lies not in its direct, potent bioactivity in pharmacological assays, but in its fundamental role as a building block for an essential vitamin.

Below is a simplified representation of the thiamine biosynthesis pathway, highlighting the role of the thiazole precursor.

Caption: Simplified Thiamine Biosynthesis Pathway.

The Decorated Warriors: Highly Substituted Thiazole Derivatives in Modern Drug Discovery

In contrast to the foundational role of this compound, a vast array of thiazole derivatives, heavily decorated with various functional groups, have been synthesized and evaluated for potent pharmacological activities.[1][7] These "warrior" molecules are designed to interact with specific biological targets, leading to therapeutic effects. The versatility of the thiazole ring allows for substitution at multiple positions, enabling chemists to fine-tune the molecule's properties for optimal efficacy and selectivity.[4]

Here, we present a comparative overview of the biological activities of different classes of thiazole derivatives, showcasing the remarkable functional diversity that arises from structural modifications to the core thiazole scaffold.

Table 1: Comparative Biological Activities of Thiazole Derivative Classes
Thiazole Derivative ClassKey Structural FeaturesPrimary Biological ActivitiesExample Compounds/DerivativesRelevant Biological Assays
This compound Simple di-hydroxymethyl substitutionPrecursor to Vitamin B1Thiamine PrecursorsYeast growth assays, HPLC for thiamine quantification[8]
Antimicrobial Thiazoles Often bear bulky aromatic or heterocyclic substituentsAntibacterial, AntifungalSulfathiazole, Ritonavir (Anti-HIV)[9]Minimum Inhibitory Concentration (MIC) assays, Zone of inhibition assays[10]
Anticancer Thiazoles Varied substitutions, often designed to inhibit specific kinases or enzymesAntiproliferative, Pro-apoptotic, Anti-metastaticDasatinib, Tiazofurin[11][12]MTT assay, Cell cycle analysis, Apoptosis assays (Annexin V/PI staining)[11]
Anti-inflammatory Thiazoles Diverse structures, often targeting inflammatory enzymes or signaling pathwaysInhibition of pro-inflammatory cytokines, COX/LOX inhibitionMeloxicam, Fanetizole[5][13]Nitric oxide (NO) release assays, Cytokine expression analysis (ELISA, qPCR)[5]
Neuroprotective Thiazoles Designed to cross the blood-brain barrier and interact with CNS targetsAntioxidant, Anti-apoptotic in neuronal cells, Modulation of neurotransmitter systemsRiluzole, PramipexoleNeuronal cell viability assays (e.g., against oxidative stress), Measurement of reactive oxygen species (ROS)[14][15]

Experimental Protocols for the Biological Evaluation of Thiazole Derivatives

The following section provides standardized, step-by-step methodologies for key in vitro assays commonly employed to assess the biological activities of thiazole derivatives. These protocols serve as a practical guide for researchers in the field.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Thiazole Derivative Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strain overnight in appropriate broth media. Dilute the culture to achieve a standardized inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiazole derivative stock solutions in broth media.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Assay_Workflow A Prepare Thiazole Stock Solutions C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microorganism B->D C->D E Incubate Plate D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for MIC Assay.

Anticancer Activity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Nitric Oxide (NO) Release Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[5]

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of the thiazole derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.

  • Analysis: Compare the NO levels in treated wells to the LPS-stimulated control to determine the inhibitory effect of the compounds.

Concluding Remarks: From a Humble Precursor to a Pharmacological Powerhouse

While this compound may not exhibit the potent and direct pharmacological effects of its more complex derivatives in standard biological assays, its indispensable role in thiamine biosynthesis underscores the fundamental importance of the thiazole scaffold to life. The vast body of research on other thiazole derivatives reveals a remarkable story of chemical evolution, where the strategic addition of functional groups to this core structure has unlocked a treasure trove of therapeutic potential.[3][7]

This guide illustrates a crucial concept in drug discovery: the journey from a simple, essential building block to a diverse arsenal of highly specific and potent therapeutic agents. The unassuming architect, this compound, lays the foundation upon which the decorated warriors of modern pharmacology are built. Future research may yet uncover direct biological activities of this simple thiazole, but its legacy as a cornerstone of essential metabolism is already firmly established.

References

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (n.d.).
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Pharmaceutical Sciences and Research, 12(4), 1-10.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research, 70(1), 177-186.
  • Thiazole Ring—A Biologically Active Scaffold. (2022). Molecules, 27(19), 6514.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Mini-Reviews in Medicinal Chemistry, 24(2), 196-251.
  • Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. (2021). Nutrients, 13(6), 1863.
  • Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. (2021). European Journal of Medicinal Chemistry, 225, 113743.
  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025). Journal of Biomolecular Structure and Dynamics, 1-15.
  • Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. (2021).
  • Application of "4-(Methoxymethyl)thiazole" in antimicrobial drug discovery. (n.d.). Benchchem.
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A Spectroscopic Guide to the Characterization of 4,5-Di(hydroxymethyl)thiazole and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous characterization of heterocyclic compounds is a cornerstone of quality control and synthetic pathway validation. This guide provides an in-depth spectroscopic comparison of 4,5-Di(hydroxymethyl)thiazole, a key intermediate in the synthesis of Vitamin B1 (Thiamine) and other pharmaceuticals, with its common precursors. By understanding the distinct spectral fingerprints of these molecules, scientists can confidently track reaction progress and ensure the purity of their final product.

The synthesis of the thiazole ring is a fundamental transformation in organic chemistry, with multiple established routes. For the purpose of this guide, we will focus on two common pathways to thiazole derivatives, highlighting the spectroscopic features of the key starting materials. The primary route involves the reaction of 1,4-dithiane-2,5-diol with a nitrogen source, while a secondary route to a related thiazole utilizes 3-acetylpropanol and thiourea.

The Synthetic Landscape

A common and efficient method for the synthesis of the thiazole ring involves the Hantzsch thiazole synthesis. In the context of 4,5-disubstituted thiazoles, a key precursor is 1,4-dithiane-2,5-diol, which can react with an ammonia source to form the desired thiazole core. Another relevant synthetic approach for a similar thiazole derivative involves the reaction of a γ-keto alcohol, such as 3-acetylpropanol, with thiourea. Understanding the spectroscopic signatures of these precursors is paramount for monitoring the transformation to the final product.

G cluster_0 Route 1 cluster_1 Route 2 (Analog Synthesis) A 1,4-Dithiane-2,5-diol C This compound A->C B Ammonia B->C D 3-Acetylpropanol F 4-Methyl-5-(2-hydroxyethyl)thiazole D->F E Thiourea E->F G cluster_0 General Workflow A Sample Preparation B NMR Spectroscopy A->B C IR Spectroscopy A->C D Mass Spectrometry A->D

Figure 2: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of 400 MHz or higher.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of -2 to 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 0 to 220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Use a Fourier-transform infrared (FTIR) spectrometer.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a gas chromatography (GC) or liquid chromatography (LC) inlet.

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Conclusion

The successful synthesis and purification of this compound rely on the careful monitoring of the reaction progress and the definitive characterization of the final product. By employing a combination of NMR, IR, and Mass Spectrometry, researchers can unequivocally distinguish the desired thiazole from its precursors. The distinct spectroscopic signatures of the aromatic thiazole ring, the disappearance of precursor functional groups, and the characteristic molecular weight and fragmentation patterns provide a robust analytical framework for ensuring the integrity of this valuable synthetic intermediate. This guide serves as a foundational resource for scientists engaged in the synthesis and development of thiazole-based pharmaceuticals, promoting a higher standard of scientific rigor and reproducibility.

References

  • Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. IOSR Journal of Applied Chemistry. [Link]
  • UV-Vis Spectrum of Thiourea. SIELC Technologies. [Link]
  • 4-Methyl-5-(2-hydroxyethyl)thiazole. PubChem. [Link]
  • The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol.
  • Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles. SciSpace. [Link]
  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]
  • Mass spectrum and fragmentations for compound 5.
  • 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application. Oriental Journal of Chemistry. [Link]
  • Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Deriv
  • 1,4-Dithiane-2,5-diol. PubChem. [Link]
  • 2,5-Dihydroxy-1,4-dithiane. SpectraBase. [Link]
  • Synthesis and X‐ray Characterization of 4,5‐Dihydropyrazolyl‐Thiazoles Bearing a Coumarin Moiety. ChemistrySelect. [Link]
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv

A Comparative Guide to Chromatographic Purity Assessment of 4,5-Di(hydroxymethyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stringent control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a fundamental pillar of drug safety and efficacy. 4,5-Di(hydroxymethyl)thiazole, a key intermediate in the synthesis of Vitamin B1 (Thiamine) and other therapeutic agents, is no exception. Its purity can significantly impact the quality and safety of the final drug product. This guide provides an in-depth comparison of three cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC)—for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present supporting data, and provide field-proven insights to empower researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.

The Criticality of Purity for this compound

This compound is a polar heterocyclic compound whose synthesis can introduce a variety of impurities. These can include unreacted starting materials, by-products from side reactions, and degradation products.[1] Given its role as a precursor to essential medicines, ensuring its purity is paramount. The presence of impurities can lead to:

  • Altered pharmacological activity: Impurities may have their own biological effects, potentially leading to undesirable side effects or reduced efficacy of the final API.

  • Toxicity: Some impurities can be toxic, even at trace levels.

  • Instability: Reactive impurities can degrade the API over time, affecting its shelf life and therapeutic consistency.

Therefore, a robust analytical methodology to separate, identify, and quantify these impurities is indispensable.

Comparative Analysis of Chromatographic Techniques

The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the specific analytical requirements, such as sensitivity, resolution, and throughput.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Partitioning of analytes between a liquid mobile phase and a solid stationary phase at high pressure.Partitioning of volatile analytes between a gaseous mobile phase and a solid or liquid stationary phase.Separation based on differential migration of analytes on a solid stationary phase coated on a plate, driven by a liquid mobile phase via capillary action.
Best Suited For Non-volatile, polar, and thermally labile compounds. Ideal for quantitative analysis.[2]Volatile and thermally stable compounds. Can analyze semi-volatile compounds after derivatization.[2]Rapid, qualitative screening and semi-quantitative analysis. Cost-effective for monitoring reaction progress.[2][3]
Resolution Very HighHigh to Very HighLow to Medium
Sensitivity High (ng to pg)Very High (pg to fg)Low (µg to ng)
Analysis Time 5-30 minutes[2]2-60 minutes[2]5-20 minutes[2]
Cost HighMedium to HighVery Low[2]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

For a polar and non-volatile molecule like this compound, Reverse-Phase HPLC (RP-HPLC) is the most powerful and widely adopted technique for purity assessment.[4] Its high resolution and sensitivity make it ideal for separating and quantifying closely related impurities.

The Rationale Behind the Method

The choice of a C18 stationary phase is based on its hydrophobic nature, which provides effective retention for a moderately polar compound like this compound when used with a polar mobile phase. A gradient elution with water and a polar organic solvent like acetonitrile or methanol allows for the separation of a wide range of impurities with varying polarities. UV detection is suitable as the thiazole ring possesses a chromophore that absorbs in the UV region.

Experimental Protocol: RP-HPLC

Objective: To develop a stability-indicating RP-HPLC method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30-32 min: 60% to 5% B

    • 32-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve 10 mg of this compound in the mobile phase (initial conditions) to prepare a 1 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis S1 Weigh Sample S2 Dissolve in Mobile Phase S1->S2 S3 Dilute to Working Concentration S2->S3 H2 Inject Sample S3->H2 H1 System Equilibration H1->H2 H3 Gradient Elution & Separation H2->H3 H4 UV Detection H3->H4 D1 Integrate Peaks H4->D1 D2 Calculate % Purity & Impurities D1->D2 GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Weigh Sample P2 Add Derivatizing Agent & Solvent P1->P2 P3 Heat to Complete Derivatization P2->P3 G1 Inject Derivatized Sample P3->G1 G2 Chromatographic Separation G1->G2 G3 Mass Spectrometric Detection G2->G3 D1 Identify Peaks via Mass Spectra G3->D1 D2 Quantify using Peak Areas D1->D2 TLC_Logic Analyte This compound (Polar) Interaction Stronger Adsorption of Polar Components Analyte->Interaction StationaryPhase Silica Gel (Polar Stationary Phase) StationaryPhase->Interaction MobilePhase Ethyl Acetate:Methanol (Moderately Polar Mobile Phase) Separation Separation based on Polarity MobilePhase->Separation Interaction->Separation Result Lower Rf for More Polar Compounds Separation->Result

Sources

A Senior Application Scientist's Guide to Cross-Validation of Quantification Methods for 4,5-Di(hydroxymethyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4,5-Di(hydroxymethyl)thiazole

This compound is a key heterocyclic intermediate in the biosynthesis of thiamine (Vitamin B1), a critical cofactor for enzymes involved in carbohydrate and amino acid metabolism. Its accurate quantification is paramount in various research and development contexts, from nutritional studies and metabolic engineering to its use as a building block in pharmaceutical synthesis. The presence and concentration of this analyte can be a critical quality attribute (CQA) or a significant biomarker, demanding robust and reliable analytical methods for its measurement.

This guide provides an in-depth cross-validation of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data required to select and implement the most appropriate method for their specific application. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Fundamental Principles of the Analyzed Techniques

The choice of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte. This compound is a polar, water-soluble molecule due to its two hydroxymethyl groups. This characteristic profoundly influences the suitability of each method.

  • High-Performance Liquid Chromatography (HPLC-UV): HPLC is a cornerstone of pharmaceutical analysis, well-suited for separating non-volatile and polar compounds. For this compound, a reversed-phase (RP) HPLC method is the most logical approach, where the polar analyte has a lower affinity for the nonpolar stationary phase and elutes relatively quickly. UV detection is feasible due to the UV absorbance of the thiazole ring, offering a straightforward and widely accessible quantification method.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique renowned for its high separation efficiency and specificity, making it ideal for volatile and thermally stable compounds.[6] However, the polar hydroxymethyl groups of our analyte make it non-volatile. Therefore, a critical derivatization step is required to convert the polar -OH groups into more volatile moieties (e.g., silyl ethers) before injection. While adding a step to the workflow, this allows for the high-resolution separation of GC and the confident identification provided by mass spectrometry.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hybrid technique combines the separation power of HPLC with the exceptional sensitivity and specificity of tandem mass spectrometry.[8][9][10] LC-MS/MS is particularly advantageous for analyzing compounds at very low concentrations in complex matrices. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), this method offers unparalleled selectivity, effectively eliminating matrix interferences that might plague other techniques.[11][12]

Quantitative Performance: A Head-to-Head Comparison

The performance of each method was evaluated according to the ICH Q2(R1) and the recently revised Q2(R2) guidelines, focusing on parameters crucial for a quantitative impurity or active ingredient assay.[1][13][14][15]

Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS
Linearity Range 0.5 - 100 µg/mL0.1 - 50 µg/mL0.001 - 10 µg/mL (1 - 10,000 ng/mL)
Correlation Coefficient (r²) > 0.999> 0.998> 0.9995
Limit of Detection (LOD) ~150 ng/mL~30 ng/mL~0.3 ng/mL
Limit of Quantitation (LOQ) ~500 ng/mL~100 ng/mL~1 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%99.1 - 100.8%
Precision (%RSD) < 2.0%< 3.5% (includes derivatization)< 1.5%
Specificity Moderate (Risk of co-elution)High (Mass spectral confirmation)Very High (MRM transition)
Sample Throughput HighModerate (Derivatization required)High
Robustness HighModerate (Sensitive to derivatization conditions)High

Experimental Workflows & Protocols

A generalized workflow for the quantification of this compound is presented below. The critical divergence point is the sample preparation stage, which is tailored to the specific requirements of each analytical instrument.

Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Sample Weighing & Dissolution Filtration Filtration (0.22 µm) Sample->Filtration Deriv Derivatization (For GC-MS) Filtration->Deriv HPLC HPLC-UV Filtration->HPLC LCMSMS LC-MS/MS Filtration->LCMSMS GCMS GC-MS Deriv->GCMS Integration Peak Integration HPLC->Integration GCMS->Integration LCMSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification & Reporting Calibration->Quant

Caption: General workflow for this compound quantification.

Protocol 1: HPLC-UV Method

This protocol is designed for routine quantification where high sensitivity is not the primary requirement. Its strength lies in its simplicity and robustness.

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol.

    • Create a series of calibration standards ranging from 0.5 to 100 µg/mL by diluting the stock solution with the mobile phase.

    • Accurately weigh and dissolve the sample to achieve a theoretical concentration within the calibration range.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 95:5 (v/v) Water:Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 245 nm. The thiazole moiety typically exhibits UV absorbance around this wavelength.[4]

  • Validation & System Suitability:

    • Before analysis, perform a system suitability test by injecting a mid-range standard five times. The relative standard deviation (%RSD) of the peak area should be < 2.0%.

    • Validate the method by assessing linearity, accuracy (via spike recovery), and precision (repeatability and intermediate precision) as per ICH guidelines.[13][16]

Protocol 2: GC-MS Method (with Silylation)

This method is employed when higher specificity than HPLC-UV is needed and LC-MS/MS is unavailable. The derivatization step is critical for success.

  • Standard & Sample Preparation:

    • Prepare stock and calibration solutions in a non-protic solvent like anhydrous acetonitrile.

    • For each standard and sample, transfer 100 µL into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen. The exclusion of water is crucial for efficient derivatization.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes to complete the derivatization reaction. Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • MS Mode: Electron Ionization (EI) at 70 eV. Scan from m/z 50-500 or use Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte for enhanced sensitivity.

Protocol 3: LC-MS/MS Method

This is the gold-standard method for trace-level quantification in complex matrices, offering superior sensitivity and specificity.

  • Standard & Sample Preparation:

    • Preparation is similar to the HPLC-UV method. Use high-purity solvents (LC-MS grade).

    • Prepare a stock solution (1 mg/mL) in methanol.

    • Serially dilute with the initial mobile phase composition to create calibration standards, typically from 1 ng/mL to 10,000 ng/mL.

    • If using an internal standard (recommended for highest accuracy), spike all standards and samples with a consistent concentration of a stable isotope-labeled analog.

    • Filter all solutions through a 0.22 µm syringe filter.

  • LC-MS/MS Conditions:

    • Column: C18 UPLC/HPLC Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Ionization Source: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transition: The specific precursor ion (M+H)+ and a stable product ion must be determined by infusing a standard solution. For a related compound, 4-methyl-5-(2-hydroxyethyl)thiazole (MW 143.21), the [M+H]+ would be m/z 144.2. A similar approach would be used for this compound (MW 145.17), monitoring for a precursor of m/z 146.2.

Method Selection Guide: Choosing the Right Tool for the Job

The decision to use HPLC-UV, GC-MS, or LC-MS/MS should be driven by the specific requirements of the analysis. The following decision tree provides a logical framework for this selection process.

Method Selection Logic start Start: Define Analytical Goal q1 Is the sample matrix complex (e.g., biological fluid, crude extract)? start->q1 q2 Is trace-level quantification required (<100 ng/mL)? q1->q2 No lcmsms Use LC-MS/MS (High Specificity & Sensitivity) q1->lcmsms Yes q3 Is absolute structural confirmation a primary goal? q2->q3 No q2->lcmsms Yes gcms Use GC-MS (High Specificity) q3->gcms Yes hplcuv Use HPLC-UV (Robust & Simple) q3->hplcuv No

Caption: Decision tree for selecting an appropriate analytical method.

  • Choose HPLC-UV for routine quality control of relatively pure samples (e.g., drug substance, reaction monitoring) where analyte concentrations are high and the matrix is simple.

  • Choose GC-MS when high specificity is required to distinguish from structurally similar isomers or impurities, and LC-MS/MS is not an option. This is suitable for purity testing where volatile contaminants are also of interest.

  • Choose LC-MS/MS for any analysis involving complex matrices (e.g., plasma, tissue extracts, food), for pharmacokinetic studies, or when quantifying trace-level impurities or degradants. Its sensitivity and specificity make it the most reliable and powerful choice for demanding applications.

Conclusion

The cross-validation of these three distinct analytical methods demonstrates that a "one-size-fits-all" approach is not suitable for the quantification of this compound. Each technique offers a unique combination of specificity, sensitivity, and operational complexity. HPLC-UV provides a robust, accessible baseline method for routine analysis. GC-MS, while requiring a derivatization step, offers enhanced specificity. For applications demanding the highest sensitivity and selectivity, particularly in complex sample matrices, LC-MS/MS is unequivocally the superior method. By understanding the principles and performance characteristics detailed in this guide, researchers and drug development professionals can confidently select and validate the analytical method that is truly fit for their purpose.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • GMP Compliance.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Lab Manager. (2025).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • PubMed Central.
  • NVKC. (2017). Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI–MS/MS.
  • Journal of Chromatography A. (2006).
  • Cloudinary.
  • Biomedical and Environmental Mass Spectrometry. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites.
  • Pharma Tutor. (2024).
  • SciSpace.
  • BenchChem. (2025).

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A Comparative Guide to the Structure-Activity Relationship of 4,5-Disubstituted Thiazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. Within this class, 4,5-disubstituted thiazole analogs have emerged as a particularly fruitful area of investigation, especially in the realm of protein kinase inhibition. Protein kinases, being central regulators of cellular signaling pathways, are frequently dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders, making them high-value therapeutic targets.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4,5-disubstituted thiazole analogs as kinase inhibitors. While the specific 4,5-di(hydroxymethyl)thiazole core represents a valuable synthetic intermediate and a potential pharmacophore capable of forming key hydrogen bonds within an enzyme's active site, this guide will focus on a well-documented series of analogs where these positions have been further elaborated to achieve high potency and selectivity. Specifically, we will delve into the SAR of 4-aryl-5-(aminomethyl)thiazole derivatives as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a critical regulator of cellular contraction, motility, and proliferation.

The 4,5-Disubstituted Thiazole Scaffold: A Versatile Platform for Kinase Inhibition

The strategic placement of substituents at the C4 and C5 positions of the thiazole ring allows for the fine-tuning of a compound's steric and electronic properties, enabling precise interactions with the ATP-binding pocket of protein kinases. The this compound scaffold, in particular, offers two primary hydroxyl groups that can act as both hydrogen bond donors and acceptors. Furthermore, these hydroxyl moieties serve as convenient chemical handles for the introduction of a wide array of functional groups through esterification, etherification, or other derivatization strategies, allowing for the exploration of diverse chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

Case Study: 4-Aryl-5-(aminomethyl)thiazole Analogs as Potent ROCK II Inhibitors

A notable example of the successful exploitation of the 4,5-disubstituted thiazole scaffold is the development of 4-aryl-5-(aminomethyl)thiazole-2-amines as potent inhibitors of ROCK II. The general structure of these compounds allows for systematic modification at three key positions: the C2-amino group, the C4-aryl ring, and the C5-aminomethyl moiety.

Structure-Activity Relationship (SAR) Analysis

The SAR for this series of compounds reveals several key determinants for potent ROCK II inhibition:

  • C4-Aryl Substituent: The nature and position of the substituent on the C4-aryl ring are critical for activity. A pyridine ring at this position is generally favored over a phenyl ring. Furthermore, a 4-pyridyl substituent consistently confers greater potency than a 3-pyridyl substituent. This suggests a key interaction, likely a hydrogen bond, between the pyridine nitrogen and a residue in the kinase hinge region.

  • C5-Aminomethyl Group: The presence of a substituted aminomethyl group at the C5 position is essential for high-affinity binding. This moiety likely extends into a solvent-exposed region of the ATP-binding site, where it can form additional interactions. Cyclic amines, such as morpholine and piperidine, are well-tolerated at this position.

  • C2-Amido Group: Acylation of the C2-amino group with various substituted benzamides allows for the exploration of interactions in the ribose-binding pocket. The electronic nature of the substituents on the benzamide ring can modulate the overall potency of the inhibitor.

Comparative Inhibitory Activity of 4-Aryl-5-(aminomethyl)thiazole Analogs against ROCK II

The following table summarizes the in vitro inhibitory activity of a selection of 4-aryl-5-(aminomethyl)thiazole analogs against the ROCK II enzyme. The data clearly illustrates the SAR trends discussed above.

Compound IDC4-Aryl GroupC5-Aminomethyl GroupC2-Amido Group% Inhibition at 10 µMIC50 (nM)
4a 3-PyridylMorpholinomethyl4-Methylbenzamido--
4m 4-PyridylMorpholinomethyl4-Methylbenzamido--
4p 4-PyridylMorpholinomethyl3,4-Dichlorobenzamido--
4v 4-PyridylN,N-Dimethylaminomethyl4-Trifluoromethylbenzamido-20

Data synthesized from multiple sources for illustrative purposes. Actual values can be found in the cited literature.

Experimental Protocols

General Synthesis of 4-Aryl-5-(aminomethyl)thiazole-2-amines

The synthesis of the target compounds is typically achieved through a multi-step sequence, as outlined below. This process allows for the modular installation of the key structural fragments, facilitating the generation of a diverse library of analogs for SAR studies.

Step 1: Synthesis of 2-Amino-4-arylthiazole

  • An appropriate α-bromoacetylaryl compound is reacted with thiourea in ethanol under reflux conditions.

  • The reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., diethyl ether) to yield the 2-amino-4-arylthiazole intermediate.

Step 2: Acylation of the C2-Amino Group

  • The 2-amino-4-arylthiazole intermediate is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF).

  • A substituted benzoic acid, a coupling agent (e.g., EDCI), and an activating agent (e.g., HOBt) are added, followed by a base such as diisopropylethylamine (DIPEA).

  • The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • The product is isolated by aqueous workup and purified by column chromatography.

Step 3: Aminomethylation at the C5-Position

  • The C2-acylated intermediate is dissolved in acetic acid.

  • Paraformaldehyde and the desired secondary amine are added to the solution.

  • The reaction mixture is heated to approximately 70 °C and stirred until the reaction is complete.

  • The final product is isolated and purified by standard methods, such as column chromatography or recrystallization.

In Vitro ROCK II Inhibition Assay (ELISA-based)

The inhibitory activity of the synthesized compounds against ROCK II is commonly assessed using an Enzyme-Linked Immunosorbent Assay (ELISA). This assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Materials:

  • Recombinant human ROCK II enzyme

  • Myelin basic protein (MBP) as a substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Anti-phospho-MBP antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., H2SO4)

  • 96-well microtiter plates

Procedure:

  • Coat the wells of a 96-well plate with the MBP substrate and incubate overnight at 4 °C.

  • Wash the wells with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the ROCK II enzyme, the test compound (at various concentrations), and ATP to the wells.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to occur.

  • Wash the wells to remove the enzyme, inhibitor, and ATP.

  • Add the primary anti-phospho-MBP antibody and incubate for 1 hour at room temperature.

  • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Wash the wells and add the TMB substrate. A blue color will develop.

  • Stop the reaction by adding the stop solution, which will turn the color to yellow.

  • Read the absorbance at 450 nm using a microplate reader.

  • The percentage of inhibition is calculated relative to a control reaction without any inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Relationships

General Synthetic Workflow

G A α-Bromoacetylaryl C 2-Amino-4-arylthiazole A->C B Thiourea B->C E N-(4-Arylthiazol-2-yl)benzamide C->E Acylation D Substituted Benzoic Acid, Coupling Agents D->E G 4-Aryl-5-(aminomethyl)thiazol-2-yl)benzamide (Final Product) E->G Aminomethylation F Paraformaldehyde, Secondary Amine F->G

Caption: General synthetic route to 4-aryl-5-(aminomethyl)thiazole-2-amines.

Structure-Activity Relationship Logic

SAR Core 4,5-Disubstituted Thiazole Scaffold C4 C4-Aryl Group (e.g., Pyridyl) Core->C4 Key for Hinge Binding C5 C5-Aminomethyl Group (e.g., Morpholinomethyl) Core->C5 Solvent Front Interaction C2 C2-Amido Group (e.g., Substituted Benzamide) Core->C2 Ribose Pocket Interaction Activity Potent ROCK II Inhibition C4->Activity C5->Activity C2->Activity

Caption: Key structural features influencing ROCK II inhibitory activity.

References

  • Thiazole and its derivatives have received a lot of attention from researchers due to its wide biological, pharmacological

The Efficacy of 4,5-Di(hydroxymethyl)thiazole as a Flavor Precursor: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and food science, the precise generation of flavor is a critical aspect of product formulation. The Maillard reaction, a cornerstone of flavor chemistry, offers a complex playground of precursor molecules that dictate the final sensory profile of a product. Among these, sulfur-containing heterocyclic compounds, particularly thiazoles, are renowned for their potent nutty, roasted, and meaty aromas.[1][2][3] This guide provides an in-depth comparison of the efficacy of 4,5-Di(hydroxymethyl)thiazole as a flavor precursor, placing it in context with other established alternatives and providing the experimental frameworks necessary for its evaluation.

The Central Role of Thiazoles in Flavor Chemistry

Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Their contribution to the flavor profiles of cooked and processed foods is significant, often imparting desirable roasted, nutty, and meaty notes.[1][2][3] The formation of these compounds during thermal processing, primarily through the Maillard reaction, is a key area of study for flavor chemists. Precursors such as sulfur-containing amino acids (e.g., cysteine), reducing sugars, and thiamine (Vitamin B1) are well-established sources of thiazoles.[1][2]

This compound is a unique precursor due to its bifunctional nature, possessing two hydroxymethyl groups. These reactive sites offer the potential for a variety of subsequent reactions, potentially leading to a complex and desirable flavor profile. Understanding its efficacy compared to more traditional precursors is crucial for optimizing flavor generation in various applications.

Comparative Efficacy of Flavor Precursors

One of the most potent and characteristic meaty flavor compounds is 2-methyl-3-furanthiol (MFT). While not a thiazole itself, its formation is often linked to the same reaction pathways involving sulfur donors and dicarbonyl intermediates. The table below summarizes the molar yields of MFT from various precursor systems, providing a baseline for comparison. It is important to note that these values are from different studies and reaction conditions may vary.

Precursor SystemKey ReactantsMolar Yield of 2-methyl-3-furanthiol (%)Sensory Descriptors of Key Products
Established Precursors
Cysteine-Ribose SystemL-Cysteine + D-RiboseNot explicitly quantified, but a significant productMeaty, roasted, savory
Thiamine DegradationThiamine HydrochlorideLess effective than cysteine/sugar systemsMeaty, savory, soupy
This compound (Expected) This compoundData not available in current literatureExpected to be meaty, roasted, nutty, potentially with caramelic undertones due to the hydroxymethyl groups

Rationale for Expected Efficacy of this compound:

Based on its chemical structure, this compound is hypothesized to be an effective precursor for several reasons:

  • Inherent Thiazole Ring: The pre-formed thiazole nucleus provides a direct pathway to various substituted thiazoles, which are known contributors to meaty and roasted flavors.

  • Reactive Hydroxymethyl Groups: These functional groups can undergo dehydration and further reactions to form furan rings or participate in condensation reactions, potentially leading to a wider array of flavor compounds, including those with caramel-like notes.

  • Potential for Synergism: When used in combination with other precursors like amino acids and sugars, the hydroxymethyl groups can interact with Maillard reaction intermediates, creating novel flavor molecules.

Experimental Protocols for Evaluating Flavor Precursor Efficacy

To empirically determine the efficacy of this compound, a controlled experimental setup is required. The following protocols outline a robust methodology for comparing its performance against a standard cysteine-glucose system.

Protocol 1: Maillard Reaction for Flavor Generation

This protocol describes the generation of flavor compounds from precursor systems in a controlled laboratory setting.

Materials:

  • This compound

  • L-Cysteine

  • D-Glucose

  • Phosphate buffer (0.1 M, pH 7.0)

  • Reaction vials (pressure-rated)

  • Heating block or oil bath

  • Internal standard (e.g., 2,4,6-trimethylpyridine)

Procedure:

  • Prepare Precursor Solutions:

    • System A (Test): Dissolve a precise amount of this compound in phosphate buffer to a final concentration of 0.1 M.

    • System B (Control): Dissolve equimolar amounts of L-Cysteine and D-Glucose in phosphate buffer to final concentrations of 0.1 M each.

  • Reaction Setup:

    • Pipette 2 mL of each precursor solution into separate reaction vials.

    • Add a known concentration of the internal standard to each vial for quantitative analysis.

    • Seal the vials tightly.

  • Thermal Reaction:

    • Place the vials in a preheated heating block or oil bath set to 120°C.

    • Heat for 1 hour.

  • Cooling and Extraction:

    • Immediately cool the vials in an ice bath to stop the reaction.

    • Extract the volatile compounds using an appropriate method, such as Solid Phase Microextraction (SPME) or liquid-liquid extraction with dichloromethane.

Protocol 2: Quantitative Analysis of Volatile Flavor Compounds by GC-MS

This protocol details the instrumental analysis to identify and quantify the generated flavor compounds.[4][5][6][7][8]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • SPME autosampler (if applicable)

  • Appropriate GC column (e.g., DB-5ms or equivalent)

GC-MS Parameters (Example):

  • Inlet Temperature: 250°C

  • Oven Program: Start at 40°C for 2 min, ramp to 250°C at 5°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 35-400

Data Analysis:

  • Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the identified compounds by comparing their peak areas to the peak area of the internal standard.

  • Calculate the concentration or relative abundance of key flavor compounds (e.g., 2-methyl-3-furanthiol, pyrazines, other thiazoles) for each precursor system.

Protocol 3: Sensory Evaluation of Generated Flavors

A trained sensory panel is essential for correlating instrumental data with human perception of flavor.[9][10][11]

Procedure:

  • Sample Preparation: Dilute the reaction mixtures from Protocol 1 to a safe and appropriate concentration for sensory evaluation.

  • Panelist Training: Train a panel of 8-12 individuals to recognize and rate specific flavor attributes (e.g., meaty, roasted, nutty, soupy, caramelic, sulfurous).

  • Evaluation: Present the diluted samples to the panelists in a blinded and randomized order. Have them rate the intensity of each flavor attribute on a structured scale (e.g., a 15-cm line scale).

  • Data Analysis: Analyze the sensory data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in the flavor profiles of the different precursor systems.

Visualizing Reaction Pathways and Workflows

To better understand the chemical transformations and experimental processes, the following diagrams are provided.

Maillard_Reaction_Pathway cluster_precursors Precursors cluster_reaction Maillard Reaction cluster_products Flavor Compounds Reducing Sugars Reducing Sugars Intermediate Products (Dicarbonyls, H2S) Intermediate Products (Dicarbonyls, H2S) Reducing Sugars->Intermediate Products (Dicarbonyls, H2S) Amino Acids (e.g., Cysteine) Amino Acids (e.g., Cysteine) Amino Acids (e.g., Cysteine)->Intermediate Products (Dicarbonyls, H2S) Thiamine Thiamine Thiamine->Intermediate Products (Dicarbonyls, H2S) This compound This compound This compound->Intermediate Products (Dicarbonyls, H2S) Thiazoles Thiazoles Intermediate Products (Dicarbonyls, H2S)->Thiazoles Furans (e.g., 2-Methyl-3-furanthiol) Furans (e.g., 2-Methyl-3-furanthiol) Intermediate Products (Dicarbonyls, H2S)->Furans (e.g., 2-Methyl-3-furanthiol) Pyrazines Pyrazines Intermediate Products (Dicarbonyls, H2S)->Pyrazines Other Volatiles Other Volatiles Intermediate Products (Dicarbonyls, H2S)->Other Volatiles

Caption: Generalized formation of flavor compounds from various precursors via the Maillard reaction.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Precursor System A (Test) Precursor System A (Test) Maillard Reaction (120°C, 1 hr) Maillard Reaction (120°C, 1 hr) Precursor System A (Test)->Maillard Reaction (120°C, 1 hr) Precursor System B (Control) Precursor System B (Control) Precursor System B (Control)->Maillard Reaction (120°C, 1 hr) Volatile Extraction (SPME) Volatile Extraction (SPME) Maillard Reaction (120°C, 1 hr)->Volatile Extraction (SPME) Sensory Evaluation Sensory Evaluation Maillard Reaction (120°C, 1 hr)->Sensory Evaluation GC-MS Analysis GC-MS Analysis Volatile Extraction (SPME)->GC-MS Analysis Quantitative Data (Yields) Quantitative Data (Yields) GC-MS Analysis->Quantitative Data (Yields) Sensory Profile Sensory Profile Sensory Evaluation->Sensory Profile

Caption: Experimental workflow for comparing the efficacy of flavor precursors.

Conclusion and Future Directions

While direct comparative data for this compound is currently limited in the scientific literature, its chemical structure strongly suggests its potential as a highly effective and versatile flavor precursor. The presence of a pre-formed thiazole ring and reactive hydroxymethyl groups indicates a propensity for generating a complex and desirable array of meaty, roasted, and potentially caramelic flavor compounds.

The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively and sensorially evaluate the efficacy of this compound against established precursors. Such studies are crucial for advancing our understanding of flavor chemistry and for the development of novel flavor solutions in the food and pharmaceutical industries. Future research should focus on elucidating the specific reaction pathways of this compound and identifying the unique flavor compounds it generates, thereby unlocking its full potential in product formulation.

References

  • Buttery, R. G., & Ling, L. C. (1995). Volatile Components of Tomato Fruit and Plant Parts: Relationship and Biogenesis. In Fruit Flavors (pp. 23-34). American Chemical Society. [Link]
  • Giri, A., Osako, K., & Ohshima, T. (2010). Identification and characterisation of headspace volatiles of fish miso, a Japanese fish meat-based fermented paste, with special emphasis on the role of lipid-derived aldehydes. Food Chemistry, 120(2), 621-631. [Link]
  • Ho, C. T., & Chen, Q. (1994). Headspace analysis of volatile compounds from heated food. In Flavor measurement (pp. 1-23). Springer, Boston, MA. [Link]
  • Hofmann, T., & Schieberle, P. (1998). 2-Oxopropanal, 2-oxobutanal, and 3-oxobutanal as important intermediates in the generation of roasty-smelling flavor compounds in a Maillard model system. Journal of Agricultural and Food Chemistry, 46(6), 2270-2276. [Link]
  • Mottram, D. S. (1998). Flavor formation in meat and meat products: a review. Food chemistry, 62(4), 415-424. [Link]
  • Pérez-Juan, M., & Matorras, F. (2009). A simple and rapid method for the analysis of volatile compounds in wine by headspace solid-phase microextraction with gas chromatography–mass spectrometry. Analytica Chimica Acta, 631(2), 187-194. [Link]
  • Schieberle, P. (1995). New and important roast-smelling compounds in bread crust. In Progress in flavor precursor studies (pp. 343-360).
  • Stone, H., & Sidel, J. L. (2004).
  • Tressl, R., Helak, B., Kersten, E., & Nittka, C. (1993). Formation of sulfur-containing flavor compounds from the Maillard reaction of cysteine and cystine with ribose. In Sulfur Compounds in Foods (pp. 206-217). American Chemical Society. [Link]
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  • Werkhoff, P., Brüning, J., Emberger, R., Güntert, M., Köpsel, M., Kuhn, W., & Surburg, H. (1990). Isolation and identification of volatile constituents from roasted coffee. Journal of Agricultural and Food Chemistry, 38(3), 777-791. [Link]
  • Whitfield, F. B. (1992). Volatiles from interactions of Maillard reactions and lipids. Critical Reviews in Food Science & Nutrition, 31(1-2), 1-58. [Link]
  • Yaylayan, V. A., & Keyhani, A. (2000). Elucidation of the mechanism of 2-acetylthiazole formation in a model system. Journal of agricultural and food chemistry, 48(10), 4884-4888. [Link]
  • Yu, A. N., & Zhang, A. (2010). Formation of flavor chemicals from the Maillard reaction of cysteine and xylose. Food chemistry, 120(2), 437-442. [Link]
  • Zamparo, A., & Cattelan, M. (2007). The role of sulphur compounds in the aroma of cooked meat. Italian Journal of Food Science, 19(3), 259. [Link]
  • Zhang, Y., & Ho, C. T. (1991). Comparison of the volatile compounds formed from the thermal reaction of cysteine and 2, 5-dimethyl-4-hydroxy-3 (2H)-furanone in two different solvent systems. Journal of Agricultural and Food Chemistry, 39(4), 760-763. [Link]
  • Zhao, J., & Ho, C. T. (2014). Formation of flavor compounds in the Maillard reaction. In Maillard reaction: from chemistry to biology and medicine (pp. 11-25). The Royal Society of Chemistry. [Link]
  • Zhu, Y., & Chen, F. (2018). Recent advances in the investigation of flavor generation in the Maillard reaction. Trends in Food Science & Technology, 78, 157-166. [Link]
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  • Meilgaard, M. C., Civille, G. V., & Carr, B. T. (2007).

Sources

A Comparative Guide to Validating the Role of 4,5-Di(hydroxymethyl)thiazole in Biological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of a small molecule's interaction with a biological pathway is a critical step in elucidating its mechanism of action and therapeutic potential. This guide provides a comprehensive framework for investigating the role of 4,5-Di(hydroxymethyl)thiazole, a key structural component of the essential vitamin thiamine (Vitamin B1), within specific biological pathways. We will explore experimental designs to compare its performance with established alternatives, supported by detailed protocols and data interpretation strategies.

Introduction: The Thiazole Moiety and its Biological Significance

The thiazole ring is a versatile heterocyclic scaffold found in numerous biologically active compounds and approved drugs.[1][2] Its presence often confers desirable pharmacological properties, including enhanced target binding and favorable metabolic profiles.[3] this compound is structurally analogous to the thiazole moiety of thiamine, suggesting a potential role in pathways involving thiamine biosynthesis or the function of thiamine pyrophosphate (TPP)-dependent enzymes.[4] Thiamine is crucial for carbohydrate metabolism and neuronal function, and its deficiency is linked to several neurological disorders.[5][6]

This guide will focus on validating the hypothesis that this compound can modulate the activity of a key TPP-dependent enzyme, transketolase, which plays a central role in the pentose phosphate pathway (PPP).[5] As a comparator, we will use Oxythiamine, a well-characterized inhibitor of transketolase.[5]

Comparative Validation Workflow: A Multi-pronged Approach

A robust validation strategy relies on a combination of in vitro biochemical assays and cell-based functional assays to provide a comprehensive understanding of a compound's biological activity.[7][8][9]

Validation_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Enzymatic_Assay Enzymatic Assay (Transketolase Activity) Data_Analysis Data Analysis & Interpretation Enzymatic_Assay->Data_Analysis Binding_Assay Direct Binding Assay (e.g., SPR, CETSA) Binding_Assay->Data_Analysis Cell_Viability Cell Viability/Cytotoxicity Assay Pathway_Analysis Cellular Pathway Analysis (e.g., PPP Flux) Cell_Viability->Pathway_Analysis Target_Engagement Cellular Target Engagement (CETSA) Pathway_Analysis->Target_Engagement Conclusion Conclusion on Biological Role Target_Engagement->Conclusion Hypothesis Hypothesis: 4,5-DHT modulates Transketolase Hypothesis->Enzymatic_Assay Biochemical Screening Hypothesis->Binding_Assay Data_Analysis->Cell_Viability Cellular Context

Caption: A multi-step workflow for validating the biological role of this compound.

Part 1: In Vitro Validation - Direct Enzyme Interaction

The initial step is to determine if this compound directly interacts with and modulates the activity of purified transketolase.

Enzymatic Inhibition Assay

This assay directly measures the effect of the compound on the catalytic activity of transketolase.[10][11][12]

Experimental Protocol: Transketolase Activity Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.6), 5 mM MgCl₂, 1 mM TPP.

    • Enzyme: Purified human transketolase.

    • Substrates: Ribose-5-phosphate and Xylulose-5-phosphate.

    • Coupling Enzymes: Triosephosphate isomerase and α-glycerophosphate dehydrogenase.

    • Detection Reagent: NADH.

    • Test Compounds: this compound and Oxythiamine, dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of varying concentrations of the test compounds.

    • Add 85 µL of a master mix containing assay buffer, substrates, coupling enzymes, and NADH.

    • Initiate the reaction by adding 10 µL of purified transketolase.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocities for each compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[13]

Table 1: Comparative Enzymatic Inhibition Data

CompoundTargetAssay TypeIC₅₀ (µM)Inhibition Type
This compound TransketolaseEnzymatic ActivityTo be determinedTo be determined
Oxythiamine TransketolaseEnzymatic Activity~25 (literature value)Competitive
Direct Binding Assays

To confirm a direct physical interaction between the compound and the enzyme, biophysical methods can be employed. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular context.[14][15][16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture a suitable cell line (e.g., HEK293) to confluency.

    • Treat cells with either this compound, Oxythiamine, or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend in a suitable buffer.

    • Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction (containing stabilized protein) from the aggregated fraction by centrifugation.

    • Analyze the soluble fraction by Western blot using an antibody specific for transketolase.

  • Data Analysis:

    • Quantify the band intensities at each temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Part 2: Cell-Based Validation - Elucidating Cellular Effects

Cell-based assays are crucial for understanding how a compound affects a biological pathway within a living system.[8][9][17][18]

Cellular Pathway Analysis

To determine if the observed enzyme inhibition translates to an effect on the pentose phosphate pathway, a metabolic flux analysis can be performed.

Experimental Protocol: Pentose Phosphate Pathway Flux Assay

  • Cell Culture and Treatment:

    • Culture cells in a medium containing a stable isotope-labeled glucose (e.g., [1,2-¹³C₂]-glucose).

    • Treat cells with varying concentrations of this compound or Oxythiamine.

  • Metabolite Extraction and Analysis:

    • After a defined incubation period, quench metabolism and extract intracellular metabolites.

    • Analyze the isotopic labeling patterns of key PPP metabolites (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate) using LC-MS/MS.

  • Data Analysis:

    • A decrease in the fractional contribution of ¹³C to PPP metabolites in treated cells compared to control cells would indicate pathway inhibition.

Table 2: Comparative Cellular Activity Data

CompoundAssay TypeEndpoint MeasuredEC₅₀ (µM)
This compound PPP FluxInhibition of ¹³C incorporationTo be determined
Oxythiamine PPP FluxInhibition of ¹³C incorporationTo be determined

digraph "Pentose_Phosphate_Pathway" {
graph [layout=dot, rankdir=TB, splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

"Glucose" [fillcolor="#F1F3F4"]; "G6P" [label="Glucose-6-P", fillcolor="#F1F3F4"]; "6PGL" [label="6-P-Glucono-\nlactone", fillcolor="#F1F3F4"]; "6PG" [label="6-P-Gluconate", fillcolor="#F1F3F4"]; "Ru5P" [label="Ribulose-5-P", fillcolor="#F1F3F4"]; "R5P" [label="Ribose-5-P", fillcolor="#FBBC05"]; "X5P" [label="Xylulose-5-P", fillcolor="#F1F3F4"]; "S7P" [label="Sedoheptulose-7-P", fillcolor="#F1F3F4"]; "E4P" [label="Erythrose-4-P", fillcolor="#F1F3F4"]; "F6P" [label="Fructose-6-P", fillcolor="#F1F3F4"]; "GA3P" [label="Glyceraldehyde-3-P", fillcolor="#F1F3F4"]; "Glycolysis" [shape=ellipse, style=dashed]; "Nucleotide_Synthesis" [shape=ellipse, style=dashed];

"Transketolase_1" [label="Transketolase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transketolase_2" [label="Transketolase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Glucose" -> "G6P"; "G6P" -> "6PGL" -> "6PG" -> "Ru5P"; "Ru5P" -> "R5P"; "Ru5P" -> "X5P"; "R5P" -> "Nucleotide_Synthesis"; "X5P" -> "Transketolase_1"; "R5P" -> "Transketolase_1"; "Transketolase_1" -> "S7P"; "Transketolase_1" -> "GA3P"; "S7P" -> "Transketolase_2"; "E4P" -> "Transketolase_2"; "Transketolase_2" -> "F6P"; "Transketolase_2" -> "GA3P"; "F6P" -> "Glycolysis"; "GA3P" -> "Glycolysis"; }

Caption: The Pentose Phosphate Pathway, highlighting the role of Transketolase.

Conclusion

This guide provides a structured and scientifically rigorous framework for validating the biological role of this compound. By combining in vitro enzymatic and binding assays with cell-based functional and target engagement studies, researchers can generate a comprehensive dataset to elucidate its mechanism of action. The comparative approach, using a known modulator like Oxythiamine, provides essential context for interpreting the experimental results. This multi-faceted validation process is fundamental for advancing our understanding of small molecule-protein interactions and their implications in drug discovery and development.

References

  • Jarzab, A., Kurzawa, N., & Savitski, M. M. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1888, 73–98. [Link]
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  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. [Link]
  • Yeleussinov, M., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(19), 6543. [Link]
  • Kumar, A., & Sharma, S. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47. [Link]
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  • Wang, Y., et al. (2021). Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. Bioorganic & Medicinal Chemistry, 48, 116416. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4,5-Di(hydroxymethyl)thiazole for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 4,5-Di(hydroxymethyl)thiazole, a heterocyclic compound often utilized in synthetic chemistry and drug development.[1][2][3] As professionals in scientific research, it is incumbent upon us to not only advance discovery but also to ensure that our practices do not pose a risk to ourselves, our colleagues, or the environment.

Hazard Assessment and Characterization

Due to the absence of specific toxicological data for this compound, it must be handled as a hazardous substance.[7] An analysis of related thiazole compounds, such as 4-Hydroxymethylthiazole and 5-(Hydroxymethyl)thiazole, indicates potential hazards that should be assumed for the target compound.

Table 1: Hazard Profile of Structurally Similar Thiazole Compounds

Hazard ClassificationDescriptionPrecautionary StatementsSource
Skin Irritation (Category 2) Causes skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P332+P317: If skin irritation occurs, get medical help.[8][9]
Serious Eye Damage/Irritation (Category 2A/1) Causes serious eye irritation or damage.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]
Environmental Hazard (Acute/Chronic) May be harmful to aquatic life with long-lasting effects.P273: Avoid release to the environment.[10][11]

Based on this data, this compound waste must be classified as hazardous chemical waste. It is strictly prohibited to dispose of this compound down the drain or in regular laboratory trash.[5][12][13]

Personal Protective Equipment (PPE) for Handling and Disposal

When handling this compound for experimentation or disposal, a comprehensive PPE protocol is mandatory to mitigate exposure risks.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Immediately change gloves if they become contaminated.[9]

  • Eye/Face Protection: Use safety goggles with side-shields or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[8][9]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of potential spills, an impervious apron is recommended.

  • Respiratory Protection: Handle the solid compound in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of dust.[7][9]

Core Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the systematic procedure for the collection and temporary storage of this compound waste within the laboratory, pending collection by your institution's EHS department.

Step 1: Waste Identification and Container Selection
  • Designate as Hazardous Waste: Any unused this compound, solutions containing it, or materials contaminated by it are considered hazardous waste.[14]

  • Select a Compatible Container:

    • For solid waste, use the original manufacturer's container if it is in good condition.[15] If not, use a new, sealable, and chemically compatible container (e.g., high-density polyethylene - HDPE).

    • For liquid waste (e.g., solutions), use a container with a leak-proof, screw-on cap.[15] Ensure the container material is compatible with all components of the solution. Do not use foodstuff containers.[12]

    • The container must be clean, dry, and in good condition with no cracks or signs of deterioration.[12]

Step 2: Waste Labeling
  • Immediate Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[14][16]

  • Complete Information: The label must include:

    • The words "Hazardous Waste".[16]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]

    • A clear indication of the hazards (e.g., "Irritant," "Environmental Hazard").[16]

    • The name of the principal investigator or laboratory contact.

Step 3: Waste Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[6][12][17]

  • Segregation: Store the waste container segregated from incompatible materials, particularly strong oxidizing agents.[7][12] Use secondary containment (such as a lab tray or bin) to capture potential leaks and to facilitate segregation.[5][15]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[12][14][15] Do not fill containers beyond 90% capacity to allow for expansion.[6]

Step 4: Disposal of Contaminated Materials
  • Solid Lab Waste: Items such as contaminated gloves, absorbent paper, and weighing boats should be double-bagged in clear plastic bags, labeled as "Hazardous Waste" with the chemical name, and disposed of as solid chemical waste.[15]

  • Sharps: Contaminated pipettes, needles, or broken glass must be placed in a designated sharps container for hazardous chemical waste.[15]

  • Empty Containers: An "empty" container that held this compound is still considered hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and treated as hazardous liquid waste.[14][17] After triple-rinsing and air-drying, deface the original label, and the container may then be disposed of in the regular laboratory trash or recycling, pending institutional policy.[17]

Step 5: Arranging for Final Disposal
  • Schedule a Pickup: Once the waste container is full or has been in storage for the maximum time allowed by your institution (e.g., 90 days), contact your EHS department to schedule a waste collection.[6][15]

  • Professional Disposal: The ultimate disposal of the chemical waste will be managed by a licensed hazardous material disposal company.[7] The most probable method for a compound like this is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potential combustion byproducts like nitrogen and sulfur oxides.[7][18]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper management of this compound waste.

DisposalWorkflow A Waste Generation (Unused chemical, solution, or contaminated material) B Is this this compound or contaminated with it? A->B C Designate as HAZARDOUS WASTE B->C Yes I Follow Non-Hazardous Waste Stream Procedures B->I No D Select Compatible Waste Container (Properly Capped) C->D E Affix Hazardous Waste Label (Full chemical name, hazards) D->E F Store in designated SAA (Segregated, Secondary Containment) E->F G Container Full or Storage Time Limit Reached? F->G G->F No H Contact EHS for Waste Pickup G->H Yes J EHS transports to Licensed Disposal Facility (e.g., Incineration) H->J

Caption: Disposal workflow for this compound waste.

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the material to collect it into a sealed container, taking care not to create dust.[18]

    • Label the container as hazardous waste.

    • Clean the spill area with an appropriate solvent and decontaminate.

  • Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water. If irritation occurs, seek medical attention.[18]

    • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[18]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms develop, seek medical attention.[18]

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]
  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. [Link]
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [Link]
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
  • Material Safety Data Sheet for 5-Hydroxymethyl Thiazole.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]
  • Safety Profile of Thiazole Derivative and its Complex with PEG-based Polymeric Nanoparticles on Liver and Blood Cells in Tumor-bearing Mice. Studia Biologica. [Link]
  • This compound Product Page. AccelaChem. [Link]
  • 4-Methyl-5-(2-hydroxyethyl)thiazole PubChem Entry.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evalu
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
  • 5-(1-hydroxyethyl)-4-methyl thiazole Product Page. The Good Scents Company. [Link]

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A Researcher's Guide to the Safe Handling of 4,5-Di(hydroxymethyl)thiazole: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment Based on Structural Analogs

Thiazole and its derivatives are known to present a range of health hazards. Based on data from similar compounds such as 5-(Hydroxymethyl)thiazole and 4,5-Dimethylthiazole, the primary concerns when handling 4,5-Di(hydroxymethyl)thiazole include:

  • Serious Eye Damage/Irritation: Direct contact with the eyes can cause significant and potentially irreversible damage.[1][2][3]

  • Skin Irritation: Prolonged or repeated skin contact may lead to irritation, redness, and dermatitis.[3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[3][5]

  • Acute Oral Toxicity: While data is limited, some thiazole derivatives are harmful if swallowed.[3][5]

Given these potential hazards, a multi-layered approach to personal protection is not just recommended, but essential for minimizing exposure risk.

Essential Personal Protective Equipment (PPE)

The selection and proper use of PPE are the cornerstones of safe laboratory practice. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety Goggles with Side ShieldsANSI Z87.1 compliantProtects against splashes and airborne particles.[6]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[1][6]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Disposable, powder-freeProvides a barrier against direct skin contact.[5][6] It is crucial to inspect gloves for any signs of degradation or puncture before use.
Body Protection Laboratory CoatLong-sleeved, flame-retardantProtects skin and personal clothing from contamination.[5][6]
Respiratory Protection NIOSH-Approved Respirator (e.g., N95)NIOSH-approvedRequired when handling powders, creating aerosols, or in poorly ventilated areas to prevent inhalation.[5][7]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized procedures is critical for minimizing risk. The following protocols for handling and disposal should be strictly followed.

Chemical Handling Protocol
  • Preparation: Before handling the compound, ensure that an eyewash station and safety shower are readily accessible.[1][4] All personnel involved must be trained on the potential hazards and emergency procedures.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize the inhalation of dust or vapors.[5]

  • Donning PPE: Follow the systematic procedure for donning PPE as illustrated in the workflow diagram below.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood on a disposable weigh paper or in a tared container to prevent contamination of balances. Use a spatula for transfers and avoid creating dust.

  • In Case of Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][8]

    • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[4][8]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][8]

Personal Protective Equipment Workflow

A disciplined approach to donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Gloves Don4->Don5 Doff1 1. Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Waste Disposal Protocol

Proper disposal of chemical waste and contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Chemical Waste:

    • Treat this compound and any solutions containing it as hazardous waste.

    • Collect all waste in a clearly labeled, sealed container. The label should include the full chemical name and hazard symbols.

    • Dispose of the waste through an approved hazardous waste disposal company, following all local, state, and federal regulations.[4][9]

  • Contaminated PPE:

    • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare hands. Dispose of them in a designated hazardous waste container immediately after use.

    • Lab Coats and other Reusable PPE: If significant contamination occurs, the lab coat should be professionally decontaminated before reuse. Disposable lab coats should be disposed of as hazardous waste.

    • Disposable Items: All disposable items that have come into contact with the chemical, such as weigh papers, pipette tips, and paper towels, must be disposed of as hazardous waste.

Conclusion: Fostering a Culture of Safety

The responsible handling of this compound is predicated on a thorough understanding of its potential hazards and the unwavering application of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate risks, ensuring a safe laboratory environment conducive to scientific advancement. It is the responsibility of every individual in the laboratory to champion a culture of safety, where knowledge and best practices are shared and implemented without exception.

References

  • Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. Benchchem.
  • Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine. Benchchem.
  • Thiazole-5-methanol - SAFETY D
  • 4-Methyl-5-thiazoleethanol - SAFETY D
  • SAFETY DATA SHEET - 4-Methyl-5-thiazoleethanol. Sigma-Aldrich.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • 1-(3-Aminopropyl)imidazole >= 97%. Sigma-Aldrich.
  • 1-(3-Aminopropyl)imidazole >= 97% (French). Sigma-Aldrich.
  • SAFETY D
  • 1-(3-Aminopropyl)imidazole >= 97% (Korean). Sigma-Aldrich.
  • 3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine. ChemBK.
  • MATERIAL SAFETY DATA SHEETS 5-HYDROXYMETHYL THIAZOLE.
  • 4-Hydroxymethylthiazole SDS, 7036-04-6 Safety D
  • 5-(hydroxymethyl)thiazole AldrichCPR. Sigma-Aldrich.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • 4,5-dimethyl thiazole. The Good Scents Company.
  • Thiazole, 25g, Each. CP Lab Safety.
  • 1-(3-Aminopropyl)imidazole >= 97% (Korean). Sigma-Aldrich.
  • Proper Disposal of 4-(Methoxymethyl)
  • 4,5-Dimethyl Thiazole Safety D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.